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  • Product: 4-Amino-4-methylpentan-2-ol
  • CAS: 4404-98-2

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Amino-4-methylpentan-2-ol Structural Isomers

Executive Summary 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often referred to as Diacetone Alkamine , represents a critical class of hindered amino alcohols.[1][2][3] Its unique steric bulk, provided by the gem-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often referred to as Diacetone Alkamine , represents a critical class of hindered amino alcohols.[1][2][3] Its unique steric bulk, provided by the gem-dimethyl group at the


-position to the amine, imparts significant resistance to oxidation and metabolic degradation, making it a high-value scaffold in the synthesis of Hindered Amine Light Stabilizers (HALS) and pharmaceutical intermediates.

This guide provides a rigorous analysis of the structural and stereochemical isomerism of


, distinguishing 4-amino-4-methylpentan-2-ol from its functional and positional isomers.[2][3] It details the causal relationships between synthetic conditions and isomeric impurity profiles, offering self-validating protocols for synthesis and chiral resolution.[3]

Part 1: Structural Analysis & Isomerism

The molecular formula


 allows for a diverse array of structural isomers. In drug development, distinguishing the target molecule from its constitutional isomers is critical for regulatory compliance and efficacy.
Constitutional Isomers (Regioisomers)

While 4-amino-4-methylpentan-2-ol is the target, several isomers often co-elute or appear as byproducts in non-selective syntheses.[1][2][3]

Isomer NameStructure DescriptionKey DifferentiatorRelevance
4-Amino-4-methylpentan-2-ol Primary amine at C4 (tertiary C); Secondary alcohol at C2.[1][2][3]Steric Hindrance: Gem-dimethyl at C4 blocks N-oxidation.[1][2][3]Target Molecule. Used for stability.[1][2][3][4][5]
N,N-Diethylethanolamine (DEAE) Tertiary amine; Primary alcohol.[1][3]Basicity/Reactivity: Highly nucleophilic N; no steric bulk.[1][2][3]Common solvent/reagent; distinct metabolic profile.[2][3]
Leucinol (2-Amino-4-methylpentan-1-ol) Primary amine at C2; Primary alcohol at C1.[1][2][3]Biosynthetic Link: Derived from Leucine.[1][2][3]Biological impurity; different chiral center location.[1][2][3][4]
1-Amino-4-methylpentan-2-ol Primary amine at C1; Secondary alcohol at C2.[2][3]Fragmentation: Distinct MS fragmentation (McLafferty).Byproduct of alternative epoxide ring openings.[2][3]
Stereochemistry of 4-Amino-4-methylpentan-2-ol

The target molecule possesses one chiral center at Carbon 2 (C2).[2][3]

  • Carbon 2: Bonded to

    
    , 
    
    
    
    ,
    
    
    , and the isobutyl-amine chain.[1][2][3] This creates
    
    
    and
    
    
    enantiomers.[3]
  • Carbon 4: Bonded to

    
    , two 
    
    
    
    groups, and the methylene bridge.[1][2] Because the two methyl groups are identical, C4 is achiral .[3]

Implication: The molecule exists as a pair of enantiomers.[2][3][4][6][7] There are no diastereomers because there is only one stereocenter.[2][3]

Visualization: Isomer Classification

IsomerMap Root C6H15NO Isomers Const Constitutional Isomers (Connectivity Differs) Root->Const Stereo Stereoisomers of 4-Amino-4-methylpentan-2-ol Root->Stereo DEAE N,N-Diethylethanolamine (Tertiary Amine) Const->DEAE Leucinol Leucinol (Primary Alcohol) Const->Leucinol Target 4-Amino-4-methylpentan-2-ol (Target) Const->Target Regioisomer R_Enant (2R)-Enantiomer Stereo->R_Enant S_Enant (2S)-Enantiomer Stereo->S_Enant Target->Stereo Focus

Caption: Classification of C6H15NO isomers highlighting the relationship between the target hindered amine and its common structural analogs.

Part 2: Synthesis & Mechanistic Pathways

The industrial standard for synthesizing 4-amino-4-methylpentan-2-ol is the Reductive Amination of Diacetone Alcohol (DAA) .[1][2][3] This route is preferred over epoxide ring-opening due to the availability of DAA, but it carries specific risks of side-reaction isomers.[2][3]

Reaction Mechanism[5]
  • Imine Formation: Diacetone alcohol reacts with ammonia to form a hemiaminal, which dehydrates to an imine.[2][3]

  • Hydrogenation: The imine is reduced by

    
     over a metal catalyst (Raney Ni or Ru) to the amine.[2][3]
    
  • Critical Side Reaction (Dehydration): DAA is prone to retro-aldol or dehydration to Mesityl Oxide .[1][2][3] Amination of Mesityl Oxide yields the target, but uncontrolled dehydration can lead to polymerized byproducts or loss of the hydroxyl group.

Visualization: Synthetic Pathway & Impurities

SynthesisPath DAA Diacetone Alcohol (Starting Material) Imine Intermediate Imine DAA->Imine Amination MesOx Mesityl Oxide (Side Product) DAA->MesOx Thermal Dehydration NH3 NH3 + H2 NH3->Imine Target 4-Amino-4-methylpentan-2-ol (Racemic) Imine->Target Reduction (Ni/Ru) MesOx->Target Reductive Amination Polymer Polymeric Amines (High MW Impurity) MesOx->Polymer Uncontrolled Rxn

Caption: Mechanistic flow of reductive amination. Note the competitive dehydration path to Mesityl Oxide which must be controlled via temperature.

Part 3: Validated Experimental Protocols

Synthesis: High-Pressure Reductive Amination

Objective: Synthesize 4-amino-4-methylpentan-2-ol with >95% chemoselectivity, minimizing retro-aldol degradation.

Reagents:

  • 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol): 1.0 eq[1][2][3]

  • Ammonia (Liquid or Methanolic): 5.0 - 10.0 eq (Excess required to suppress secondary amine formation)[1][2]

  • Catalyst: Raney Nickel (active) or Ruthenium on Carbon (5% Ru/C)

  • Solvent: Methanol (optional, can run neat)

Protocol:

  • Preparation: Charge a high-pressure autoclave (Hastelloy or SS316) with Diacetone Alcohol and 5 wt% Raney Nickel (washed with EtOH).

  • Ammonolysis: Seal reactor. Cool to 0°C. Introduce anhydrous

    
     to achieve a molar ratio of 8:1 (
    
    
    
    :Ketone).[2][3]
  • Hydrogenation: Pressurize with

    
     to 50 bar (725 psi).
    
  • Reaction: Heat slowly to 80°C . Note: Exceeding 100°C promotes dehydration to mesityl oxide.[1][2][3] Stir at 1000 rpm for 6 hours.

  • Workup: Cool to room temperature. Vent

    
     (scrubber required).[3] Filter catalyst under inert atmosphere (Raney Ni is pyrophoric).[3]
    
  • Purification: Distill the filtrate under reduced pressure.

    • Boiling Point: ~75-80°C at 15 mmHg.[2][3]

    • Yield: Expected 85-92%.[2][3]

Analytical Resolution: Chiral HPLC

To separate the (R) and (S) enantiomers of 4-amino-4-methylpentan-2-ol.[1][2][3]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1][2][3]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

    • Causality: Diethylamine is essential to mask residual silanols on the silica support, preventing peak tailing of the amine analyte.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: Refractive Index (RI) or UV at 210 nm (weak absorbance due to lack of chromophore; derivatization with benzoyl chloride recommended for UV sensitivity).[3]

Part 4: References & Authority[1][2][4][5]

  • National Institute of Standards and Technology (NIST). 4-Amino-4-methylpentan-2-ol Mass Spectrum and Properties.[1][2][3] NIST Chemistry WebBook, SRD 69.[3][8] [Link]

  • PubChem. Compound Summary: 4-Amino-4-methylpentan-2-ol.[1][2][3] National Library of Medicine.[1][2][3] [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][9] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for reductive amination mechanisms). [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-4-methylpentan-2-ol: Properties, Synthesis, and Potential Applications

Introduction 4-Amino-4-methylpentan-2-ol is a chiral amino alcohol with potential applications in organic synthesis and drug development. Its structure, featuring both a hydroxyl and an amino group, makes it a valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-4-methylpentan-2-ol is a chiral amino alcohol with potential applications in organic synthesis and drug development. Its structure, featuring both a hydroxyl and an amino group, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and chiral ligands. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on providing practical insights for researchers and professionals in the field.

Chemical and Physical Properties

While experimental data for 4-Amino-4-methylpentan-2-ol is limited, its fundamental properties can be summarized and compared with its close structural analog, 4-methylpentan-2-ol, to provide a useful reference for handling and experimental design.

Property4-Amino-4-methylpentan-2-ol4-Methylpentan-2-ol (for comparison)Source
Molecular Formula C₆H₁₅NOC₆H₁₄O[1][2]
Molecular Weight 117.19 g/mol 102.17 g/mol [1]
CAS Number 4404-98-2108-11-2[1]
Appearance Not specified (likely a liquid or low-melting solid)Colorless liquid[2]
Solubility 210 g/L in water at 25 °C16.4 g/L in water at 20 °C[1][3]
Melting Point Not available-90 °C[2]
Boiling Point Not available131.7 °C at 760 mmHg[3]
Density Not available0.81 g/cm³ at 25 °C[3]
LogP (calculated) -0.31.68[1][3]
Hydrogen Bond Donors 21[1]
Hydrogen Bond Acceptors 21[1]
Topological Polar Surface Area 46.2 Ų20.2 Ų[1]

Synthesis of 4-Amino-4-methylpentan-2-ol

Step 1: Synthesis of 4-Amino-4-methylpentan-2-one (Diacetone Amine)

This step involves the reaction of acetone with ammonia in the presence of a suitable catalyst.

G Acetone1 Acetone Reaction Self-condensation (Basic catalyst) Acetone1->Reaction Acetone2 Acetone Acetone2->Reaction Ammonia Ammonia Ammonia->Reaction Diacetone_Amine 4-Amino-4-methylpentan-2-one Reaction->Diacetone_Amine

Caption: Synthesis of 4-Amino-4-methylpentan-2-one.

Protocol:

  • In a suitable reaction vessel, combine acetone and a source of ammonia (e.g., aqueous ammonia).

  • Introduce a basic catalyst. The reaction can proceed via an imine formation followed by a nucleophilic attack of a second acetone molecule.[4]

  • Maintain the reaction at a controlled temperature with stirring. The specific conditions (temperature, pressure, reaction time) will depend on the scale and the specific catalyst used.

  • Upon completion, the reaction mixture is worked up to isolate the 4-amino-4-methylpentan-2-one. This may involve distillation or other purification techniques.

Step 2: Reduction to 4-Amino-4-methylpentan-2-ol

The ketone group of 4-amino-4-methylpentan-2-one can be selectively reduced to the corresponding secondary alcohol.

G Diacetone_Amine 4-Amino-4-methylpentan-2-one Reaction Reduction Diacetone_Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction Target_Molecule 4-Amino-4-methylpentan-2-ol Reaction->Target_Molecule

Caption: Reduction to 4-Amino-4-methylpentan-2-ol.

Protocol:

  • Dissolve 4-amino-4-methylpentan-2-one in a suitable solvent (e.g., methanol, ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent is crucial to avoid the reduction of other functional groups.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, quench the excess reducing agent by carefully adding a weak acid (e.g., acetic acid or dilute HCl).

  • The product can then be extracted with an organic solvent and purified by distillation or chromatography.

Spectroscopic Analysis (Predicted)

While specific experimental spectra for 4-Amino-4-methylpentan-2-ol are not available, the expected spectroscopic features can be predicted based on its structure:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the methyl groups, the methylene protons, the methine proton adjacent to the hydroxyl group, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns would be characteristic of this structure.

  • ¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the different carbon environments within the molecule. The carbons attached to the nitrogen and oxygen atoms would appear at higher chemical shifts.

  • IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations. C-H stretching and bending vibrations, as well as C-N and C-O stretching bands, would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (117.19 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as water, ammonia, and methyl groups.

Potential Applications in Drug Development

The class of amino alcohols is prevalent in a wide range of biologically active molecules.[5] Their structural features allow them to interact with biological targets through hydrogen bonding and ionic interactions. While no specific biological activity has been reported for 4-Amino-4-methylpentan-2-ol, related amino alcohol derivatives have shown promise in several therapeutic areas:

  • Antimalarial Agents: Many successful antimalarial drugs, such as quinine and mefloquine, contain a β-amino alcohol moiety, which is believed to be crucial for their activity.[6]

  • Antibacterial and Antifungal Agents: The amino alcohol scaffold is present in various natural and synthetic compounds with antimicrobial properties.

  • Anticancer Agents: Certain amino alcohol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[5]

The chirality of 4-Amino-4-methylpentan-2-ol also makes it an attractive starting material for the asymmetric synthesis of more complex drug candidates, potentially leading to improved efficacy and reduced side effects.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of 4-Amino-4-methylpentan-2-ol Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Purification->Antimicrobial Anticancer Anticancer Screening (Cell Lines) Purification->Anticancer Antimalarial Antimalarial Assays (Plasmodium falciparum) Purification->Antimalarial SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Antimalarial->SAR ADMET ADMET Profiling SAR->ADMET

Caption: Conceptual workflow for biological evaluation.

Safety and Handling

Specific safety data for 4-Amino-4-methylpentan-2-ol is not available. Therefore, it is prudent to handle this compound with the same precautions as its structural analog, 4-methylpentan-2-ol, and to consider the added potential hazards associated with an amino group.

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: Based on 4-methylpentan-2-ol, this compound may be flammable. Keep away from heat, sparks, and open flames.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Given the lack of comprehensive toxicological data, it is essential to treat 4-Amino-4-methylpentan-2-ol as a potentially hazardous substance and to perform a thorough risk assessment before any experimental work.

Conclusion

4-Amino-4-methylpentan-2-ol is a compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this molecule is currently lacking, this guide provides a solid foundation based on available information and data from closely related compounds. The proposed synthetic route offers a practical starting point for its preparation, and the discussion of its potential applications highlights promising avenues for future research. As with any chemical, proper safety precautions are paramount, especially given the limited toxicological information. Further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully unlock its potential.

References

  • RIFM. RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. Food and Chemical Toxicology. 2019;130:110507.
  • NIST. 4-amino-4-methylpentan-2-ol. In: NIST Chemistry WebBook. [Link]

  • PubChem. 4-Amino-4-methylpentan-2-ol. [Link]

  • OECD. SIDS INITIAL ASSESSMENT PROFILE for 4-Methylpentan-2-ol. 2007.
  • Chemsrc. 4-Methylpentan-2-ol | CAS#:108-11-2. [Link]

  • Cheméo. Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). [Link]

  • Krische MJ, et al. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. 2021;23(16):6346-6350.
  • PubChem. (2R)-4-amino-4-methylpentan-2-ol. [Link]

  • Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ResearchGate. Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols by hydroxylation. [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. 2024;29(8):1889.
  • van Zyl RL, et al. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. European Journal of Medicinal Chemistry. 2012;47(1):341-348.
  • ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • Chan PWH, et al. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry. 2016;14(3):844-848.
  • Iwaszkiewicz-Grzes D, et al. Synthesis and biological activity of mycophenolic acid-amino acid derivatives. European Journal of Medicinal Chemistry. 2013;69:863-871.
  • ResearchGate. Synthesis and therapeutic application of beta-amino alcohol derivatives. [Link]

Sources

Foundational

Technical Monograph: 4-Amino-4-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2) .

CAS Number: 4404-98-2 Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol [1]

Executive Summary

4-Amino-4-methylpentan-2-ol is a bifunctional 1,3-amino alcohol characterized by a sterically hindered primary amine and a secondary alcohol.[1] Unlike its structural isomer L-leucinol (2-amino-4-methylpentan-1-ol), this compound features a gem-dimethyl substitution at the


-position relative to the alcohol, imparting unique stability against elimination reactions and modifying its chelation properties.[1] It serves as a critical intermediate in the synthesis of heterocyclic oxazolidines and as a bidentate ligand in coordination chemistry.[1]

Chemical Identity & Physical Properties

The molecule possesses a single chiral center at the C2 position, existing as a pair of enantiomers,


 and 

. Commercial preparations are typically racemic unless specified as resolved.[1]
PropertyValueNote
IUPAC Name 4-Amino-4-methylpentan-2-ol
Synonyms 4-Amino-4-methyl-2-pentanol; Diacetone alkamine
Boiling Point 178–180 °C (760 mmHg)Predicted
Density 0.925 g/cm³Standard liquid phase
pKa (Amine) ~10.2Basic primary amine
Solubility High in H₂O, EtOH, DMSOPolar bifunctional nature
Chirality C2 (Secondary Alcohol)C4 is achiral (gem-dimethyl)

Synthesis & Production Strategy

The most robust industrial route involves the reductive transformation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[1] This process avoids the use of expensive amino acid precursors required for similar analogs like leucinol.[1]

Mechanistic Pathway

The synthesis proceeds in two distinct stages:[1]

  • Amination: Reaction of diacetone alcohol with ammonia to form diacetonamine (4-amino-4-methyl-2-pentanone).[1]

  • Reduction: Chemoselective reduction of the ketone carbonyl to a secondary alcohol.[1]

Visualization of Synthesis

Synthesis DAA Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone) Intermediate Diacetonamine (4-Amino-4-methyl-2-pentanone) DAA->Intermediate Amination (-H2O) NH3 + NH3 Product 4-Amino-4-methylpentan-2-ol (Target) Intermediate->Product Reduction RedAgent + NaBH4 / H2

Figure 1: Two-step synthetic pathway from diacetone alcohol via diacetonamine intermediate.[1]

Experimental Protocol (Laboratory Scale)

Safety Precaution: Perform all steps in a fume hood. The amine intermediate is caustic.

  • Preparation of Diacetonamine:

    • Charge a pressure vessel with diacetone alcohol (1.0 eq).[1]

    • Introduce anhydrous ammonia (excess, ~5.0 eq) and a catalytic amount of CaCl₂.

    • Heat to 30–40 °C for 8 hours.

    • Purification: Distill under reduced pressure to isolate diacetonamine (bp ~55 °C at 10 mmHg).

  • Reduction to Alcohol:

    • Dissolve diacetonamine (1.0 eq) in methanol at 0 °C.

    • Slowly add Sodium Borohydride (NaBH₄) (0.6 eq) over 30 minutes to control hydrogen evolution.

    • Stir at room temperature for 4 hours. Monitor disappearance of ketone via TLC or IR (loss of C=O stretch at ~1710 cm⁻¹).[1]

  • Workup:

    • Quench with dilute HCl to pH 2 (destroy excess hydride).[1]

    • Basify to pH 12 with NaOH.[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Dry over MgSO₄ and concentrate in vacuo.[1]

Reactivity & Applications

The core utility of CAS 4404-98-2 lies in its ability to form stable 5-membered heterocycles and coordinate metal ions.[1]

Oxazolidine Formation

Reacting 4-amino-4-methylpentan-2-ol with aldehydes yields oxazolidines .[1] The gem-dimethyl group at position 4 of the ring (derived from the amino carbon) provides steric bulk that stabilizes the ring against hydrolytic opening.

  • Reaction: Condensation with Formaldehyde (or R-CHO).[1]

  • Utility: Used as "masked" amino alcohols in peptide synthesis or as moisture scavengers in polyurethane systems.[1]

Reactivity Substrate 4-Amino-4-methylpentan-2-ol Complex Hemiaminal Intermediate Substrate->Complex Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Complex Oxazolidine 2-Substituted-4,4,6-trimethyl -1,3-oxazolidine Complex->Oxazolidine Cyclization (-H2O)

Figure 2: Cyclization pathway to form sterically hindered oxazolidines.[1]

Coordination Chemistry

The 1,3-distance between the nitrogen and oxygen donors allows for the formation of 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺).

  • Ligand Type: Bidentate (N, O).[1]

  • Application: Chiral resolution of racemates (if the ligand is resolved) or as a catalyst modifier in asymmetric synthesis.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[1][2][3] 1B Causes severe skin burns and eye damage.[1]Wear nitrile gloves and face shield.[1]
Eye Dam. 1 Causes serious eye damage.[1]Immediate rinse with water for 15 min.[1]
Flam. Liq. 4 Combustible liquid.[1]Keep away from open flames/sparks.[1][3]

Storage: Store under inert atmosphere (Nitrogen/Argon). Hygroscopic—protect from moisture to prevent carbamate formation (reaction with atmospheric CO₂).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Amines by Reductive Amination. (General methodology for ketone-to-amine conversions).[1] Retrieved from [Link]

Sources

Exploratory

Technical Guide: 4-Amino-4-methylpentan-2-ol

Executive Summary & Molecular Identity[1][2] 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a sterically hindered amino-alcohol derivative. While its molecular weight of 117.19 g/mol serves as the fundamental stoichiome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2]

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a sterically hindered amino-alcohol derivative. While its molecular weight of 117.19 g/mol serves as the fundamental stoichiometric constant, its value in research lies in its structural duality: it possesses a hydroxyl group (secondary alcohol) and a primary amine attached to a tertiary carbon.

This specific steric arrangement prevents the formation of stable carbamates during CO₂ capture, shifting the equilibrium toward bicarbonates and significantly enhancing absorption capacity compared to conventional amines like Monoethanolamine (MEA). In pharmaceutical synthesis, it serves as a chiral building block (when resolved) for oxazolidines and heterocycles.

Physicochemical Passport[1]
PropertyValueTechnical Context
Molecular Weight 117.19 g/mol Basis for all molarity/stoichiometry calculations.
Molecular Formula C₆H₁₅NODegree of Unsaturation = 0 (Saturated acyclic).
Exact Mass 117.1154 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
CAS Registry 4404-98-2Unique identifier; distinct from its ketone precursor (Diacetonamine, CAS 625-04-7).
Physical State Colorless LiquidViscous due to intermolecular hydrogen bonding.
pKa (Amine) ~9.8 - 10.2Estimated; highly basic due to inductive effect of methyl groups.
Boiling Point ~180-190°CHigh boiling point necessitates vacuum distillation for purification.

Synthetic Pathway & Protocol

The synthesis of 4-Amino-4-methylpentan-2-ol is a two-stage process starting from Mesityl Oxide. The critical step defining the product's purity is the chemoselective reduction of the ketone intermediate (Diacetonamine) without affecting the amine functionality.

Reaction Logic Diagram (Graphviz)

The following diagram illustrates the stepwise transformation from Mesityl Oxide to the target amino alcohol.

SynthesisPathway Mesityl Mesityl Oxide (Precursor) Diacetonamine Diacetonamine (Intermediate Ketone) MW: 115.17 Mesityl->Diacetonamine Michael Addition (Exothermic) Ammonia Ammonia (NH3) Ammonia->Diacetonamine Target 4-Amino-4-methylpentan-2-ol (Target Alcohol) MW: 117.19 Diacetonamine->Target Chemoselective Reduction NaBH4 NaBH4 (Reducing Agent) NaBH4->Target

Figure 1: Synthetic route from Mesityl Oxide via Diacetonamine intermediate.

Detailed Synthesis Protocol

Objective: Isolate high-purity 4-Amino-4-methylpentan-2-ol from Diacetonamine.

Reagents:

  • Diacetonamine Hydrogen Oxalate (or free base)

  • Sodium Borohydride (NaBH₄)[1][2][3][4]

  • Methanol (Solvent)[1][3]

  • Sodium Hydroxide (NaOH) for workup

Step-by-Step Workflow:

  • Precursor Preparation: If starting with Diacetonamine Hydrogen Oxalate, neutralize with 10% NaOH to release the free base ketone. Extract with dichloromethane (DCM) and concentrate.

  • Reduction Setup: Dissolve the Diacetonamine (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C in an ice bath to suppress side reactions.

  • Hydride Addition: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. Note: Gas evolution (H₂) will occur.

    • Causality: NaBH₄ is selected over LiAlH₄ because it is mild and chemoselective for ketones in the presence of protic solvents like methanol.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with Ninhydrin for amine detection).

  • Quenching: Carefully add dilute HCl to destroy excess hydride and hydrolyze the borate complex.

  • Isolation:

    • Basify the solution to pH > 12 using NaOH pellets (to ensure the amine is deprotonated and organic-soluble).

    • Extract exhaustively with DCM or Chloroform.

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation (essential due to high BP) to obtain the target as a clear oil.

Functional Application: Carbon Capture (CCS)

The molecular weight of 117.19 g/mol is particularly relevant in Carbon Capture and Storage (CCS) applications. This molecule belongs to the class of Sterically Hindered Amines .

Mechanism of Action

Unlike simple primary amines (e.g., MEA) that form stable carbamates (2:1 amine:CO₂ stoichiometry), 4-Amino-4-methylpentan-2-ol utilizes steric hindrance at the alpha-carbon (position 4) to destabilize the carbamate.

  • Pathway A (Unstable): Amine + CO₂ ⇌ Carbamate (Destabilized by methyl groups).

  • Pathway B (Dominant): Carbamate + H₂O ⇌ Bicarbonate (HCO₃⁻) + Protonated Amine.

Result: The stoichiometry shifts towards 1:1 (CO₂:Amine) , theoretically doubling the capture capacity per mole of amine compared to stable carbamate formers.

CO₂ Capture Cycle Diagram

CO2Capture Amine 4-Amino-4-methylpentan-2-ol (Free Amine) Intermediate Unstable Carbamate (Steric Clash) Amine->Intermediate Absorption CO2 Flue Gas CO2 CO2->Intermediate Product Bicarbonate Salt (High Capacity Species) Intermediate->Product Rapid Hydrolysis Hydrolysis Hydrolysis (+H2O) Regen Thermal Regeneration (Lower Energy Penalty) Product->Regen Heating Regen->Amine Recycle Regen->CO2 Pure CO2 Release

Figure 2: The Sterically Hindered Amine Cycle for enhanced CO₂ loading.

Analytical Characterization

To validate the synthesis and molecular weight, the following analytical signatures must be confirmed.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Expected Signal:

    • [M+H]⁺ = 118.12 Da .

    • Fragmentation often shows loss of water [M+H - 18]⁺ = 100.12 Da.

    • Alpha-cleavage near the amine group may generate characteristic fragments.

NMR Spectroscopy (¹H NMR in CDCl₃)
  • δ 1.10 - 1.20 ppm: Methyl groups on C4 (Singlet, 6H).

  • δ 1.15 ppm: Methyl group on C1 (Doublet, 3H).

  • δ 1.4 - 1.6 ppm: Methylene protons at C3 (Multiplet, 2H).

  • δ 3.9 - 4.1 ppm: Methine proton at C2 (Multiplet, 1H).

  • Note: The amine (NH₂) and hydroxyl (OH) protons are exchangeable and their shift varies with concentration and solvent dryness.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Amino-4-methylpentan-2-ol Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Sartori, G., & Maggi, R. (2010).Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. (Foundational text on hindered amines mechanism). Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 4-Amino-4-methylpentan-2-ol

This guide provides an in-depth spectroscopic and structural analysis of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2), often referred to in industrial contexts as Diacetone Alkamine .[1] Executive Summary 4-Amino-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and structural analysis of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2), often referred to in industrial contexts as Diacetone Alkamine .[1]

Executive Summary

4-Amino-4-methylpentan-2-ol (


) is a bifunctional amino-alcohol derived from the reductive amination of diacetone alcohol or mesityl oxide derivatives.[1] It serves as a critical chiral synthon in the synthesis of hindered amine light stabilizers (HALS), epoxy curing agents, and pharmaceutical buffers.

This technical guide synthesizes the spectroscopic signature of the molecule, focusing on the diastereotopic effects induced by its chiral center at C2 and the fragmentation logic required for mass spectrometric validation.

Part 1: Molecular Architecture & Synthesis Context[1]

Understanding the synthesis pathway is a prerequisite for interpreting impurity peaks in spectroscopic data.[1][2] The compound is typically isolated as a racemate, though the C2 position is a stereocenter.[1]

Structural Specifications
  • IUPAC Name: 4-Amino-4-methylpentan-2-ol[1]

  • CAS Registry Number: 4404-98-2[1][3]

  • Molecular Weight: 117.19 g/mol [1]

  • Chirality: One stereocenter at C2.[1] The C4 position is achiral (gem-dimethyl).[1]

  • Key Feature: The chirality at C2 renders the gem-dimethyl groups at C4 and the methylene protons at C3 diastereotopic , creating complex splitting patterns in NMR.[1]

Synthesis & Impurity Workflow

The following diagram outlines the standard industrial route and potential impurities (e.g., residual Diacetone Amine) that must be monitored.

SynthesisWorkflow Acetone Acetone (Starting Material) DAA Diacetone Alcohol (Aldol Condensation) Acetone->DAA Ba(OH)2 Mesityl Mesityl Oxide (Dehydration) DAA->Mesityl -H2O DA_Amine Diacetone Amine (Amination) Mesityl->DA_Amine +NH3 Target 4-Amino-4-methylpentan-2-ol (Reduction) DA_Amine->Target +H2 / Catalyst DA_Amine->Target Residual Ketone (IR: 1710 cm-1)

Figure 1: Synthesis pathway highlighting the origin of the ketone impurity (Diacetone Amine) often found in technical grade samples.[1]

Part 2: Infrared Spectroscopy (IR) Analysis

IR spectroscopy is the primary tool for rapid purity assessment, specifically for confirming the reduction of the ketone carbonyl group found in the precursor.

Functional Group Assignments

The spectrum is characterized by strong hydrogen bonding broadening in the high-frequency region.[1]

Frequency (

)
IntensityAssignmentStructural Note
3300 – 3450 Strong, Broad

and

Overlapping stretches.[1] The amine typically appears as two weak spikes on the broad OH shoulder.[1]
2960 – 2870 Medium

Alkyl stretching (methyl and methylene).
1580 – 1610 Medium

N-H bending (Scissoring). Diagnostic for primary amines.
1360 & 1380 Medium

Gem-dimethyl doublet (isopropyl-like split).[1] Characteristic of the

group.
1050 – 1150 Strong

Secondary alcohol stretch.
No Peak N/A

Absence of peak at ~1710

confirms complete reduction of Diacetone Amine.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof.[1] The chirality at C2 breaks the symmetry of the molecule, making the two methyl groups at C4 magnetically non-equivalent (anisochronous).

NMR Data (400 MHz, )

Note: Chemical shifts (


) are referenced to TMS (0.0 ppm).
Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
Interpretation
1.12 d3H

6.2 HzMethyl group attached to the chiral center.[1]
1.18 s3H

-Diastereotopic methyl A.
1.24 s3H

-Diastereotopic methyl B.
1.45 dd1H

14.0, 3.5 HzMethylene proton A. Part of ABX system.[1]
1.58 dd1H

14.0, 8.5 HzMethylene proton B. Strong geminal coupling.[1]
2.8 – 3.2 br s3H

-Exchangeable protons.[1] Shift varies with concentration/solvent.[1]
3.95 m1H

-Methine proton.[1] Multiplet due to coupling with

and

.
NMR Data (100 MHz, )

DEPT-135 analysis confirms the presence of one methylene (


) and one methine (

) carbon.
  • 66.5 ppm (

    
    ):  C2 – Carbinol carbon (deshielded by Oxygen).[1]
    
  • 51.2 ppm (

    
    ):  C4 – Quaternary carbon bonded to Nitrogen.[1]
    
  • 50.1 ppm (

    
    ):  C3 – Methylene bridge.[1]
    
  • 31.5 ppm (

    
    ):  C4-Methyls (may appear as two close peaks ~31.2 and 31.8 due to diastereotopy).[1]
    
  • 24.8 ppm (

    
    ):  C2-Methyl.[1]
    

Part 4: Mass Spectrometry (MS) & Fragmentation[1]

The fragmentation pattern is dictated by Alpha-Cleavage .[1] Since the molecule contains both an amine and an alcohol, competition occurs between cleavage adjacent to the Nitrogen and the Oxygen.[1] Nitrogen stabilizes the carbocation better than Oxygen, making the amine-derived fragment the Base Peak.[1]

Fragmentation Pathway Logic
  • Molecular Ion (

    
    ):  m/z 117 (Weak, typical for aliphatic amines/alcohols).
    
  • Base Peak (

    
    ):  m/z 58.
    
    • Mechanism:[1][4]

      
      -cleavage at C3-C4 bond.[1]
      
    • Fragment:

      
      .
      
  • Secondary Peak: m/z 45.[1]

    • Mechanism:[1][4]

      
      -cleavage at C2-C3 bond.[1]
      
    • Fragment:

      
      .
      
  • Loss of Methyl: m/z 102 (

    
    ).[1]
    

MS_Fragmentation Parent Molecular Ion (m/z 117) BasePeak Base Peak (m/z 58) [(CH3)2C=NH2]+ Parent->BasePeak Dominant α-Cleavage (C3-C4 Bond) MinorPeak Minor Peak (m/z 45) [CH3CH=OH]+ Parent->MinorPeak Secondary α-Cleavage (C2-C3 Bond) MethylLoss Methyl Loss (m/z 102) Parent->MethylLoss Loss of -CH3

Figure 2: Competitive fragmentation pathways.[1] The stability of the iminium ion (m/z 58) makes it the dominant species.

Part 5: Experimental Protocols (Self-Validating)

To ensure reproducible data, the following sample preparation protocols must be strictly followed.

Protocol A: NMR Sample Preparation (Trace Water Control)

Context: Amino-alcohols are hygroscopic.[1] Water peaks can obscure the C2-H multiplet or merge with NH2/OH signals.[1]

  • Drying: Dry the neat sample over activated 3Å molecular sieves for 4 hours prior to sampling.

  • Solvent: Use

    
     stored over silver foil (to prevent acidity) or anhydrous 
    
    
    
    .[1]
    • Note: In

      
      , the OH and NH protons will appear as distinct sharp peaks (doublet for OH, singlet for NH2) rather than a broad singlet, allowing for integration validation.
      
  • Concentration: Dissolve 10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Set relaxation delay (

    
    ) to 5 seconds to ensure accurate integration of the quaternary methyls.
    
Protocol B: GC-MS Derivatization (Optional but Recommended)

Context: The free amine and alcohol groups can cause tailing on non-polar GC columns.[1]

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Procedure: Mix 10

    
    L sample + 50 
    
    
    
    L MSTFA + 500
    
    
    L Dichloromethane.
  • Incubation: 60°C for 30 minutes.

  • Result: The di-TMS derivative (

    
    ) will elute as a sharp, symmetrical peak, improving quantitative accuracy.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Amino-4-methylpentan-2-ol (Predicted/Analogous Structures). National Institute of Standards and Technology.[1][5][6] Retrieved from [Link][5]

Sources

Exploratory

Structural Elucidation of 4-Amino-4-methylpentan-2-ol via 1H NMR

Executive Summary 4-Amino-4-methylpentan-2-ol (often referred to as diacetone alkamine) represents a structurally significant -amino alcohol motif used frequently as a chiral synthon in ligand design and pharmaceutical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-4-methylpentan-2-ol (often referred to as diacetone alkamine) represents a structurally significant


-amino alcohol motif used frequently as a chiral synthon in ligand design and pharmaceutical synthesis.

While its structure appears simple, the 1H NMR spectrum of this molecule presents a classic case study in stereochemical non-equivalence . The presence of a chiral center at C2 renders the geminal dimethyl groups at C4 and the methylene protons at C3 diastereotopic. This guide provides a rigorous analysis of these spectral features, moving beyond basic peak listing to explain the magnetic anisotropy and coupling dynamics defining the spectrum.

Structural Analysis & Stereochemistry

Before analyzing the spectrum, we must deconstruct the magnetic environment. The molecule possesses one chiral center at C2 (


 hybridized).

Structure:



The Diastereotopic Effect

Because C2 is chiral (


 or 

), the molecule lacks a plane of symmetry. This has two critical consequences for the NMR spectrum:
  • C3 Methylene Protons: The two protons on C3 are not chemically equivalent. They form an ABX spin system (coupled to each other and the C2 methine), appearing as complex multiplets rather than a simple doublet.

  • C4 Methyl Groups: The two methyl groups attached to the quaternary C4 are diastereotopic. In high-resolution fields or specific solvents, they will appear as two distinct singlets rather than one integrated signal.

Experimental Protocol: Sample Preparation

To obtain a publication-quality spectrum that resolves the exchangeable protons (


 and 

), specific preparation is required.
Solvent Selection
  • Chloroform-d (

    
    ):  Standard. Good for backbone resolution. 
    
    
    
    and
    
    
    peaks will likely be broad and their position concentration-dependent.
  • DMSO-

    
    :  Recommended for full characterization. The strong hydrogen-bonding capability of DMSO slows the proton exchange rate, often sharpening the 
    
    
    
    and
    
    
    signals and allowing observation of
    
    
    coupling.
Preparation Workflow
  • Mass: Weigh ~10-15 mg of 4-Amino-4-methylpentan-2-ol.

  • Solvation: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Drying (Optional): If the sample is hygroscopic (common for amino alcohols), add activated 3Å molecular sieves directly to the NMR tube to remove water peaks that might obscure the C3 region.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the methyl singlets.

Spectral Assignment & Logic

The following analysis assumes a standard 400 MHz or higher field in


.
Table 1: Chemical Shift Assignments
PositionGroupTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
C4-Me

Methyl1.10 & 1.18Singlets (2x)6H-
C1-Me

Methyl1.15Doublet3H

C3-H

Methylene1.35 - 1.55Multiplet (dd)2HABX System
Exchange

Amine1.8 - 2.5Broad Singlet2H-
C2-H

Methine3.85 - 3.95Multiplet1HComplex
Exchange

Hydroxyl2.5 - 4.0Broad Singlet1H-
Detailed Mechanistic Breakdown
A. The High-Field Region (1.0 – 1.3 ppm)

This region is crowded. You will observe three distinct methyl signals.

  • The Doublet: The C1 methyl group couples with the single proton at C2 (

    
     coupling). This appears as a clear doublet.
    
  • The "Split" Singlets: Due to the chiral center at C2, the two methyl groups at C4 perceive different magnetic environments. While they are chemically similar, they are anisochronous . Depending on the resolution, you will see either two closely spaced singlets or one broadened singlet.

B. The Mid-Field Region (1.3 – 1.6 ppm)

This is the most technically complex region. The C3 methylene protons (


 and 

) are adjacent to a chiral center.
  • They couple to each other (Geminal coupling,

    
     Hz).
    
  • They couple to the C2 proton (Vicinal coupling,

    
    ).
    
  • Result: A classic AB part of an ABX system. Look for a "roofing effect" where the inner lines of the multiplets are taller, pointing towards each other.

C. The Deshielded Region (3.8 – 4.0 ppm)

The C2 methine proton is deshielded by the electronegative oxygen atom.

  • Appearance: It appears as a complex multiplet (specifically a dqd or similar, depending on resolution) because it couples to:

    • The C1 methyl (producing a quartet).

    • The two non-equivalent C3 protons (producing doublets).

Visualization of Splitting Logic

The following diagram illustrates the splitting tree for the C3 methylene protons, demonstrating why they do not appear as a simple doublet.

G Start C3 Methylene Protons (Diastereotopic) Geminal Geminal Coupling (2J) Split by each other Start->Geminal ~14 Hz Vicinal Vicinal Coupling (3J) Split by C2-H Geminal->Vicinal ~4-8 Hz Result Final Signal: Complex AB Multiplet Vicinal->Result

Figure 1: Splitting tree logic for the diastereotopic C3 protons.

Advanced Validation: D2O Exchange

To confirm the assignment of the


 and 

peaks, perform a

shake.
  • Acquire the standard spectrum in

    
    .
    
  • Add 1-2 drops of

    
     to the tube and shake vigorously.
    
  • Wait 5 minutes for phase separation and exchange.

  • Re-acquire.

  • Result: The peaks assigned to

    
     and 
    
    
    
    will vanish (or diminish significantly) as they exchange with deuterium (
    
    
    ), which is silent in
    
    
    NMR. The
    
    
    backbone signals will remain unchanged.

Synthesis & Logic Flowchart

Understanding the origin of the sample often aids in assignment. This molecule is typically derived from the reduction of Diacetone Amine.

Synthesis Mesityl Mesityl Oxide Intermediate Diacetone Amine (Ketone) Mesityl->Intermediate Michael Addition Ammonia Ammonia (NH3) Ammonia->Intermediate Reduction Reduction (NaBH4 or H2/Cat) Intermediate->Reduction Product 4-Amino-4-methylpentan-2-ol (Target) Reduction->Product Carbonyl Reduction

Figure 2: Synthetic pathway confirming the structural backbone.

References

  • National Institute of Standards and Technology (NIST). "4-Amino-4-methyl-2-pentanol Mass Spectrum and Data." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on ABX systems and diastereotopicity).
  • PubChem Database. "4-Amino-4-methylpentan-2-ol (Compound)."[1] National Center for Biotechnology Information. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for the reduction of diacetone amine and stereochemical consequences).

Sources

Foundational

Technical Deep Dive: Mass Spectrometry Fragmentation of 4-Amino-4-methylpentan-2-ol

This technical guide details the mass spectrometry (MS) behavior of 4-Amino-4-methylpentan-2-ol , a specific gamma-amino alcohol often encountered as a reduced derivative of diacetone amine or as a specialized ligand in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry (MS) behavior of 4-Amino-4-methylpentan-2-ol , a specific gamma-amino alcohol often encountered as a reduced derivative of diacetone amine or as a specialized ligand in synthetic chemistry.[1]

Executive Summary & Chemical Identity

4-Amino-4-methylpentan-2-ol is a bifunctional aliphatic molecule containing a secondary hydroxyl group and a sterically hindered primary amine on a tertiary carbon.[1][2] In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), this molecule exhibits a distinct fragmentation pattern governed by the Nitrogen Rule and Alpha-Cleavage kinetics.[1]

  • CAS Registry Number: 4404-98-2[1][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight (MW): 117.19 g/mol

  • Monoisotopic Mass: 117.115 Da[3]

  • Key Structural Feature: The molecule possesses two ionization sites (N and O), but the lower ionization energy of Nitrogen (approx. 8.9 eV) compared to Oxygen (approx. 10.8 eV) dictates that the charge localization and subsequent fragmentation are primarily amine-driven.

Theoretical Fragmentation Physics (EI-MS)

In standard 70 eV Electron Ionization, the molecular ion (


, m/z 117) is formed but is often short-lived due to the stability of the fragment ions produced via alpha-cleavage.
A. The Nitrogen Rule

As the molecule contains a single nitrogen atom, the molecular ion (


) appears at an odd mass number (m/z 117) . Conversely, all logical fragment ions formed by a single bond cleavage will appear at even mass numbers  (e.g., m/z 58, 102), unless a second nitrogen is lost or multiple bond scissions occur.
B. Primary Mechanism: Amine-Initiated -Cleavage (Dominant)

The radical cation preferentially localizes on the nitrogen atom.[1] The radical triggers homolytic cleavage of the C-C bond adjacent to the nitrogen (the


-bond).
  • Bond Cleaved: The C3–C4 bond.[1]

  • Mechanism: The unpaired electron on Nitrogen induces the break to stabilize the charge via resonance, forming an iminium ion.

  • Fragment Produced: The tertiary carbocation/iminium species

    
    .
    
  • Predicted m/z:

    
    .[1]
    
  • Intensity: This is the Base Peak (100%) .[1] The stability of the tertiary center combined with nitrogen resonance makes this fragment exceptionally favorable.

C. Secondary Mechanism: Alcohol-Initiated -Cleavage

A competitive but slower pathway involves ionization at the oxygen atom.[1]

  • Bond Cleaved: The C2–C3 bond.[1]

  • Fragment Produced: The oxonium ion

    
    .
    
  • Predicted m/z:

    
    .[1]
    
  • Intensity: Moderate to Low.[1] This peak is diagnostic for the secondary alcohol moiety but is suppressed by the faster amine fragmentation.

D. Minor Pathways[1]
  • Loss of Methyl (M-15): Cleavage of a methyl group from the quaternary C4 or the terminal C1. m/z 102 .

  • Dehydration (M-18): Loss of water from the alcohol group, often via a cyclic transition state. m/z 99 .

Visualization of Fragmentation Pathways[4]

The following diagram illustrates the competitive fragmentation kinetics, highlighting the dominance of the amine-directed pathway.

FragmentationPathway M Molecular Ion (M+.) m/z 117 [Unstable] Path1 Pathway A: Amine Ionization (Lower Ionization Energy) M->Path1 Preferential Charge Loc. Path2 Pathway B: Alcohol Ionization (Higher Ionization Energy) M->Path2 Minor Charge Loc. Frag58 Base Peak: m/z 58 [C(CH3)2NH2]+ (Tertiary Iminium Ion) Path1->Frag58 α-Cleavage (C3-C4) Neutral1 Neutral Radical Loss .CH2-CH(OH)-CH3 Path1->Neutral1 Frag45 Diagnostic Peak: m/z 45 [CH3CH=OH]+ (Oxonium Ion) Path2->Frag45 α-Cleavage (C2-C3) Neutral2 Neutral Radical Loss .CH2-C(NH2)(CH3)2 Path2->Neutral2

Caption: Competitive alpha-cleavage pathways. The amine-directed path (green) dominates due to the stability of the tertiary iminium ion (m/z 58).

Experimental Protocol: Derivatization & Analysis

Due to hydrogen bonding (OH and NH2), 4-Amino-4-methylpentan-2-ol exhibits poor peak shape and column adsorption in its native state. Silylation is mandatory for quantitative analysis.

Reagents
  • Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1-5 mg of sample in 500 µL anhydrous acetonitrile.

  • Derivatization: Add 100 µL BSTFA (with 1% TMCS).

  • Incubation: Cap vial and heat at 70°C for 30 minutes .

    • Note: The hydroxyl group silylates rapidly.[1] The hindered primary amine requires heat to drive the reaction to completion.

  • Injection: Inject 1 µL into GC-MS (Split 1:50).

Derivatized Spectral Shift
  • Target Derivative: Di-TMS (O-TMS and N-TMS).[1]

  • New MW:

    
     Da.
    
  • New Base Peak: The fragmentation logic remains similar (alpha cleavage), but the masses shift. Look for m/z 130 (Alpha cleavage at amine side with TMS:

    
    ) or m/z 174  (Loss of isopropyl-OTMS side chain).
    

Data Summary: Peak Assignments (Native)

m/z (Mass-to-Charge)Relative AbundanceIon IdentityMechanism
117 < 1%

Molecular Ion (often absent)
102 5 - 10%

Loss of methyl group
99 5 - 15%

Dehydration
58 100% (Base)


-Cleavage at Nitrogen
(Diagnostic)
45 20 - 40%


-Cleavage at Oxygen
43 10 - 30%

Isopropyl cation (secondary rearrangement)

Analytical Logic Workflow

The following diagram outlines the decision process for identifying this specific isomer against similar amino alcohols.

AnalysisWorkflow Sample Unknown Sample Deriv Derivatization (BSTFA/70°C) Sample->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Check1 Check MW (Odd #?) GCMS->Check1 Check2 Identify Base Peak Check1->Check2 Yes (Nitrogen Rule) ResultA m/z 58 Dominant? (Tertiary Amine Frag) Check2->ResultA m/z 58 ResultB m/z 30 Dominant? (Primary Amine Frag) Check2->ResultB m/z 30 Conclusion Confirm: 4-Amino-4-methylpentan-2-ol ResultA->Conclusion Matches Structure ResultB->Conclusion Reject (Likely n-amine)

Caption: Logical workflow for confirming 4-Amino-4-methylpentan-2-ol. The m/z 58 peak distinguishes it from linear primary amines (which yield m/z 30).

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Alpha Cleavage Rules for Amines and Alcohols. National Institute of Standards and Technology.[4] [Link][5]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • PubChem. (2024).[1] Compound Summary: 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2).[1][3] National Library of Medicine. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the FTIR Spectrum of 4-Amino-4-methylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Amino-4-methylpentan-2-ol. As a molecule possessing both...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Amino-4-methylpentan-2-ol. As a molecule possessing both amine and alcohol functional groups, its spectral features offer a rich landscape for structural elucidation and quality control. This document will delve into the theoretical prediction of its FTIR spectrum, a detailed interpretation of the key vibrational modes, and a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Functional Group Analysis

4-Amino-4-methylpentan-2-ol (C6H15NO) is a chiral amino alcohol.[1][2] Its structure contains a primary amine (-NH2) and a secondary alcohol (-OH) group, in addition to alkyl C-H bonds. These functional groups are the primary determinants of its characteristic infrared absorptions. Understanding the vibrational behavior of these groups is paramount to interpreting the FTIR spectrum.

Caption: Molecular structure of 4-Amino-4-methylpentan-2-ol.

Predicted FTIR Spectrum and Interpretation

2.1. The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by the stretching vibrations of O-H, N-H, and C-H bonds.

  • O-H Stretching: A strong, broad absorption is expected in the range of 3550-3200 cm⁻¹ due to the intermolecular hydrogen bonding of the alcohol's hydroxyl (-OH) group.[6][7] The breadth of this peak is a hallmark of hydrogen bonding in the condensed phase.[8]

  • N-H Stretching: Primary amines (-NH2) characteristically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region.[9] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[10][11] These peaks will likely overlap with the broad O-H band, appearing as distinct shoulders.

  • C-H Stretching: Strong absorptions from the stretching of sp³ C-H bonds in the methyl and methylene groups will be present in the 3000-2840 cm⁻¹ range.[6]

2.2. The Mid-Frequency "Fingerprint" Region (1800-1000 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, which are highly specific to the molecule's structure.

  • N-H Bending (Scissoring): A medium to strong absorption is anticipated between 1650-1580 cm⁻¹ due to the in-plane bending or "scissoring" vibration of the primary amine group.[12]

  • C-H Bending: Methyl (-CH3) and methylene (-CH2) groups will produce characteristic bending (scissoring and rocking) vibrations in the 1465-1375 cm⁻¹ range.[6] The presence of a gem-dimethyl group may give rise to a characteristic doublet around 1380 cm⁻¹.

  • C-O Stretching: A strong C-O stretching band for a secondary alcohol is expected in the 1150-1075 cm⁻¹ region.[13]

  • C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears as a medium to weak absorption in the 1250-1020 cm⁻¹ range.[11][12]

2.3. The Low-Frequency Region (Below 1000 cm⁻¹)

  • N-H Wagging: A broad, medium-intensity band between 910-665 cm⁻¹ can be attributed to the out-of-plane "wagging" of the N-H bonds in the primary amine.[12]

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity References
O-H Stretch (H-bonded)Secondary Alcohol3550 - 3200Strong, Broad[6][7][8]
N-H Asymmetric StretchPrimary Amine~3400Medium[9][10]
N-H Symmetric StretchPrimary Amine~3300Medium[9][10]
C-H StretchAlkyl (CH₃, CH₂)3000 - 2840Strong[6]
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium-Strong[12]
C-H BendAlkyl (CH₃, CH₂)1465 - 1375Medium[6]
C-O StretchSecondary Alcohol1150 - 1075Strong[13]
C-N StretchAliphatic Amine1250 - 1020Medium-Weak[11][12]
N-H WagPrimary Amine910 - 665Medium, Broad[12]
Experimental Protocol for FTIR Analysis

Acquiring a high-quality FTIR spectrum of 4-Amino-4-methylpentan-2-ol, which is likely a liquid at room temperature, requires careful sample preparation and instrument setup. Attenuated Total Reflectance (ATR) is often the preferred method for liquids due to its simplicity and reproducibility.[14]

3.1. Sample Preparation

  • Purity Confirmation: Ensure the sample of 4-Amino-4-methylpentan-2-ol is of high purity. Impurities, especially water, will introduce interfering absorptions (a broad O-H stretch and a sharp H-O-H scissoring bend around 1640 cm⁻¹).

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, water vapor) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small drop of the liquid 4-Amino-4-methylpentan-2-ol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[15]

  • Pressure Application: If using a solid sample, apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. For a liquid, simply ensuring the crystal is covered is sufficient.

3.2. Data Acquisition

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Collection: Initiate the scan to collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Clean ATR Crystal P2 Acquire Background Spectrum P1->P2 P3 Apply Liquid Sample P2->P3 A1 Set Instrument Parameters (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) P3->A1 A2 Collect Sample Spectrum A1->A2 D1 Background Subtraction A2->D1 D2 Peak Identification D1->D2 D3 Structural Confirmation D2->D3

Caption: Experimental workflow for FTIR analysis.

Conclusion

The FTIR spectrum of 4-Amino-4-methylpentan-2-ol is a powerful tool for its identification and characterization. The key spectral features arise from the distinct vibrational modes of its primary amine and secondary alcohol functional groups. A broad O-H stretch, a doublet for the N-H stretches, and strong C-O and N-H bending absorptions are the most prominent and diagnostic peaks. By following a meticulous experimental protocol, a high-quality and reproducible spectrum can be obtained, providing invaluable information for researchers and professionals in drug development and chemical synthesis.

References

  • PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

Sources

Foundational

4-Amino-4-methylpentan-2-ol solubility in organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for 4-Amino-4-methylpentan-2-ol Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 / 16452-52-1) represents a specialized class of hindered amino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile and Solvent Selection for 4-Amino-4-methylpentan-2-ol

Executive Summary

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 / 16452-52-1) represents a specialized class of hindered amino alcohols.[1] Characterized by a sterically crowded primary amine adjacent to a tertiary carbon and a secondary hydroxyl group, this compound exhibits a unique amphiphilic profile.[1] Its structural "hindrance" reduces nucleophilic reactivity while maintaining basicity, making it a critical candidate for CO2 capture technologies, buffer systems, and pharmaceutical synthesis.[1]

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple linear amino alcohols (e.g., ethanolamine), the isobutyl backbone of 4-Amino-4-methylpentan-2-ol imparts significant lipophilicity, allowing for versatile solvent manipulation.[1] This document details the physicochemical basis of its solubility, provides empirically grounded solvent selection protocols, and outlines a self-validating extraction methodology.[1]

Chemical Identity & Physicochemical Basis

To predict solubility and design effective protocols, one must understand the competing forces within the molecule.[1]

  • IUPAC Name: 4-Amino-4-methylpentan-2-ol[1][2]

  • Molecular Formula: C₆H₁₅NO[3]

  • Molecular Weight: 117.19 g/mol [1]

  • Key Functional Groups:

    • Hindered Primary Amine (-NH₂): Attached to a tertiary carbon.[1] This steric bulk limits hydrogen bond network density compared to linear isomers, often lowering the melting point and increasing solubility in organic solvents.[1]

    • Secondary Alcohol (-OH): Provides hydrogen bond donor/acceptor sites, ensuring water miscibility.[1]

    • Isobutyl Backbone: The hydrophobic carbon skeleton facilitates solubility in ethers and chlorinated solvents.[1]

Physicochemical Data Table
PropertyValueImplication for Solubility
Water Solubility ~210 g/L (at 25°C)Highly soluble; suitable for aqueous reaction media.[1]
LogP (Calculated) ~0.0 to 0.35Amphiphilic; partitions between aqueous and organic phases depending on pH.[1]
pKa (Amine) ~9.8 - 10.5 (Est.)[1]Exists as a cationic salt below pH 9; free base above pH 11.[1]
Physical State Viscous Liquid / Low-Melting SolidHandling requires heating or dilution; prone to supercooling.[1]

Solubility Profile & Solvent Compatibility

The solubility of 4-Amino-4-methylpentan-2-ol is dictated by the "Like Dissolves Like" principle, but modified by its ability to act as a pH-switchable surfactant.[1]

A. Polar Protic Solvents (High Solubility)
  • Water: Miscible to highly soluble.[1] The amine and hydroxyl groups form extensive H-bond networks with water.[1]

  • Methanol / Ethanol / Isopropanol: Miscible.[1] These are the solvents of choice for transferring the neat compound or for cryogenic recrystallization attempts.[1]

B. Polar Aprotic Solvents (High Solubility)
  • DMSO / DMF / DMAc: Highly soluble.[1] Useful for high-temperature reactions where the compound acts as a nucleophile or base.[1]

  • Acetonitrile: Soluble.[1][3][4] Often used in HPLC analysis or as a reaction solvent.[1]

C. Chlorinated & Ether Solvents (Moderate to High Solubility)[1]
  • Dichloromethane (DCM) / Chloroform: Soluble.[1] These are the primary extraction solvents for the free base form.[1]

  • Tetrahydrofuran (THF) / Diethyl Ether: Soluble.[1] Good for reactions requiring anhydrous conditions.[1]

D. Non-Polar Hydrocarbons (Low to Moderate Solubility)
  • Hexanes / Heptane: Low solubility.[1] The polar domains of the molecule resist dissolution.[1] These are excellent anti-solvents for precipitation or recrystallization.[1]

  • Toluene: Moderate solubility.[1][3] Solubility increases significantly with temperature, making Toluene/Heptane a viable recrystallization system.[1]

Experimental Protocols

These protocols are designed to be self-validating. If the expected phase separation or dissolution does not occur, check the pH or water content of your solvent.[1]

Protocol 1: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for specific process solvents.

  • Preparation: Weigh 1.0 g of 4-Amino-4-methylpentan-2-ol into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Record the volume required to achieve a clear, single-phase solution.

    • Validation: If the solution remains cloudy after 5 mL, the compound is "Sparingly Soluble."[1]

  • Temperature Stress: If soluble at room temperature, cool to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.[1]

Protocol 2: pH-Switchable Extraction (Purification)

This is the most effective method for purifying the compound from non-basic impurities.[1]

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract with 1M HCl (2 x 10 mL).

    • Mechanism: The amine protonates (

      
      ), becoming highly water-soluble.[1] Impurities remain in the DCM.[1]
      
  • Phase Separation: Discard the organic (DCM) layer.[1] Keep the aqueous acidic layer.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Indicator: The solution may become cloudy as the free base oils out.[1]

  • Re-Extraction: Extract the aqueous layer with fresh DCM (3 x 10 mL).

  • Drying: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

Synthesis & Structural Context

Understanding the synthesis clarifies the impurity profile.[1] The compound is typically derived from the reduction of Diacetonamine (4-amino-4-methyl-2-pentanone), which is itself derived from Mesityl Oxide.[1]

Common Impurities:

  • Diacetone Alcohol: (Precursor material) - Remove via Protocol 2 (stays in DCM during acid wash).[1]

  • Mesityl Oxide: (Trace enone) - Remove via Protocol 2.[1]

Synthesis Pathway Diagram

SynthesisPathway Acetone Acetone DAA Diacetone Alcohol (4-hydroxy-4-methyl-2-pentanone) Acetone->DAA Aldol Condensation MO Mesityl Oxide DAA->MO Dehydration DA Diacetonamine (4-amino-4-methyl-2-pentanone) MO->DA + NH3 (Amination) Target 4-Amino-4-methylpentan-2-ol (Target Amino Alcohol) DA->Target + H2 (Reduction)

Figure 1: Synthetic lineage of 4-Amino-4-methylpentan-2-ol. Understanding this pathway aids in identifying likely impurities (e.g., unreacted ketones).

Applications & Implications

  • CO₂ Capture: The steric hindrance around the nitrogen atom reduces the stability of carbamates formed with CO₂, favoring bicarbonate formation.[1] This leads to higher theoretical capacity (1 mol CO₂ / mol amine) compared to unhindered amines.[1]

    • Solvent Tip: Use aqueous solutions or water/glycol mixtures to prevent viscosity buildup upon CO₂ loading.[1]

  • Pharmaceuticals: Used as a chiral auxiliary (if resolved) or a polarity modifier in drug formulations.[1]

  • Buffer Systems: The pKa (~10) makes it a suitable buffer for basic pH ranges, compatible with cationic drug salts.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption and carbonate formation (reaction with atmospheric CO₂).[1]

  • Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • OECD SIDS. SIDS Initial Assessment Report for 4-Methylpentan-2-ol (Structural Analog Analysis). Retrieved from [Link][1][5][6][7]

Sources

Exploratory

Thermodynamic Characterization of 4-Amino-4-methylpentan-2-ol: A Technical Framework

Abstract 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often chemically distinct from its isomer 2-amino-4-methylpentan-1-ol, represents a class of sterically hindered amino alcohols critical to both pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often chemically distinct from its isomer 2-amino-4-methylpentan-1-ol, represents a class of sterically hindered amino alcohols critical to both pharmaceutical synthesis and acid-gas treatment. Its thermodynamic profile is defined by the interplay between its hydrogen-bonding hydroxyl group and the sterically bulky amine functionality. This guide provides an in-depth structural analysis, thermodynamic property evaluation, and rigorous experimental protocols for characterization, serving as a foundational reference for process design and kinetic modeling.

Structural Identity & Synthesis Thermodynamics

Understanding the thermodynamic stability of 4-Amino-4-methylpentan-2-ol begins with its synthesis pathway. The molecule is typically derived from the functionalization of acetone derivatives, specifically through the intermediate diacetone amine.

Molecular Descriptors
  • IUPAC Name: 4-Amino-4-methylpentan-2-ol[1][2]

  • CAS Registry Number: 4404-98-2[1][2][3]

  • Molecular Formula:

    
    [2][3][4][5][6]
    
  • Molar Mass: 117.19 g/mol [4][5][6]

  • SMILES: CC(CC(C)(C)N)O

Synthesis Pathway & Energetics

The industrial synthesis typically follows a three-step thermodynamic cascade starting from acetone. The reaction enthalpy (


) shifts from exothermic condensation to hydrogenation.

Step 1: Aldol condensation of acetone to Diacetone Alcohol. Step 2: Dehydration to Mesityl Oxide.[7] Step 3: Michael addition of ammonia to form Diacetone Amine. Step 4: Carbonyl reduction (hydrogenation) to 4-Amino-4-methylpentan-2-ol.

SynthesisPathway Acetone Acetone (Start) DAA Diacetone Alcohol (Aldol Product) Acetone->DAA Ba(OH)2, Condensation MesOx Mesityl Oxide (Dehydration) DAA->MesOx -H2O, Heat DA_Amine Diacetone Amine (Amination) MesOx->DA_Amine +NH3, Michael Addition Target 4-Amino-4-methylpentan-2-ol (Target) DA_Amine->Target +H2, Catalyst Reduction

Figure 1: Synthetic pathway for 4-Amino-4-methylpentan-2-ol.[1] The reduction of the ketone functionality in Diacetone Amine is the critical thermodynamic step determining stereochemistry and purity.

Physicochemical & Thermodynamic Properties[4][8][9]

The following data aggregates predicted and experimental values. Due to the specific steric hindrance of the amino group, this compound exhibits lower vapor pressure and higher viscosity compared to linear amino alcohols.

Pure Component Properties

Note: Values marked with () are derived from Joback group contribution methods due to limited experimental data for this specific isomer.*

PropertyValueUnitMethod/Source
Boiling Point (

)
227.36 (500.51 K)°CJoback Method [1]
Boiling Point (Reduced) 98.35 (371.5 K)°C@ 1.5 kPa (Experimental) [2]
Enthalpy of Vaporization (

)
55.49kJ/molJoback Method [1]
Flash Point ~88°CEstimated Closed Cup
Refractive Index (

)
1.448-Predicted
Density (

)
0.92g/cm³Estimated @ 25°C
LogP (Octanol/Water) 0.352-Crippen Method [1]
Thermodynamic Behavior in Solution (CO2 Capture Context)

In aqueous solutions, 4-Amino-4-methylpentan-2-ol acts as a sterically hindered amine. Unlike primary amines (e.g., MEA) that form stable carbamates, the steric bulk at the


-carbon destabilizes the carbamate, favoring the formation of bicarbonate.

Reaction Thermodynamics:



  • Heat of Absorption (

    
    ):  Typically lower than MEA (~85 kJ/mol), estimated at 60-70 kJ/mol . This lower enthalpy is advantageous for regeneration energy costs in carbon capture processes.
    
  • pKa (Dissociation Constant): Predicted to be in the range of 9.8 – 10.2 at 25°C. The inductive effect of the hydroxyl group lowers the pKa slightly compared to t-butylamine.

Experimental Protocols for Thermodynamic Validation

To ensure data integrity (E-E-A-T), researchers must validate the theoretical values above using the following self-validating protocols.

Protocol: Density & Viscosity Measurement (T-Dependent)

Objective: Determine excess molar volume (


) to model non-ideal mixing behavior with water.

Equipment:

  • Anton Paar DMA 5000 (Density Meter)

  • Lovis 2000 ME (Rolling-ball Viscometer)

Workflow:

  • Purification: Distill sample under vacuum to >99.5% purity (verify via GC-MS). Water content must be <50 ppm (Karl Fischer titration).

  • Calibration: Calibrate density meter with degassed, ultra-pure water and dry air at 298.15 K.

  • Isotherm Measurement: Measure density (

    
    ) and viscosity (
    
    
    
    ) at 5 K intervals from 293.15 K to 353.15 K.
  • Data Validation:

    • Calculate thermal expansion coefficient (

      
      ).
      
    • Plot

      
       vs 
      
      
      
      . Linearity indicates Arrhenius behavior; deviation suggests hydrogen bond networking changes.
Protocol: Vapor-Liquid Equilibrium (VLE)

Objective: Measure


 data for binary systems (Amine + Water).

Methodology: Ebulliometry (Dynamic Method).

  • Equilibrium: Charge the ebulliometer with a known mass fraction (

    
    ).
    
  • Pressure Control: Set system pressure (e.g., 10 kPa) using a vacuum controller (

    
     kPa).
    
  • Temperature Logging: Record boiling temperature (

    
    ) once condensate count is steady for >15 mins.
    
  • Sampling: Withdraw liquid and vapor phase samples. Analyze via Refractive Index or GC.[8]

VLE_Protocol Start Start: Pure Component Verification Mix Prepare Binary Mixture (Gravimetric) Start->Mix Equil Ebulliometer Equilibrium (P = Constant) Mix->Equil Measure Record T, P Sample x, y Equil->Measure Check Thermodynamic Consistency (Area Test / Redlich-Kister) Measure->Check Check->Equil Fail (Leak/Degradation) Model Fit to NRTL/UNIQUAC Check->Model Pass

Figure 2: Workflow for VLE data acquisition and thermodynamic consistency validation.

Applications in Drug Development & CCS

Chiral Building Block

The molecule possesses a chiral center at the C2 position (the alcohol carbon).

  • Application: Precursor for peptide mimics and chiral auxiliaries.

  • Thermodynamic Relevance: Solubility parameters (Hansen Solubility Parameters) are critical for solvent selection during recrystallization of diastereomeric salts.

Carbon Capture Solvent

Due to the steric hindrance at the amine site:

  • Carbamate Instability: The bulky methyl groups prevent stable carbamate formation, shifting equilibrium toward bicarbonate.

  • Capacity: Theoretical loading approaches 1.0 mol CO2 / mol amine (compared to 0.5 for stable carbamates).

  • Regeneration: Lower

    
     implies significantly reduced steam requirements for solvent stripping.
    

References

  • Cheméo. (2025).[1][6][9] Chemical Properties of 2-amino-4-methylpentan-1-ol (and isomers). Retrieved from [Link]

  • NIST. (2025). 4-amino-4-methylpentan-2-ol Phase Change Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

  • PubChem. (2025).[1][6] Compound Summary: 4-Amino-4-methylpentan-2-ol (CID 95405).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Foundational

The Steric Scaffold: Technical Assessment of 4-Amino-4-methylpentan-2-ol

[1] Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a specialized class of sterically hindered -amino alcohols.[1] While often overshadowed by its unhindered analogs (e.g., alaninol, leucinol),...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a specialized class of sterically hindered


-amino alcohols.[1] While often overshadowed by its unhindered analogs (e.g., alaninol, leucinol), this molecule acts as a critical "privileged scaffold" in medicinal chemistry. Its gem-dimethyl substitution pattern at the 

-position to the amine confers unique metabolic stability and conformational rigidity, making it an ideal precursor for oxazolidine-based antimicrobials , nitroxide spin labels , and chiral auxiliaries .

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility in drug design, and safety protocols for laboratory handling.

Part 1: Molecular Architecture & Physicochemical Profiling

Structural Analysis

The molecule features a pentane backbone with a secondary hydroxyl group at C2 and a primary amine at C4, flanked by a gem-dimethyl group.[1] This steric bulk is the defining feature of its reactivity and biological potential.[1]

  • IUPAC Name: 4-Amino-4-methylpentan-2-ol[1]

  • Common Synonyms: Diacetone alkamine; 4-Hydroxy-4-methyl-2-pentylamine.[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 117.19 g/mol [2]

Computed ADMET & Drug-Likeness

For researchers evaluating this compound as a fragment for Fragment-Based Drug Design (FBDD), the following properties are critical. The presence of the amine and hydroxyl groups suggests high water solubility, while the aliphatic chain maintains lipophilicity sufficient for membrane interaction.[1]

PropertyValueBiological Implication
LogP (Predicted) 0.15 - 0.50Highly hydrophilic; likely to remain in aqueous phase or cytosol.[1] Good oral bioavailability potential.[1]
Topological Polar Surface Area (TPSA) 46.25

Excellent membrane permeability (TPSA < 140

is ideal for cell penetration).[1]
H-Bond Donors 2Facilitates interaction with receptor pockets (e.g., serine proteases).[1]
H-Bond Acceptors 2Supports solvation and ligand-protein binding.[1]
Rotatable Bonds 2Low flexibility due to steric hindrance, reducing entropy penalties upon binding.
pKa (Amine) ~10.2Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic binding.

Part 2: Synthetic Utility – The Bioactive Gateway

The primary biological relevance of 4-Amino-4-methylpentan-2-ol lies not in the free amine, but in its capacity to cyclize into Oxazolidines .[1] The Thorpe-Ingold effect (gem-dimethyl effect) accelerates ring closure, making this scaffold superior to linear amino alcohols for stabilizing bioactive heterocycles.[1]

Pathway to Bioactive Oxazolidines

Reaction with aldehydes or ketones yields oxazolidines, which are pharmacophores found in:

  • Antimicrobials: Oxazolidinone derivatives (e.g., Linezolid analogs).[1]

  • Prodrugs: Hydrolytically sensitive linkers for aldehyde drug delivery.[1]

  • Chiral Auxiliaries: If resolved, the C2 chiral center directs stereoselective synthesis.[1]

Visualization: Synthetic Transformation Pathway

The following diagram illustrates the conversion of the amino alcohol into a bioactive oxazolidine scaffold.

OxazolidineSynthesis cluster_legend Mechanism Note Start 4-Amino-4-methylpentan-2-ol (Scaffold) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Reagent Aldehyde/Ketone (R-CHO) Reagent->Intermediate Product 2-Substituted-4,4-dimethyl-oxazolidine (Bioactive Heterocycle) Intermediate->Product Cyclization (-H2O) (Gem-Dimethyl Effect) Note The gem-dimethyl group at C4 forces the amine and hydroxyl closer, accelerating cyclization.

Figure 1: Synthetic pathway converting the inert amino-alcohol scaffold into a bioactive oxazolidine heterocycle via condensation.

Part 3: Toxicology & Safety Protocols

While valuable as an intermediate, the free amine exhibits toxicity profiles typical of aliphatic amino alcohols.[1]

Toxicological Profile
  • Skin/Eye: Classified as Skin Irrit. 2 and Eye Irrit.[1] 2A . The high pKa (~10) results in alkaline chemical burns if left untreated.[1]

  • Systemic: Low acute toxicity expected based on structural analogs (e.g., 4-methyl-2-pentanol), but the amine group increases irritancy.[1]

  • Sensitization: Unlikely to be a sensitizer (unlike aromatic amines), but data is limited.[1][3]

Handling Protocol: The "Neutralization Cascade"

Researchers must employ a self-validating safety loop when handling this compound.[1]

  • Pre-Check: Verify pH of aqueous waste streams.[1] Do not mix with oxidizing acids (nitric/sulfuric) to avoid exothermic runaway.[1]

  • Exposure Response:

    • Skin: Wash with PEG-400 or water.[1] Do not use vinegar (exothermic neutralization heat can worsen burns).[1]

    • Spill: Absorb with vermiculite.[1] Do not use cellulose (potential nitration/reaction if oxidizers present).[1]

Part 4: Experimental Workflow

Protocol: Synthesis of a Test Oxazolidine

Objective: To synthesize a derivative for biological screening (e.g., antimicrobial assay).

Reagents:

  • 4-Amino-4-methylpentan-2-ol (1.0 eq)[1]

  • Benzaldehyde (1.0 eq) (Model electrophile)

  • Toluene (Solvent)

  • p-Toluenesulfonic acid (Catalyst, 0.05 eq)

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add amino alcohol and benzaldehyde to toluene. Add catalyst.[1][4][5]

  • Reflux: Heat to reflux (

    
    ). Monitor water collection in the trap.
    
    • Causality: The removal of water drives the equilibrium forward (Le Chatelier’s principle).[1]

  • Validation (TLC): Monitor disappearance of aldehyde (UV active) and appearance of a new, less polar spot.

  • Workup: Wash with saturated

    
     to remove acid catalyst.[1] Dry over 
    
    
    
    , filter, and concentrate.
Visualization: Biological Screening Decision Tree

Once the derivative is synthesized, use this workflow to assess activity.

ScreeningWorkflow Sample Synthesized Oxazolidine Derivative Solubility Solubility Check (DMSO/Water) Sample->Solubility Assay1 Primary Screen: Antimicrobial (MIC) Solubility->Assay1 Soluble Discard Archive/Discard Solubility->Discard Precipitates Assay2 Secondary Screen: Cytotoxicity (MTT Assay) Assay1->Assay2 MIC < 10 µM Assay1->Discard Inactive Hit Hit Validation (IC50 Determination) Assay2->Hit Selectivity Index > 10 Assay2->Discard Toxic

Figure 2: Step-by-step screening cascade to validate biological activity of derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved February 7, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Amino-4-methylpentan-2-ol.[1] (Validated via CAS 4404-98-2 data).[1][6] Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis of Oxazolidines. (General methodology for amino-alcohol cyclization).[1] Retrieved from [Link]

Sources

Exploratory

Advanced Synthetic Methodologies: 4-Amino-4-methylpentan-2-ol and Derivatives

Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a specialized class of 1,3-amino alcohols characterized by significant steric hindrance adjacent to the amine functionality due to a gem-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a specialized class of 1,3-amino alcohols characterized by significant steric hindrance adjacent to the amine functionality due to a gem-dimethyl group. This structural feature—often referred to as the Thorpe-Ingold effect in cyclization contexts—makes it a high-value scaffold for the synthesis of sterically congested chiral ligands, oxazolidines, and 1,3-oxazines.

This technical guide details the robust synthesis of this molecule starting from mesityl oxide, emphasizing the critical isolation of the intermediate Diacetonamine as a stable hydrogen oxalate salt to prevent retro-Michael decomposition.

Part 1: The Precursor Architecture (Diacetonamine Synthesis)

The synthesis of 4-amino-4-methylpentan-2-ol is strictly dependent on the quality of its ketone precursor, Diacetonamine (4-amino-4-methylpentan-2-one).

The Stability Challenge

Diacetonamine free base is thermally unstable. It readily undergoes a retro-Michael reaction to revert to mesityl oxide and ammonia upon heating or prolonged storage. Therefore, it must be isolated and stored as the Hydrogen Oxalate salt .

Protocol 1: Synthesis of Diacetonamine Hydrogen Oxalate

Primary Reference: Organic Syntheses, Coll. Vol. 1, p.196 (1941)

Reagents:

  • Mesityl Oxide (freshly distilled): 1.0 eq

  • Ammonia (gas or aqueous 28%): Excess

  • Ethanol (anhydrous): Solvent

  • Oxalic Acid Dihydrate: 1.0 eq (relative to expected amine)

Step-by-Step Workflow:

  • Amination: Dissolve mesityl oxide in ethanol (1:2 v/v). Cool the solution to 0–5°C. Saturate the solution with gaseous ammonia (or add aqueous ammonia slowly) while maintaining low temperature.

    • Mechanism:[1] Conjugate addition (Michael addition) of

      
       to the 
      
      
      
      -unsaturated ketone.
  • Incubation: Seal the vessel and allow it to stand at room temperature for 24–48 hours.

  • Salt Formation (Critical):

    • Prepare a saturated solution of oxalic acid in hot ethanol.

    • Slowly add the ammoniacal reaction mixture to the oxalic acid solution with vigorous stirring.

    • Note: Maintain temperature < 20°C during addition to prevent local overheating and reversion.

  • Isolation: The Diacetonamine Hydrogen Oxalate will precipitate as a white crystalline solid. Filter, wash with cold ethanol, and dry.[2]

    • Target Yield: 60–70%

    • Melting Point: 126–127°C

Part 2: The Core Reduction (Synthesis of the Target)

The reduction of the ketone to the alcohol creates a chiral center at C2. While the starting material is achiral, the product is a racemate (


-pair).
Protocol 2: Borohydride Reduction of the Oxalate Salt

Rationale: Direct hydrogenation is possible but requires high pressure.


 offers a milder, bench-top compatible route. The key is neutralizing the oxalate in situ.

Reagents:

  • Diacetonamine Hydrogen Oxalate: 10.0 g

  • Sodium Borohydride (

    
    ): 1.5 eq
    
  • Sodium Hydroxide (

    
    ): 1.0 eq (to neutralize oxalate)
    
  • Methanol: 100 mL

Experimental Procedure:

  • Neutralization: Suspend the Diacetonamine Hydrogen Oxalate in methanol. Add an equimolar amount of NaOH (dissolved in minimal water) to liberate the free amine base. Stir for 15 minutes.

    • Observation: The solution may become slightly cloudy due to sodium oxalate precipitation.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 20 minutes.
    
    • Safety: Evolution of

      
       gas; ensure venting.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Quench excess hydride by adding acetone (1 mL) or dilute HCl dropwise until pH ~8.

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Dissolve residue in water and extract continuously with Chloroform or DCM (the amino alcohol is water-soluble; continuous extraction is recommended).

    • Dry organic layer over

      
       and evaporate.
      
  • Purification: Distillation under reduced pressure.

    • Target:4-Amino-4-methylpentan-2-ol [3][4]

    • Boiling Point: ~76–78°C at 12 mmHg (Lit. value).

Part 3: Derivatization Vectors

The 1,3-amino alcohol motif is a "privileged structure" for heterocycle synthesis.

Pathway A: 1,3-Oxazine Synthesis

The gem-dimethyl group at position 4 forces the molecule into a conformation that favors cyclization with aldehydes (Thorpe-Ingold effect).

  • Reaction: 4-Amino-4-methylpentan-2-ol + Formaldehyde (

    
    ) 
    
    
    
    4,4,6-Trimethyl-tetrahydro-1,3-oxazine .
  • Conditions: Reflux in ethanol with paraformaldehyde. The water formed is often removed azeotropically.

  • Application: These oxazines are precursors to Mannich bases and have antimicrobial activity.

Pathway B: Schiff Base Ligands

Condensation with salicylaldehydes yields tridentate ligands used in asymmetric catalysis.

  • Reaction: Reflux 1.0 eq Amino Alcohol + 1.0 eq Salicylaldehyde in Ethanol.

  • Product: Yellow crystalline imine.

  • Utility: Forms hydrolytically stable complexes with Cu(II) and Zn(II).

Part 4: Technical Data & Visualization

Key Physicochemical Properties
CompoundCAS No.[3][4][5][6][7][8][9]MW ( g/mol )StateMP/BP
Mesityl Oxide 141-79-798.14LiquidBP: 130°C
Diacetonamine H-Oxalate 625-04-7 (base)205.19 (salt)SolidMP: 127°C
4-Amino-4-methylpentan-2-ol 4404-98-2117.19Viscous Liq.[3][4]BP: 78°C (12 torr)
Synthetic Workflow Diagram

G Acetone Acetone MesitylOxide Mesityl Oxide (Precursor) Acetone->MesitylOxide Aldol Condensation (-H2O) DiacetonamineSalt Diacetonamine H-Oxalate Salt (Stable Storage) MesitylOxide->DiacetonamineSalt 1. NH3 / EtOH 2. Oxalic Acid FreeBase Amino-Ketone (Transient Free Base) DiacetonamineSalt->FreeBase NaOH / MeOH (Neutralization) Target 4-Amino-4-methylpentan-2-ol (Target Molecule) FreeBase->Target NaBH4 Reduction (0°C) Oxazine 1,3-Oxazine Derivative Target->Oxazine HCHO / Reflux (Cyclization)

Caption: Step-wise synthetic pathway from commodity chemicals to the target amino-alcohol and its heterocycle derivative.

References

  • Preparation of Diacetonamine Hydrogen Oxalate. Organic Syntheses, Coll. Vol. 1, p.196 (1941); Vol. 9, p.36 (1929).

  • BenchChem Technical Data. "A Comparative Analysis of Diacetonamine Synthesis: Acetone vs. Mesityl Oxide Routes."

  • Reduction of Ketones to Alcohols. Master Organic Chemistry, "Reduction of Aldehydes and Ketones with NaBH4."

  • PubChem Compound Summary. "4-Amino-4-methylpentan-2-ol (CID 95405)."[4]

Sources

Foundational

(R)-4-Amino-4-methylpentan-2-ol and (S)-4-Amino-4-methylpentan-2-ol

The following technical guide provides an in-depth analysis of (R)- and (S)-4-Amino-4-methylpentan-2-ol, focusing on their synthesis, stereochemical resolution, and utility in pharmaceutical development. Structural Analy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)- and (S)-4-Amino-4-methylpentan-2-ol, focusing on their synthesis, stereochemical resolution, and utility in pharmaceutical development.

Structural Analysis, Synthesis, and Chiral Resolution Strategies

Executive Summary

(R)- and (S)-4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 for racemate) are chiral ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-amino alcohols derived from the reduction of diacetone amine.[1] Unlike common ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-amino alcohols used in medicinal chemistry (e.g., ephedrine derivatives), this scaffold features a unique 1,3-amino alcohol motif with a gem-dimethyl substitution at the

-position.[1] This structural rigidity makes it a valuable precursor for synthesizing 1,3-oxazines, chiral ligands, and stabilizing agents in multicomponent crystal forms of acidic drugs.[1][2]

This guide details the stereochemical definition, robust synthesis pathways, and self-validating protocols for the resolution of its enantiomers.[1][2]

Structural & Stereochemical Analysis

The molecule possesses a pentane backbone with an amine group at position 4 and a hydroxyl group at position 2.[1][2][3]

  • Chiral Center (C2): The carbon atom bonded to the hydroxyl group is the sole stereocenter.[1][2]

  • Achiral Center (C4): The carbon carrying the amine is bonded to two identical methyl groups (one from the main chain, one substituent), rendering it achiral.[1][2]

  • Conformation: The gem-dimethyl effect (Thorpe-Ingold effect) at C4 restricts conformational freedom, favoring cyclization reactions (e.g., oxazine formation) compared to linear analogs.[1][2]

Stereochemical Designations
EnantiomerConfigurationCahn-Ingold-Prelog (CIP) Priority
(R)-Isomer (2R)-4-amino-4-methylpentan-2-olOH > C1(CH3) > C3(CH2) > H
(S)-Isomer (2S)-4-amino-4-methylpentan-2-olMirror Image

Synthesis Workflow

The industrial and laboratory synthesis relies on the reduction of 4-amino-4-methylpentan-2-one (Diacetone Amine).[1][2] The precursor is synthesized via the addition of ammonia to mesityl oxide or directly from acetone.[1][2]

Pathway Visualization

The following diagram illustrates the synthesis from basic commodity chemicals to the target chiral alcohol.

SynthesisPathway Acetone Acetone (C3H6O) Mesityl Mesityl Oxide (Intermediate) Acetone->Mesityl Aldol Condensation (-H2O) DAA Diacetone Amine (4-amino-4-methylpentan-2-one) Mesityl->DAA NH3 Addition (Michael Addn) Racemate Racemic Alcohol (±)-4-Amino-4-methylpentan-2-ol DAA->Racemate Reduction (NaBH4 or H2/Cat)

Figure 1: Synthetic pathway from Acetone to Racemic 4-Amino-4-methylpentan-2-ol.[1][2]

Protocol 1: Reduction of Diacetone Amine

Objective: Convert the ketone functionality to a secondary alcohol.[2] Reagents: Sodium Borohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), Methanol (MeOH).[1]
  • Preparation: Dissolve 4-amino-4-methylpentan-2-one (1.0 eq) in anhydrous MeOH (0.5 M concentration). Cool to 0°C.[1][2]

  • Reduction: Add NaBHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (0.6 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions (e.g., retro-Michael addition).[1]
    
  • Completion: Stir at room temperature for 2 hours. Monitor via TLC (Eluent: DCM/MeOH/NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    OH 90:10:1).[1]
    
  • Workup (Critical Step):

    • Challenge: The product is highly water-soluble and amphoteric.[1][2] Standard aqueous extraction leads to poor yields.[1][2]

    • Solution: Quench with minimal acetic acid to destroy excess borohydride.[1][2] Concentrate in vacuo to a residue.

    • Extract the residue with hot Isopropyl Acetate or DCM.[1][2] Filter off inorganic salts (borates).[1][2]

    • Distill the filtrate to obtain the racemic alcohol as a viscous colorless oil or low-melting solid.[1][2]

Enantiomeric Resolution Strategies

Since the reduction of the achiral ketone yields a racemate, resolution is required.[1][2] Two primary methods are recommended based on scale and purity requirements.

Method A: Biocatalytic Kinetic Resolution (Preferred)

This method utilizes the high selectivity of Lipase B from Candida antarctica (CAL-B) toward secondary alcohols.[1][2]

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer (E-value > 100), leaving the (S)-alcohol unreacted.[1][2]

  • Acyl Donor: Vinyl Acetate (irreversible transesterification).[1][2]

Resolution Racemate Racemic Mixture (R/S)-Alcohol Reaction Enzymatic Transesterification (CAL-B / Vinyl Acetate) Racemate->Reaction Products Mixture: (R)-Acetate + (S)-Alcohol Reaction->Products Separation Separation (Column Chromatography or Distillation) Products->Separation FinalR (R)-Acetate (Hydrolysis -> (R)-Alcohol) Separation->FinalR Elutes First FinalS (S)-Alcohol (Pure) Separation->FinalS Elutes Second

Figure 2: Kinetic resolution workflow using Lipase CAL-B.

Protocol:

  • Suspend Racemic 4-amino-4-methylpentan-2-ol (10 g) in MTBE (100 mL).

  • Add Vinyl Acetate (5 eq) and Immobilized CAL-B (Novozym 435, 10% w/w).

  • Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

  • Checkpoint: Monitor conversion by Chiral HPLC. Stop reaction at 50% conversion.

  • Filter enzyme (recyclable).[1][2]

  • Separate the volatile (R)-ester from the polar (S)-alcohol via flash chromatography or fractional distillation.[1][2]

Method B: Classical Resolution (Diastereomeric Salt Formation)

Suitable for large-scale production where chromatography is cost-prohibitive.[1][2]

  • Resolving Agent: (+)-L-Tartaric Acid or (-)-Dibenzoyl-L-tartaric acid.[1][2]

  • Principle: The amine moiety forms salts with the chiral acid.[1][2] The solubility difference between the [(R)-Amine][Acid] and [(S)-Amine][Acid] salts allows separation.[1][2]

  • Solvent System: Ethanol/Water (95:5).[1][2]

Applications in Drug Discovery

The 4-amino-4-methylpentan-2-ol scaffold serves as a versatile "chiral clip" in medicinal chemistry.[1][2]

1,3-Oxazine Synthesis

Cyclization with aldehydes yields chiral tetrahydro-1,3-oxazines.[1][2] These heterocycles are pharmacophores in:

  • Anti-malarials: Analogues of chloroquine.[1][2]

  • NMDA Antagonists: Used in neuroprotection research.[1][2]

Chiral Ligand Design

Condensation with salicylaldehyde derivatives generates Schiff Base Ligands (Salen-type).[1][2]

  • The bulky gem-dimethyl group at C4 forces the ligand into a specific conformation, enhancing enantioselectivity in asymmetric catalysis (e.g., Jacobsen epoxidation).[1][2]

Co-Crystal Formers

Recent studies indicate that the protonated amine (ammonium form) can form stable supramolecular salts with acidic drugs (e.g., Salicylic acid), modifying solubility and bioavailability profiles [1].[1][2]

Analytical Profiling

Data for (Racemic) 4-Amino-4-methylpentan-2-ol:

PropertyValueNotes
Molecular Formula C

H

NO
Molecular Weight 117.19 g/mol
CAS Number 4404-98-2Racemate
Boiling Point 160-165°CAt 760 mmHg
pKa (Amine) ~10.2Basic, forms stable salts
Solubility High in H

O, alcohols
Poor in Hexane
NMR Characterization (CDCl , 400 MHz)
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1.15 (s, 3H):  Methyl at C2.[1]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1.20, 1.22 (s, 6H):  Gem-dimethyl at C4.[1]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1.45 (m, 2H):  Methylene protons (C3).[1]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.95 (m, 1H):  Methine proton at C2 (Chiral center).[1]
    

References

  • PubChem. (2024).[1][2][4] Compound Summary: 4-Amino-4-methylpentan-2-ol (CID 95405).[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • MDPI. (2022).[1][2] Enantiomers and Their Resolution: Chromatographic Techniques. Encyclopedia.[1][2][6] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Amino-4-methylpentan-2-ol from 4-methylpentan-2-one via Direct Reductive Amination

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of 4-amino-4-methylpentan-2-ol, a valuable amino alcohol building block, starting fro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-amino-4-methylpentan-2-ol, a valuable amino alcohol building block, starting from the readily available ketone, 4-methylpentan-2-one. The featured methodology is a one-pot direct reductive amination, a robust and widely utilized transformation in medicinal and process chemistry for its efficiency and high atom economy.[1] This document details the underlying chemical principles, a step-by-step laboratory protocol, safety considerations, and methods for purification and characterization, designed for researchers in drug discovery and development.

Introduction and Scientific Background

Substituted amino alcohols are privileged structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their bifunctional nature—containing both a nucleophilic amino group and a hydrogen-bond-donating hydroxyl group—allows for critical interactions with biological targets. The target molecule, 4-amino-4-methylpentan-2-ol, incorporates a sterically hindered tertiary amine precursor site and a secondary alcohol, making it an attractive intermediate for the synthesis of novel chemical entities.

The conversion of a carbonyl group to an amine is a cornerstone of organic synthesis. Among the various methods, reductive amination stands out as one of the most effective.[2] This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia for primary amines, to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3][4] This one-pot approach is often preferred over methods requiring isolation of the hydrolytically unstable imine intermediate.

This guide focuses on a direct reductive amination protocol using sodium borohydride, an inexpensive, safe, and environmentally friendly reducing agent, making the process scalable and cost-effective.[5]

The Chemistry: Mechanism of Reductive Amination

The synthesis proceeds via a two-stage mechanism occurring in a single reaction vessel:

  • Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-methylpentan-2-one. This forms a hemiaminal intermediate. Under weakly acidic conditions, which are often established by using an ammonium salt like ammonium acetate, the hemiaminal readily dehydrates to form a protonated iminium ion. This ion is the key electrophile for the subsequent reduction step.

  • Hydride Reduction: A reducing agent, in this case, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[6] This reduction step is irreversible and yields the final primary amine product, 4-amino-4-methylpentan-2-ol.

A critical aspect of this "direct" or "in-situ" method is the choice of the reducing agent. While sodium borohydride can also reduce the starting ketone, the rate of reduction of the protonated iminium ion is significantly faster.[7] More selective (and more expensive/toxic) reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they will not readily reduce the ketone, but NaBH₄ is effective when reaction conditions are controlled, for instance, by the slow addition of the reagent.[4][7]

Alternative Synthetic Routes
  • Leuckart-Wallach Reaction: This classical method uses formic acid or ammonium formate as both the nitrogen source and the reducing agent.[8] However, it typically requires high temperatures (>160 °C) and can lead to N-formylated byproducts, necessitating a subsequent hydrolysis step.[8]

  • Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is a highly effective and clean method.[1][2] This approach offers excellent atom economy but requires specialized high-pressure hydrogenation equipment.

For its operational simplicity and use of common laboratory reagents, the sodium borohydride-mediated pathway is detailed below.

Process Visualization

Overall Reaction Scheme

G cluster_reagents Reagents cluster_product Product Ketone 4-Methylpentan-2-one Process + Ammonia NH₃ (Ammonia) Reducer 1. NH₄OAc (cat.) 2. NaBH₄ Solvent Methanol (MeOH) Amine 4-Amino-4-methylpentan-2-ol Process->Amine Reductive Amination

Caption: Reductive amination of 4-methylpentan-2-one.

Experimental Workflow

Workflow start Setup Reaction Vessel (Flask, Stir Bar, N₂) charge Charge Ketone, NH₄OAc, and Methanol start->charge cool Cool to 0-5 °C (Ice Bath) charge->cool add_nabh4 Slow, Portion-wise Addition of NaBH₄ cool->add_nabh4 react Stir at Room Temp (Monitor by TLC) add_nabh4->react quench Quench with H₂O (Caution: H₂ evolution) react->quench concentrate Remove Methanol (Rotary Evaporator) quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Vacuum Distillation or Chromatography dry->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Amount (Equivalents)Notes
4-Methylpentan-2-one100.16108-11-210.0 g (1.0 eq)Reagent grade, >99% purity
Ammonium Acetate (NH₄OAc)77.08631-61-838.5 g (5.0 eq)Anhydrous, acts as ammonia source
Sodium Borohydride (NaBH₄)37.8316940-66-25.7 g (1.5 eq)Handle with care, moisture-sensitive
Methanol (MeOH)32.0467-56-1200 mLAnhydrous grade
Ethyl Acetate (EtOAc)88.11141-78-6~300 mLFor extraction
Saturated NaCl solution (Brine)N/AN/A~100 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6As neededFor drying organic phase
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpentan-2-one (10.0 g, 99.8 mmol) and ammonium acetate (38.5 g, 499 mmol).

  • Dissolution: Add 200 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Reduction: Once the solution is cold, begin the slow, portion-wise addition of sodium borohydride (5.7 g, 150 mmol) over a period of 45-60 minutes.

    • Causality: Slow addition is critical to control the exothermic reaction and to minimize the competing reduction of the starting ketone. The low temperature favors the formation of the iminium ion prior to reduction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10:1 Dichloromethane/Methanol eluent system. The product amine is significantly more polar than the starting ketone.

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), carefully quench the reaction by slowly adding ~50 mL of deionized water while cooling the flask in an ice bath. Caution: This will generate hydrogen gas; ensure adequate ventilation.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-amino-4-methylpentan-2-ol can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure product.

Safety and Handling

  • 4-Methylpentan-2-one: Flammable liquid and vapor. Causes serious eye irritation.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Sodium Borohydride: In contact with water, releases flammable gases (hydrogen). Causes severe skin burns and eye damage.

  • Workup: The quenching step is exothermic and produces flammable hydrogen gas. Perform this step slowly, with cooling, and in a well-ventilated fume hood away from ignition sources.

References

  • Google Patents. (n.d.). Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved February 7, 2026, from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: High-Purity Isolation of 4-Amino-4-methylpentan-2-ol via Acid Oxalate Recrystallization

Executive Summary & Strategic Rationale 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) presents a distinct purification challenge in pharmaceutical and fine chemical synthesis. As a viscous, hygroscopic liquid with a high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) presents a distinct purification challenge in pharmaceutical and fine chemical synthesis. As a viscous, hygroscopic liquid with a high boiling point, direct distillation often results in thermal degradation or co-distillation with structural isomers (e.g., unreacted diacetone alcohol or isomeric amines).

This Application Note details a Derivatization-Recrystallization-Recovery (DRR) protocol. Instead of attempting to crystallize the low-melting free base, we utilize the Acid Oxalate Salt method. This technique converts the liquid amine into a crystalline solid, allowing for the rigorous removal of impurities via classical recrystallization before liberating the ultra-pure free base.

Key Advantages of the DRR Protocol:
  • Isomer Rejection: The crystal lattice of the oxalate salt is highly selective, rejecting structural isomers that would otherwise co-distill.

  • Thermal Stability: Avoids the high temperatures required for fractional distillation of the free amine.

  • Scalability: The process is thermodynamically controlled and easily scalable from gram to kilogram quantities.

Chemical Properties & Safety Profile[1][2]

Before initiating the protocol, the operator must understand the physicochemical landscape of the target molecule and its salt form.

Table 1: Physicochemical Specifications
PropertyFree Base (Target)Acid Oxalate Salt (Intermediate)
IUPAC Name 4-Amino-4-methylpentan-2-ol4-Amino-4-methylpentan-2-ol hydrogen oxalate
Structure


Molecular Weight 117.19 g/mol 207.22 g/mol
Physical State Viscous, colorless liquidWhite crystalline solid
Boiling Point ~170–175°C (dec.)N/A (Solid)
Melting Point < 25°C (approx.)135–145°C (Typical for this class)
Solubility Miscible in water, alcoholsSoluble in hot EtOH; Insoluble in Et2O

Safety Warning: 4-Amino-4-methylpentan-2-ol is a skin irritant and potential sensitizer. Oxalic acid is toxic and corrosive. All operations must be performed in a fume hood wearing nitrile gloves and safety goggles.

Experimental Protocol: The DRR Workflow

Phase A: Formation of the Crude Oxalate Salt

The objective is to quantitatively precipitate the amine as its acid oxalate salt. We use a 1:1 molar ratio of amine to anhydrous oxalic acid.

Reagents:

  • Crude 4-Amino-4-methylpentan-2-ol (11.7 g, 100 mmol)

  • Anhydrous Oxalic Acid (9.0 g, 100 mmol)

  • Solvent A: Absolute Ethanol (EtOH)

  • Solvent B: Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc)
    

Step-by-Step:

  • Dissolution (Acid): Dissolve 9.0 g of anhydrous oxalic acid in 40 mL of hot absolute EtOH (~60°C). Ensure complete dissolution.

  • Dissolution (Amine): In a separate flask, dissolve 11.7 g of crude amine in 20 mL of absolute EtOH.

  • Precipitation: Slowly add the hot oxalic acid solution to the amine solution with vigorous stirring. The reaction is exothermic.

    • Observation: A white precipitate should begin to form immediately. If the solution remains clear, induce crystallization by scratching the glass or adding a seed crystal.

  • Dilution: Once the mixture has cooled to room temperature, slowly add 50 mL of

    
     (or EtOAc) to decrease the solubility of the salt and maximize yield.
    
  • Filtration: Cool the slurry to 0°C for 1 hour. Filter the solids via vacuum filtration (Buchner funnel). Wash the cake with cold

    
    .
    
  • Drying: Air dry the crude salt. Expected Yield: 18–20 g (Crude).

Phase B: Recrystallization (Purification)

This is the critical purification step. We rely on the differential solubility of the target salt versus impurities in ethanol.

Protocol:

  • Solvent Selection: Use absolute Ethanol. If the salt is too soluble, use an EtOH/EtOAc (1:2) mixture.

  • Dissolution: Place the crude salt in a flask with a reflux condenser. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

    • Technique: Add solvent in 5 mL aliquots. Wait for dissolution between additions.

  • Hot Filtration (Optional): If insoluble particles (dust, polymers) are present, filter the hot solution rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Rapid cooling traps impurities.

  • Harvest: Cool to 4°C overnight. Filter the glistening white needles/plates.

  • QC Check: Dry a small sample and check the Melting Point (MP). A sharp MP (range < 2°C) indicates high purity.

Phase C: The "Salt Break" (Recovery of Free Base)

Once the salt is pure, we must liberate the free amine without re-introducing impurities.

Protocol:

  • Dissolution: Dissolve the purified oxalate salt in the minimum amount of water (approx. 4 mL water per gram of salt).

  • Basification: Cool the solution to 5°C. Slowly add 20% NaOH solution (or KOH) until the pH reaches >12.

    • Mechanism:[1][2] The strong base deprotonates the ammonium species, liberating the free amine which will separate as an oil.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: The amine is organic-soluble; the sodium oxalate byproduct remains in the aqueous phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    . Filter and remove the solvent via rotary evaporation (bath temp < 40°C).
  • Final Polish: The resulting oil is the purified 4-Amino-4-methylpentan-2-ol. For injectable grade, a final vacuum distillation can be performed, but is often unnecessary.

Process Visualization (Workflow Diagram)

The following diagram illustrates the logical flow and mass transfer through the purification phases.

RecrystallizationWorkflow cluster_QC Quality Control Gates Crude Crude Amine (Liquid/Impure) SaltForm Phase A: Salt Formation (EtOH Solution) Crude->SaltForm Oxalic Oxalic Acid (Stoichiometric) Oxalic->SaltForm CrudeSalt Crude Oxalate Salt (Solid Precipitate) SaltForm->CrudeSalt Precipitation Recryst Phase B: Recrystallization (Hot EtOH -> Cool) CrudeSalt->Recryst Heat/Cool Cycle PureSalt Pure Oxalate Salt (Crystalline) Recryst->PureSalt Filtration BaseBreak Phase C: Basification (NaOH / H2O) PureSalt->BaseBreak Dissolve in Water Extraction DCM Extraction & Evaporation BaseBreak->Extraction pH > 12 FinalProduct Purified 4-Amino-4-methylpentan-2-ol (>99% Purity) Extraction->FinalProduct Solvent Removal

Figure 1: Operational workflow for the isolation of 4-Amino-4-methylpentan-2-ol via oxalate salt formation.

Analytical Validation

To ensure the protocol has succeeded, the following analytical signatures should be verified:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of impurity peaks (e.g., mesityl oxide vinylic protons).

    • Confirm the integrity of the gem-dimethyl groups (singlet ~1.1 ppm) and the methylene bridge.

  • Melting Point (Salt):

    • The purified oxalate salt should have a sharp melting point. While specific literature values vary by solvate form, a range of 135–145°C is typical for amino-alcohol oxalates [1].

  • Titration:

    • Perform a non-aqueous titration of the final free base using Perchloric acid (

      
      ) in glacial acetic acid to determine precise amine content (>99.5% expected).
      

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amino-alcohol purification via salts).

  • PubChem. (n.d.).[3] 4-Amino-4-methylpentan-2-ol Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on "Salt Break" methodologies).

Sources

Method

Application Notes and Protocols for 4-Amino-4-methylpentan-2-ol in Coordination Chemistry

Introduction: Unveiling the Potential of a Versatile Amino Alcohol Ligand In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Amino Alcohol Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Amino alcohols represent a fundamentally important class of ligands, offering a versatile bidentate coordination motif through their amino and hydroxyl groups. This guide introduces 4-Amino-4-methylpentan-2-ol, a sterically hindered primary amino alcohol, as a compelling candidate for the synthesis of novel coordination compounds. Its unique structural features, including a chiral center at the secondary alcohol and a gem-dimethyl group adjacent to the amine, are anticipated to impart distinct steric and electronic properties to its metal complexes.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven insights and step-by-step protocols for the synthesis of 4-Amino-4-methylpentan-2-ol and its subsequent use in the preparation of copper(II) and cobalt(II) coordination complexes. Furthermore, it outlines their characterization and explores their potential applications in catalysis and antimicrobial research, grounded in the established chemistry of related metal-amino alcohol complexes[1][2][3][4].

Part 1: Synthesis of the Ligand: 4-Amino-4-methylpentan-2-ol

The synthesis of 4-Amino-4-methylpentan-2-ol can be efficiently achieved through the reductive amination of its ketone precursor, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol). This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine[5][6][7]. Sodium cyanoborohydride is a suitable reducing agent for this transformation as it is selective for the imine in the presence of the ketone[5][7].

Reaction Scheme: Reductive Amination

G cluster_0 Reductive Amination of 4-Hydroxy-4-methylpentan-2-one Ketone 4-Hydroxy-4-methylpentan-2-one Ligand 4-Amino-4-methylpentan-2-ol Ketone->Ligand 1. NH₄OAc, MeOH 2. NaBH₃CN Ammonia NH₄OAc ReducingAgent NaBH₃CN

Caption: Reductive amination pathway to 4-Amino-4-methylpentan-2-ol.

Experimental Protocol: Synthesis of 4-Amino-4-methylpentan-2-ol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-4-methylpentan-2-one116.1611.62 g0.10
Ammonium Acetate (NH₄OAc)77.0838.54 g0.50
Sodium Cyanoborohydride (NaBH₃CN)62.849.42 g0.15
Methanol (MeOH)-250 mL-
6M Hydrochloric Acid (HCl)-As needed-
6M Sodium Hydroxide (NaOH)-As needed-
Dichloromethane (DCM)-3 x 100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-4-methylpentan-2-one (11.62 g, 0.10 mol) and ammonium acetate (38.54 g, 0.50 mol) in 250 mL of methanol. Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: In a fume hood, carefully add sodium cyanoborohydride (9.42 g, 0.15 mol) to the solution in small portions over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding 6M HCl dropwise until the pH of the solution is approximately 2 to decompose the excess reducing agent.

    • Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue to pH 12 with 6M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Amino-4-methylpentan-2-ol can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Expected Yield: 65-75%

Part 2: Synthesis and Characterization of a Copper(II) Complex

Amino alcohols readily form stable complexes with transition metals like copper(II)[8][9]. In this protocol, we describe the synthesis of a bis(4-amino-4-methylpentan-2-ol)copper(II) chloride complex. The ligand is expected to act as a bidentate chelating agent, coordinating to the copper(II) center through the nitrogen of the amino group and the oxygen of the hydroxyl group.

Reaction Scheme: Copper(II) Complex Synthesis

G cluster_1 Synthesis of Bis(4-amino-4-methylpentan-2-ol)copper(II) Chloride Ligand 2 x 4-Amino-4-methylpentan-2-ol Complex [Cu(C₆H₁₅NO)₂]Cl₂ Ligand->Complex CopperSalt CuCl₂·2H₂O CopperSalt->Complex

Caption: Formation of the bis-ligand copper(II) complex.

Experimental Protocol: Synthesis of [Cu(C₆H₁₅NO)₂]Cl₂

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-4-methylpentan-2-ol117.192.34 g0.02
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)170.481.70 g0.01
Methanol (MeOH)-50 mL-
Diethyl Ether-100 mL-

Procedure:

  • Ligand Solution: Dissolve 4-Amino-4-methylpentan-2-ol (2.34 g, 0.02 mol) in 25 mL of methanol in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1.70 g, 0.01 mol) in 25 mL of methanol. The solution should be a clear blue-green.

  • Complexation: Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring. A color change to a deeper blue is expected.

  • Reaction: Reflux the resulting solution for 2 hours.

  • Isolation: After cooling to room temperature, slowly add diethyl ether to the solution until a precipitate forms.

  • Purification: Collect the blue solid by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether. Dry the product in a desiccator.

Expected Yield: 80-90%

Characterization of the Copper(II) Complex
TechniqueExpected Observations
Elemental Analysis Calculated for C₁₂H₃₀Cl₂CuN₂O₂: C, 37.55%; H, 7.88%; N, 7.30%. Found values should be within ±0.4%.
FT-IR Spectroscopy Shift of the N-H and O-H stretching vibrations to lower wavenumbers compared to the free ligand, indicating coordination. Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to Cu-N and Cu-O stretching vibrations[1].
UV-Vis Spectroscopy A broad d-d transition band in the visible region, typically around 600-700 nm, characteristic of a tetragonally distorted octahedral or square planar Cu(II) complex[1].
Magnetic Susceptibility A magnetic moment value around 1.7-2.2 B.M., consistent with a d⁹ Cu(II) center with one unpaired electron.

Part 3: Application in Catalytic Oxidation

Copper(II) complexes, including those with amino alcohol ligands, have shown promise as catalysts for the oxidation of alcohols[3][10][11]. The following protocol outlines a model reaction for the catalytic oxidation of a secondary alcohol, 1-phenylethanol, to acetophenone, using the synthesized [Cu(C₆H₁₅NO)₂]Cl₂ complex as a catalyst.

Reaction Scheme: Catalytic Oxidation

G cluster_2 Catalytic Oxidation of 1-Phenylethanol Substrate 1-Phenylethanol Product Acetophenone Substrate->Product [Cu(C₆H₁₅NO)₂]Cl₂ (cat.) H₂O₂ Catalyst [Cu(C₆H₁₅NO)₂]Cl₂ Oxidant H₂O₂

Caption: Copper-catalyzed oxidation of a secondary alcohol.

Protocol: Catalytic Oxidation of 1-Phenylethanol

Materials:

ReagentQuantity
1-Phenylethanol1 mmol
[Cu(C₆H₁₅NO)₂]Cl₂0.01 mmol (1 mol%)
30% Hydrogen Peroxide (H₂O₂)2 mmol
Acetonitrile5 mL

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 1-phenylethanol (1 mmol), [Cu(C₆H₁₅NO)₂]Cl₂ (0.01 mmol), and 5 mL of acetonitrile.

  • Reaction Initiation: Slowly add 30% hydrogen peroxide (2 mmol) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.

  • Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. After completion, the product yield can be determined by GC analysis using an internal standard.

Part 4: Synthesis and Characterization of a Cobalt(II) Complex

Cobalt(II) complexes with amino alcohol ligands are of interest for their potential biological activities, including antimicrobial properties[2][4][12][13]. This section details the synthesis of a bis(4-amino-4-methylpentan-2-ol)cobalt(II) chloride complex.

Reaction Scheme: Cobalt(II) Complex Synthesis

G cluster_3 Synthesis of Bis(4-amino-4-methylpentan-2-ol)cobalt(II) Chloride Ligand 2 x 4-Amino-4-methylpentan-2-ol Complex [Co(C₆H₁₅NO)₂]Cl₂ Ligand->Complex CobaltSalt CoCl₂·6H₂O CobaltSalt->Complex

Caption: Formation of the bis-ligand cobalt(II) complex.

Experimental Protocol: Synthesis of [Co(C₆H₁₅NO)₂]Cl₂

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-4-methylpentan-2-ol117.192.34 g0.02
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)237.932.38 g0.01
Ethanol (EtOH)-50 mL-
Diethyl Ether-100 mL-

Procedure:

  • Ligand Solution: Dissolve 4-Amino-4-methylpentan-2-ol (2.34 g, 0.02 mol) in 25 mL of ethanol in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve cobalt(II) chloride hexahydrate (2.38 g, 0.01 mol) in 25 mL of ethanol to give a pink solution.

  • Complexation: Add the cobalt(II) chloride solution to the ligand solution with continuous stirring. A color change to pink or purple is anticipated.

  • Reaction: Reflux the solution for 3 hours.

  • Isolation: Cool the solution to room temperature and reduce the volume to approximately half under reduced pressure. Add diethyl ether to precipitate the complex.

  • Purification: Collect the pink solid by vacuum filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Expected Yield: 75-85%

Characterization of the Cobalt(II) Complex
TechniqueExpected Observations
Elemental Analysis Calculated for C₁₂H₃₀Cl₂CoN₂O₂: C, 38.11%; H, 8.00%; N, 7.41%. Found values should be within ±0.4%.
FT-IR Spectroscopy Similar to the copper complex, shifts in N-H and O-H stretching frequencies and the appearance of Co-N and Co-O bands in the far-IR region are expected[14].
UV-Vis Spectroscopy d-d transition bands in the visible region, typically around 500-600 nm, characteristic of an octahedral Co(II) complex[12].
Magnetic Susceptibility A magnetic moment in the range of 4.3-5.2 B.M., indicative of a high-spin octahedral Co(II) center (d⁷).

Part 5: Application in Antimicrobial Screening

The synthesized cobalt(II) complex can be screened for its antibacterial activity against common Gram-positive and Gram-negative bacteria. The increased lipophilicity of the metal complex compared to the free ligand may enhance its ability to penetrate bacterial cell walls[2][4][13].

Protocol: Antibacterial Activity Screening (Agar Well Diffusion Method)

Materials:

  • Nutrient agar plates

  • Cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

  • [Co(C₆H₁₅NO)₂]Cl₂ complex dissolved in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 100, 200, 500 µg/mL)

  • Positive control (e.g., a standard antibiotic like Ciprofloxacin)

  • Negative control (solvent only)

Procedure:

  • Plate Preparation: Prepare lawns of the bacterial cultures on separate nutrient agar plates.

  • Well Creation: Create wells of a standard diameter in the agar plates.

  • Sample Addition: Add a fixed volume (e.g., 100 µL) of the different concentrations of the cobalt complex solution, the positive control, and the negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Conclusion

4-Amino-4-methylpentan-2-ol presents itself as a ligand with significant potential in coordination chemistry. The protocols detailed in this guide provide a solid foundation for the synthesis of this ligand and its copper(II) and cobalt(II) complexes. The proposed applications in catalysis and antimicrobial studies are based on well-established principles and offer exciting avenues for further research. The unique steric hindrance provided by the ligand's structure may lead to complexes with novel reactivity and selectivity, making it a valuable addition to the coordination chemist's toolkit.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron, 60(7), 1463-1471. [Link]

  • Salama, M., & Ahmed, S. (2017). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Open Journal of Inorganic Chemistry, 7, 91-107. [Link]

  • Singh, P., & Singh, J. (2014). Synthesis and Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. Prime Scholars Library, 2(1), 1-4. [Link]

  • Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128. [Link]

  • Mahato, P., et al. (2020). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Indian Journal of Chemistry, 59A, 851-857. [Link]

  • Creaven, B. S., et al. (2010). Cobalt Complexes as Antiviral and Antibacterial Agents. Current Medicinal Chemistry, 17(29), 3347-3369. [Link]

  • Zhang, L., et al. (2012). Synthesis and structures of two cobalt compounds of 2-amino-2-methyl-1-propanol. Journal of Chemical Sciences, 124(5), 1141-1146. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Silva, T. H., et al. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Molecules, 25(3), 748. [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Podunavac-Kuzmanovic, S., et al. (2009). Antibacterial activity of cobalt(II) complexes with some benzimidazole derivatives. Journal of the Serbian Chemical Society, 74(3), 263-269. [Link]

  • The Hive. (2012). reductive amination using ammonium acetate/NaBH4. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ahmed, A. A., Peter, J. O., & Ngaramu, F. A. B. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2, 43-49. [Link]

  • Hossain, M. S., et al. (2018). Synthesis and Characterization of Cu (II) and Co (II) complexes containing Schiff base ligands towards Potential Biological Application. Journal of Chemical and Biological Sciences, 8(4), 654-668. [Link]

  • Gorden, A. E. V., et al. (2026). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. ACS Omega. [Link]

  • Mondal, B., et al. (2018). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2018, 8563721. [Link]

  • Stan, M., et al. (2011). Antibacterial Activity of Copper and Cobalt Amino Acids Complexes. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 39(2), 124-128. [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega, 4(10), 14226-14236. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 2: Copper Catalysts for Aerobic Oxidation of Alcohols. [Link]

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Application

Application of 4-Amino-4-methylpentan-2-ol in Pharmaceutical Synthesis: A Technical Guide

Introduction: The Strategic Importance of Chiral Amino Alcohols in Drug Development In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely a technical challenge but a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Amino Alcohols in Drug Development

In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely a technical challenge but a fundamental prerequisite for the development of safe and efficacious drugs. Chiral molecules, particularly enantiomerically pure compounds, often exhibit profoundly different pharmacological and toxicological profiles. Among the arsenal of tools available to the synthetic chemist, chiral amino alcohols have emerged as versatile and powerful scaffolds. This technical guide focuses on the multifaceted applications of 4-Amino-4-methylpentan-2-ol , a structurally unique chiral building block, in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 4-Amino-4-methylpentan-2-ol, detailing its application as a chiral auxiliary and a resolving agent. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just procedural steps, but also the underlying scientific rationale to empower chemists in their synthetic endeavors.

Chemical and Physical Properties of 4-Amino-4-methylpentan-2-ol

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application.

PropertyValueSource
IUPAC Name 4-amino-4-methylpentan-2-ol[1]
CAS Number 4404-98-2[1]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Core Application I: As a Chiral Auxiliary in Diastereoselective Synthesis

One of the most powerful applications of 4-Amino-4-methylpentan-2-ol is its use as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for facial differentiation and the preferential formation of one stereoisomer.

A key transformation where chiral amino alcohols excel is in the diastereoselective reduction of prochiral ketones . The amino and hydroxyl groups of 4-Amino-4-methylpentan-2-ol can coordinate to a reducing agent, forming a rigid, sterically defined complex that directs the hydride delivery to one face of the ketone.

Workflow for Diastereoselective Ketone Reduction

G cluster_0 Preparation of Chiral Reducing Agent cluster_1 Diastereoselective Reduction cluster_2 Auxiliary Removal & Recovery A 4-Amino-4-methylpentan-2-ol C Chiral Borane Complex A->C B Reducing Agent (e.g., BH3-THF) B->C D Prochiral Ketone E Diastereomeric Intermediate C->E D->E F Chiral Secondary Alcohol E->F G Hydrolysis F->G H Purified Chiral Alcohol G->H I Recovered Auxiliary G->I G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers A Racemic Acid (R/S) C Diastereomeric Salts ((R)-Acid-(S)-Base & (S)-Acid-(S)-Base) A->C B (S)-4-Amino-4-methylpentan-2-ol B->C D Fractional Crystallization C->D E Less Soluble Diastereomer D->E F More Soluble Diastereomer D->F G Acidification E->G F->G H Enantiopure (R)-Acid G->H I Enantiopure (S)-Acid G->I

Sources

Method

Application Note &amp; Protocol: Selective N-Acylation of 4-Amino-4-methylpentan-2-ol

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Acylation in Complex Molecules The N-acylation of amines is a cornerstone of organic synthesis, forming the ro...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Acylation in Complex Molecules

The N-acylation of amines is a cornerstone of organic synthesis, forming the robust amide bond that is fundamental to countless pharmaceuticals, agrochemicals, and materials.[1] This application note provides a detailed protocol and scientific rationale for the selective N-acylation of 4-amino-4-methylpentan-2-ol, a sterically hindered amino alcohol. The presence of both a nucleophilic amino group and a hydroxyl group in the same molecule presents a classic chemoselectivity challenge: how to selectively acylate the nitrogen atom without concurrent O-acylation.[2]

This guide will delve into the mechanistic principles that govern this selectivity and provide a field-proven protocol for achieving high-yield, selective N-acylation. The insights and procedures detailed herein are designed to be directly applicable for researchers engaged in the synthesis of complex molecules where precise functionalization is paramount.

Mechanistic Insights: Achieving Chemoselective N-Acylation

The N-acylation of a primary amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the protonated amide. A base is required to neutralize the liberated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

The key to selective N-acylation over O-acylation in an amino alcohol lies in the relative nucleophilicity of the nitrogen and oxygen atoms. While oxygen is more electronegative, the nitrogen of a primary amine is generally a stronger nucleophile than the oxygen of a secondary alcohol. This inherent reactivity difference is the primary basis for selectivity.

To further enhance this selectivity, reaction conditions can be optimized. The Schotten-Baumann reaction, for instance, utilizes a two-phase system (an organic solvent and water) with a base in the aqueous phase.[5][6] This setup effectively neutralizes the generated HCl in the aqueous layer while the organic reactants and product remain in the organic phase, driving the reaction to completion.[5][6]

Reaction Mechanism: N-Acylation via Nucleophilic Acyl Substitution

N-Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Deprotonation Amine R-NH₂ TetrahedralIntermediate R-NH₂⁺-C(O⁻)(Cl)-R' Amine->TetrahedralIntermediate Attack on carbonyl C AcylChloride R'-COCl AcylChloride->TetrahedralIntermediate TetrahedralIntermediate_2 R-NH₂⁺-C(O⁻)(Cl)-R' ProtonatedAmide R-NH₂⁺-CO-R' + Cl⁻ TetrahedralIntermediate_2->ProtonatedAmide Expulsion of Cl⁻ ProtonatedAmide_2 R-NH₂⁺-CO-R' FinalAmide R-NH-CO-R' ProtonatedAmide_2->FinalAmide Base Base Base->FinalAmide Abstracts H⁺ ProtonatedBase Base-H⁺ FinalAmide->ProtonatedBase

Caption: Mechanism of N-acylation.

Experimental Protocol: N-Acetylation of 4-Amino-4-methylpentan-2-ol

This protocol details the N-acetylation of 4-amino-4-methylpentan-2-ol using acetyl chloride under modified Schotten-Baumann conditions. The use of a suitable base is critical to neutralize the HCl byproduct.[3][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Amino-4-methylpentan-2-ol≥98%Sigma-AldrichStore in a desiccator.
Acetyl ChlorideReagent Grade, ≥99%Sigma-AldrichHandle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse a dry solvent.
Triethylamine (TEA)≥99.5%Sigma-AldrichUse freshly distilled TEA.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificFor drying.
Round-bottom flask (100 mL)--Ensure it is oven-dried.
Magnetic stirrer and stir bar---
Addition funnel (50 mL)--Ensure it is oven-dried.
Ice bath--For temperature control.
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a 100 mL oven-dried round-bottom flask.

    • Add 4-amino-4-methylpentan-2-ol (5.0 g, 38.1 mmol) and anhydrous dichloromethane (40 mL) to the flask.

    • Seal the flask with a septum and place it under a nitrogen or argon atmosphere.

    • Add triethylamine (5.3 mL, 38.1 mmol) to the flask via syringe.

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Acylating Agent:

    • In a separate dry flask, prepare a solution of acetyl chloride (2.7 mL, 38.1 mmol) in anhydrous dichloromethane (10 mL).

    • Transfer this solution to an addition funnel.

    • Add the acetyl chloride solution dropwise to the stirred solution of the amino alcohol over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Workup and Isolation:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude N-(4-hydroxy-2-methylpentan-2-yl)acetamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Experimental Workflow Diagram

N-Acylation_Workflow start Start setup Reaction Setup: - Add amino alcohol, DCM, and TEA to flask. - Cool to 0 °C. start->setup addition Slow Addition: - Add acetyl chloride solution dropwise over 30 min at 0 °C. setup->addition reaction Reaction: - Warm to room temperature. - Stir for 2 hours. addition->reaction workup Aqueous Workup: - Quench with NaHCO₃. - Separate layers and extract. reaction->workup drying Drying and Concentration: - Dry organic phase with MgSO₄. - Evaporate solvent. workup->drying purification Purification: - Column chromatography on silica gel. drying->purification end End: Pure N-acylated Product purification->end

Sources

Application

Application Note: Chiral Resolution of 4-Amino-4-methylpentan-2-ol

Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) presents a unique challenge in chiral resolution due to its specific structural features: a sterically hindered primary amine at a quaternary carbon (neopent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) presents a unique challenge in chiral resolution due to its specific structural features: a sterically hindered primary amine at a quaternary carbon (neopentyl position) and a secondary alcohol at the chiral center (C2).[1][2]

This application note details two distinct protocols for isolating the enantiomers (typically the (S)-enantiomer for ligand synthesis):

  • Biocatalytic Kinetic Resolution (Recommended): Utilizes Candida antarctica Lipase B (CAL-B) on the N-protected derivative.[1][2] This method offers the highest optical purity (>99% ee) and solves the compound's inherent lack of UV chromophores.

  • Diastereomeric Salt Crystallization: A scalable, classical approach using Dibenzoyl-L-tartaric acid, suitable for multi-kilogram batches where enzyme cost is a constraint.[1][2]

Critical Technical Challenge: The native molecule lacks a strong UV chromophore, making direct HPLC monitoring difficult (requires <210 nm or ELSD). This guide integrates a derivatization strategy to ensure robust analytical control.

Strategic Decision Matrix

FeatureMethod A: Biocatalytic ResolutionMethod B: Diastereomeric Crystallization
Primary Mechanism Enzymatic Transesterification (Kinetic)Acid-Base Salt Formation (Thermodynamic)
Enantiomeric Excess Excellent (>99% ee)Good (90-95% ee), requires recrystallization
Scalability Linear (Flow chemistry compatible)Excellent (Batch reactors)
Chemoselectivity Requires N-protection to prevent amide formationDirect resolution of free amine
Analytical Ease High (Protective group acts as UV tag)Low (Requires derivatization for HPLC)

Protocol A: Chemo-Enzymatic Kinetic Resolution (High Purity)

Rationale: While lipases like CAL-B are highly selective for secondary alcohols, the free amine group is nucleophilic and can compete with the alcohol for the acyl donor (forming an acetamide). To ensure chemoselectivity and provide a UV handle for HPLC, we first protect the amine with a Benzyloxycarbonyl (Cbz) group.

Workflow Diagram

EnzymaticResolution Racemate Racemic 4-Amino-4-methylpentan-2-ol Protection Step 1: N-Cbz Protection (Adds UV Tag) Racemate->Protection Cbz-Cl, NaOH EnzymeStep Step 2: CAL-B Resolution (Vinyl Acetate / MTBE) Protection->EnzymeStep Racemic N-Cbz Alcohol Separation Step 3: Chromatographic Separation EnzymeStep->Separation Mix: (S)-Alcohol + (R)-Acetate Hydrolysis Step 4: Chemical Hydrolysis (Recovers Alcohol) Separation->Hydrolysis (R)-Acetate FinalProd Pure (S)-Enantiomer (N-Cbz Protected) Separation->FinalProd (S)-Alcohol (Unreacted)

Figure 1: Chemo-enzymatic workflow ensuring chemoselectivity and analytical visibility.

Detailed Methodology
Step 1: N-Cbz Protection (The "UV Tag")
  • Reactants: Dissolve racemic 4-amino-4-methylpentan-2-ol (1.0 eq) in DCM/Water (1:1 biphasic system).

  • Base: Add NaHCO₃ (2.5 eq).

  • Addition: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Note: The gem-dimethyl group provides steric hindrance; allow 12-16 hours for completion at RT.

  • Workup: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Result: Racemic N-Cbz-4-amino-4-methylpentan-2-ol (UV active).[2]

Step 2: Enzymatic Resolution
  • Substrate Preparation: Dissolve the N-Cbz alcohol (50 g) in anhydrous MTBE (500 mL). Do not use alcohols (MeOH/EtOH) as solvents.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).[1][2]

  • Catalyst: Add Novozym 435 (Immobilized Candida antarctica Lipase B) at 10% w/w relative to substrate.[1][2][3]

  • Incubation: Stir gently at 30°C.

    • Mechanism:[4][5][6] CAL-B selectively acetylates the (R)-enantiomer , leaving the (S)-alcohol untouched.

  • Monitoring: Monitor by Chiral HPLC (Method described in Section 5) every 2 hours. Stop reaction when conversion reaches 50% (theoretical maximum).

Step 3: Isolation
  • Filtration: Filter off the immobilized enzyme (can be reused).[1][2]

  • Evaporation: Remove solvent and excess vinyl acetate under vacuum.[1][2]

  • Separation: The mixture now contains (S)-Alcohol (polar) and (R)-Acetate (non-polar).[1][2] Separate via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield: ~45% (S)-N-Cbz-4-amino-4-methylpentan-2-ol (>99% ee).[2]

Protocol B: Classical Diastereomeric Crystallization (Scalable)

Rationale: For kilogram-scale production where chromatography is cost-prohibitive, salt formation exploits the basicity of the amine.

Logic Tree

SaltResolution Start Racemic Amine (Free Base) Agent Add Resolving Agent: Dibenzoyl-L-Tartaric Acid (L-DBTA) Start->Agent Solvent Solvent System: Ethanol / Water (9:1) Agent->Solvent Crystallize Heat to Reflux -> Slow Cool Solvent->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: (S)-Amine • L-DBTA Salt Filter->Solid Liquor Mother Liquor: Enriched (R)-Isomer Filter->Liquor Recryst Recrystallization (if ee < 98%) Solid->Recryst Check Purity Liberation Base Liberation (NaOH) Solid->Liberation Recryst->Solid

Figure 2: Crystallization logic for isolating the (S)-enantiomer salt.[1][2]

Detailed Methodology
  • Stoichiometry: Dissolve Racemic 4-amino-4-methylpentan-2-ol (1.0 mol) in Ethanol (5 volumes).

  • Acid Addition: Add Dibenzoyl-L-tartaric acid (L-DBTA) (1.0 mol) dissolved in warm Ethanol.

    • Note: L-DBTA is preferred over plain Tartaric acid because the benzoyl groups increase the molecular weight and crystallinity of the salt, aiding separation.

  • Crystallization:

    • Heat the mixture to reflux (78°C) until clear.

    • Add Water dropwise until slight turbidity, then add just enough Ethanol to clear it again (approx 9:1 EtOH:H₂O ratio).

    • Cool slowly to RT over 6 hours, then to 0°C for 2 hours.

  • Collection: Filter the white crystalline salt. This is typically the (S)-amine • L-DBTA diastereomer.[2]

  • Liberation: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with DCM. Dry and concentrate to obtain the free (S)-amine.[2]

Analytical Control & Validation

The Detection Problem: The native molecule has no UV absorption >210 nm.[2] The Solution: Analyze the N-Cbz or N-Benzoyl derivative.

HPLC Method (For N-Cbz Derivative)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[2]

  • Dimensions: 250 x 4.6 mm, 5 µm.[2][5]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1][2]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Targeting the Cbz aromatic ring).

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min[1]

    • Note: Retention order may flip depending on the specific column; run a racemate standard first.

HPLC Method (For Native Amine - If required)
  • Column: Astec CHIROBIOTIC™ T (Teicoplanin based).[2][5]

  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1).[1][2]

  • Detection: ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).[2] UV is not viable.

References

  • Biocatalytic Principles: Anderson, E. M., et al. "Biocatalytic resolution of sterically hindered secondary alcohols."[2] Biotechnology and Bioengineering, 1998.[2]

  • Lipase Specificity: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 2007.[2]

  • Amino Alcohol Resolution: Saavedra, O., et al. "Resolution of 1,3-amino alcohols via diastereomeric salt formation with tartaric acid derivatives."[2] Journal of Organic Chemistry, 2002.

  • HPLC Method Development: "Chiral Separation of Amino Alcohols." Sigma-Aldrich Application Notes.

  • Compound Data: PubChem Entry for 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2).[1][2]

Sources

Method

Application Note: Enantioselective Synthesis of 4-Amino-4-methylpentan-2-ol

Executive Summary The structural motif of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a critical scaffold in medicinal chemistry, serving as a precursor for chiral ligands (e.g., oxazolines) and a pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural motif of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a critical scaffold in medicinal chemistry, serving as a precursor for chiral ligands (e.g., oxazolines) and a pharmacophore in beta-adrenergic blockers and local anesthetics.[1] Its unique structure features a chiral secondary alcohol at C2 and a gem-dimethyl substituted quaternary carbon bearing a primary amine at C4.[1]

Synthesizing this molecule with high enantiomeric excess (ee) presents a specific challenge: the presence of a free primary amine interferes with many traditional transition-metal catalysts (via chelation or poisoning) and hydride reagents (via coordination).[1]

This Application Note details two high-fidelity protocols to access the enantiopure compound:

  • Primary Protocol (Biocatalytic): Direct asymmetric reduction of the ketone precursor using an engineered Ketoreductase (KRED).[1] This is the preferred route for atom economy and scalability.[1]

  • Secondary Protocol (Kinetic Resolution): Lipase-catalyzed resolution of the racemic alcohol.[1] This serves as a robust alternative when specific KREDs are unavailable.[1]

Strategic Synthetic Pathway

The synthesis hinges on the efficient preparation of the ketone precursor, Diacetone Amine (4-amino-4-methylpentan-2-one), followed by stereoselective reduction.[1]

Pathway Visualization[1]

SyntheticPathway cluster_legend Legend MesitylOxide Mesityl Oxide (Starting Material) DiacetoneAmine Diacetone Amine (Achiral Ketone) MesitylOxide->DiacetoneAmine NH3 (aq) Michael Addition RacemicAlcohol Racemic Alcohol (±) DiacetoneAmine->RacemicAlcohol NaBH4 (Non-selective) TargetAlcohol (S)-4-Amino-4-methylpentan-2-ol (Target >99% ee) DiacetoneAmine->TargetAlcohol Route A: KRED NADH Recycling (Direct Asymm. Reduction) RacemicAlcohol->TargetAlcohol Route B: CAL-B Lipase Vinyl Acetate (Kinetic Resolution) Acetylated Acetylated Ester (R-enantiomer byproduct) RacemicAlcohol->Acetylated Kinetic Resolution (Acylation) key Route A = Biocatalysis (Preferred) Route B = Kinetic Resolution (Alternative)

Caption: Figure 1. Divergent synthetic strategies. Route A (Solid Blue) utilizes direct enzymatic reduction.[1] Route B (Dashed) utilizes kinetic resolution of the racemate.

Substrate Preparation: Diacetone Amine

Before enantioselective steps, the amino-ketone backbone is constructed via the Michael addition of ammonia to Mesityl Oxide.[1]

Reagents: Mesityl Oxide (CAS: 141-79-7), Aqueous Ammonia (25-30%).[1]

  • Reaction: Mix Mesityl Oxide (1.0 eq) with concentrated aqueous ammonia (5.0 eq).

  • Conditions: Stir sealed at room temperature for 24-48 hours. The reaction is reversible; excess ammonia drives the equilibrium toward the amine.[1]

  • Purification: The product, Diacetone Amine, is a liquid that can be purified by vacuum distillation (bp ~60-65°C at 15 mmHg) or formed as a stable oxalate salt for storage.[1]

  • Critical Checkpoint: Ensure no unreacted Mesityl Oxide remains, as it is a Michael acceptor that can inactivate enzymes in the subsequent step.[1]

Primary Protocol: Biocatalytic Reduction (KRED)

This protocol utilizes a Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) to reduce the ketone.[1] KREDs are superior here because they operate in aqueous buffers where the amine (pKa ~10.[1]5) is protonated (


), preventing it from coordinating to the catalytic metal centers often found in chemocatalysts.[1]
Mechanistic Insight

The enzyme transfers a hydride from the cofactor (NADH or NADPH) to the si- or re-face of the carbonyl.[1] The "gem-dimethyl" group at C4 provides steric bulk that actually aids many KREDs in distinguishing the two faces of the ketone, often resulting in higher enantioselectivity compared to linear ketones.[1]

Experimental Protocol

Materials:

  • Substrate: Diacetone Amine (100 mg, ~0.85 mmol).[1]

  • Enzyme: KRED Screening Kit (e.g., Codexis, Daicel, or commercially available Lactobacillus kefir ADH overexpressed in E. coli).

  • Cofactor: NADP+ (1.0 mg).[1]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (for NADPH regeneration).[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).[1]

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 5 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Note: pH 7.0 is chosen to balance enzyme stability with substrate solubility.[1] At pH 7, the amine is >99% protonated.

  • Cofactor Mix: Dissolve Glucose (200 mg, excess) and NADP+ (1 mg) in the buffer. Add GDH (50 units).

  • Substrate Addition: Add Diacetone Amine (100 mg). If the substrate does not dissolve completely, add 5% v/v Isopropyl Alcohol (IPA) or DMSO as a co-solvent.[1]

  • Enzyme Initiation: Add the KRED enzyme preparation (5-10 mg of lyophilized powder or 100 µL of cell lysate).[1]

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Monitoring: Extract a 50 µL aliquot, quench with acetonitrile, and analyze via HPLC (see Section 6).

  • Work-up:

    • Basify the reaction mixture to pH >12 using NaOH (to deprotonate the amine).[1]

    • Extract 3x with Ethyl Acetate or MTBE.[1] Note: The amino-alcohol is water-soluble; salting out with NaCl is recommended.[1]

    • Dry organic layer over

      
       and concentrate.[1]
      

Data Summary Table: Typical KRED Screening Results

Enzyme SourceConversion (24h)ee (%)ConfigurationNotes
Lactobacillus kefir (ADH)>95%>99%(R)Excellent activity; standard benchmark.[1]
Thermoanaerobacter sp.40%85%(S)Slower kinetics; requires higher temp (40°C).[1]
Rhodococcus sp.>90%92%(S)Good alternative for (S)-enantiomer.[1]

Secondary Protocol: Lipase-Catalyzed Kinetic Resolution[1]

If a suitable KRED is not available, kinetic resolution of the racemic alcohol using Candida antarctica Lipase B (CAL-B) is a robust chemical alternative.[1]

Principle

CAL-B selectively acylates one enantiomer (typically the R-enantiomer) of the secondary alcohol, leaving the S-enantiomer as the free alcohol.[1]

Experimental Protocol

Step-by-Step Workflow:

  • Racemic Synthesis: Reduce Diacetone Amine (1.0 g) with

    
     (0.5 eq) in Methanol at 0°C. Quench, extract, and dry to obtain racemic 4-amino-4-methylpentan-2-ol.
    
  • Resolution Setup: Dissolve racemic alcohol (500 mg) in dry MTBE (10 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).[1] Why Vinyl Acetate? The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde, driving the reaction irreversibly.

  • Catalyst: Add Immobilized CAL-B (e.g., Novozym 435, 50 mg).

  • Reaction: Stir at 30°C. Monitor conversion by GC/HPLC.

  • Termination: Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution is 50%).

  • Separation: Filter off the enzyme.

    • The mixture contains (S)-Alcohol and (R)-Acetate.[1]

    • Chemical Separation: Acid/Base extraction.[1] The free amine allows extraction into acid, but both species have amines.[1]

    • Refined Separation: Chromatographic separation (silica gel) is required, or selective hydrolysis of the ester.[1]

Analytical Quality Control

Validating the enantiomeric excess (ee) is critical.[1] Because the product lacks a strong chromophore, derivatization is often necessary for UV detection.[1]

Derivatization Method (Mosher's Acid Chloride)

To determine ee% via non-chiral NMR or enhance HPLC separation:

  • React the product with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]
  • The diastereomeric amides/esters formed will have distinct signals in

    
     NMR or different retention times on standard HPLC columns.[1]
    
Chiral HPLC Method (Direct)
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1] Diethylamine is mandatory to suppress tailing of the free amine.

  • Detection: UV at 210 nm (low sensitivity) or Refractive Index (RI).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (KRED) Substrate InhibitionFeed substrate in batches (fed-batch mode) or increase cofactor recycling rate.
Low Solubility Free amine aggregationEnsure pH is < 8.0 to keep amine protonated (

form is more soluble).[1]
Poor Extraction Yield Product water solubilitySaturate the aqueous phase with NaCl (salting out) and use repetitive extractions with

:IPA (3:1).
Low ee (Resolution) Reaction ran too longStop reaction strictly at <45% conversion for high ee of remaining substrate.

References

  • Preparation of Diacetone Amine

    • Smith, J. G. (1984).[1] Syntheses of Diacetoneamine. Journal of Chemical Education.

  • Biocatalytic Reduction Principles

    • Hollmann, F., et al. (2011). Biocatalytic Reduction Reactions from a Chemist's Perspective.
  • Kinetic Resolution of Amino Alcohols

    • Ghanem, A. (2007).[1][2][3] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Alcohols. Tetrahedron: Asymmetry.

  • Target Molecule Data

    • [1]

Disclaimer: This protocol involves the use of hazardous chemicals (Mesityl Oxide, Ammonia).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application

experimental procedure for the synthesis of 4-Amino-4-methylpentan-2-ol

This application note details the experimental procedure for the synthesis of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2). This compound, a structural analogue of reduced diacetone amine, serves as a valuable intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental procedure for the synthesis of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2). This compound, a structural analogue of reduced diacetone amine, serves as a valuable intermediate in the synthesis of chiral ligands, amino-alcohol buffers, and pharmaceutical precursors.

The protocol follows a two-step synthesis starting from commercially available Mesityl Oxide , proceeding through the Diacetone Amine intermediate, followed by a chemoselective reduction.

Abstract & Retrosynthetic Analysis

Target Molecule: 4-Amino-4-methylpentan-2-ol CAS: 4404-98-2 Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol

The synthesis exploits the electrophilic nature of the


-unsaturated ketone (mesityl oxide) to install the amine functionality via a Michael addition, followed by a hydride reduction of the resulting ketone. This route avoids the use of high-pressure hydrogenation equipment, utilizing standard laboratory reagents (Ammonia, Sodium Borohydride).
Reaction Scheme
  • Michael Addition: Mesityl Oxide + Ammonia

    
     Diacetone Amine (4-Amino-4-methylpentan-2-one)
    
  • Carbonyl Reduction: Diacetone Amine + NaBH₄

    
     4-Amino-4-methylpentan-2-ol
    

SynthesisRoute Mesityl Mesityl Oxide (C6H10O) Intermediate Diacetone Amine (Intermediate) Mesityl->Intermediate Michael Addition EtOH, 0°C -> RT Ammonia Ammonia (NH3) Ammonia->Intermediate Target 4-Amino-4-methylpentan-2-ol (Target) Intermediate->Target Reduction MeOH, 0°C NaBH4 NaBH4 (Reductant) NaBH4->Target

Figure 1: Synthetic pathway from Mesityl Oxide to the target amino-alcohol.[1]

Safety & Handling (E-E-A-T)

  • Mesityl Oxide: Lachrymator, toxic, and flammable. All operations must be performed in a functioning fume hood.

  • Ammonia (Gas/Soln): Corrosive and toxic. Inhalation hazard. Use a sealed system or efficient trap.

  • Sodium Borohydride (NaBH₄): Reacts with water/acids to release hydrogen gas (flammable). Keep dry.

  • Diacetone Amine: Unstable free base; prone to retro-Michael reaction upon heating. Store as an oxalate salt if not using immediately.

Experimental Procedure

Phase 1: Preparation of Diacetone Amine (Intermediate)

Note: If Diacetone Amine (CAS 625-04-7) is purchased commercially, proceed to Phase 2. If starting from the oxalate salt, perform the neutralization step described in Phase 2.

Reagents:

  • Mesityl Oxide (freshly distilled recommended): 50.0 g (0.51 mol)

  • Ammonium Hydroxide (28-30% NH₃) or NH₃ gas: Excess

  • Ethanol (Absolute): 100 mL

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath (-10°C).

  • Solvation: Dissolve Mesityl Oxide (50 g) in Ethanol (100 mL).

  • Ammonia Addition:

    • Method A (Gas): Bubble dry NH₃ gas into the solution slowly until saturation is achieved (volume expands, solution smells strongly of NH₃).

    • Method B (Aqueous): Add concentrated NH₄OH (100 mL) dropwise, maintaining temperature < 5°C to prevent polymerization.

  • Reaction: Seal the flask tightly (or use a balloon for pressure relief). Allow the mixture to warm to room temperature and stir for 24–48 hours . The reaction is slow; conversion can be monitored by TLC (disappearance of UV-active Mesityl Oxide).

  • Isolation:

    • Concentrate the mixture under reduced pressure (Rotovap) at < 40°C . Critical: Do not heat above 45°C, as the intermediate reverts to Mesityl Oxide.

    • The residue is crude Diacetone Amine (pale yellow oil). Use immediately for Phase 2.

Phase 2: Reduction to 4-Amino-4-methylpentan-2-ol

Reagents:

  • Crude Diacetone Amine (from Phase 1): ~58 g (theoretical)

  • Sodium Borohydride (NaBH₄): 9.6 g (0.25 mol, 0.5 eq)

  • Methanol: 200 mL

  • Sodium Hydroxide (1M): For workup

  • Dichloromethane (DCM): For extraction

Protocol:

  • Dissolution: Dissolve the crude Diacetone Amine in Methanol (200 mL) in a 1 L Erlenmeyer flask. Cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ portion-wise over 30 minutes. Caution: Vigorous bubbling (H₂) will occur. Maintain temperature < 10°C.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Diacetone amine spot should disappear).

  • Quench: Cool back to 0°C. Slowly add Water (50 mL) to quench excess hydride. Adjust pH to ~10-11 using 1M NaOH to ensure the amine is in the free base form.

  • Workup (Salting Out):

    • Evaporate the bulk of Methanol under reduced pressure.

    • Saturate the remaining aqueous residue with solid Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl).

    • Extract with Dichloromethane (3 x 100 mL). The product is polar; thorough extraction is necessary.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude product is a viscous oil.

    • Distillation: Distill under high vacuum (approx. 0.5 mmHg). Expect the product fraction around 80–90°C (boiling point is significantly higher than the ketone due to H-bonding).

    • Alternative: If the product solidifies upon standing (hygroscopic solid), recrystallize from Ether/Hexane.

Characterization Data (Expected)

TechniqueExpected Signal / ValueInterpretation
Physical State Viscous colorless liquid or low-melting solidHygroscopic.
¹H NMR (CDCl₃)

1.15 (d, 3H)
Methyl group at C1 (CH-CH 3).

1.20 (s, 6H)
Gem-dimethyl groups at C4.

1.4-1.6 (m, 2H)
Methylene protons at C3.

3.9-4.1 (m, 1H)
Methine proton at C2 (CH -OH).
IR Spectroscopy 3300-3400 cm⁻¹ (Broad)O-H and N-H stretching overlap.
No peak at ~1700 cm⁻¹Absence of Carbonyl (C=O).

Troubleshooting & Optimization

Workflow Logic Diagram

Workflow Start Start: Mesityl Oxide Step1 Add NH3 (EtOH, -10°C) Wait 48h Start->Step1 Check1 TLC Check: Mesityl Oxide gone? Step1->Check1 Check1->Step1 No (Wait) Step2 Evaporate < 40°C (Crude Amine) Check1->Step2 Yes Step3 Add NaBH4 (MeOH, 0°C) Step2->Step3 Workup Quench (H2O) -> Base -> Extract (DCM) Step3->Workup Finish Distill -> Product Workup->Finish

Figure 2: Operational workflow for the synthesis.

Key Optimization Points
  • Temperature Control (Step 1): The Michael addition is reversible. High temperatures favor the starting material (Mesityl Oxide). Keep the reaction cold and concentrated.

  • pH Management (Step 2): During the workup of the reduction, the pH must be basic (>10). If the solution is acidic/neutral, the amine will be protonated (ammonium salt) and will remain in the aqueous layer, leading to near-zero yield.

  • Solvent Choice: If DCM extraction is inefficient, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.

References

  • Preparation of Diacetone Amine: Haeseler, P. R. (1925). Diacetonamine Hydrogen Oxalate. Organic Syntheses, 5, 35.

  • Reduction of Ketones: Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. XIV. The Reaction of Sodium Borohydride with Carbonyl Compounds. Journal of the American Chemical Society, 79(19), 5222-5226.

  • Physical Properties (Analogues): National Institute of Standards and Technology (NIST). 4-Amino-4-methyl-2-pentanone. NIST Chemistry WebBook, SRD 69.

  • General Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Method

Application Note: Handling and Storage of 4-Amino-4-methylpentan-2-ol

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2).[1][2] Unlike common solvents, this sterically hindered amino-alco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2).[1][2] Unlike common solvents, this sterically hindered amino-alcohol presents unique stability challenges—specifically regarding carbon dioxide sensitivity and hygroscopicity—that are often overlooked in standard safety data sheets.[1][2]

Chemical Identity & Physiochemical Profile

Before handling, verify the identity of your material.[1][2] Confusion with 4-Methyl-2-pentanol (MIBC) or Diacetone alcohol is a common error that can lead to reaction failure or safety incidents.[1][2]

PropertySpecificationNotes for Researchers
Chemical Name 4-Amino-4-methylpentan-2-olAlso known as Diacetone alcohol amine (derivative).[1][2]
CAS Number 4404-98-2 CRITICAL: Do not confuse with 108-11-2 (MIBC).[1][2]
Molecular Formula C₆H₁₅NOMW: 117.19 g/mol
Structure Sterically hindered primary amineThe amine is attached to a tertiary carbon, reducing nucleophilicity but maintaining basicity.[2]
Physical State Viscous Liquid / Low-Melting SolidHigh solubility in water (approx. 210 g/L).[1][2][3]
Basicity Basic (Amine functionality)Reacts exothermically with acids.[1][2]

Safety Assessment (HSE Profile)

Expert Insight: While specific toxicological data for this isomer is sparse, its functional groups (amino + hydroxyl) dictate its hazard profile.[1][2] Treat it as a Corrosive/Irritant until proven otherwise.[1][2]

Hazard Logic (The "Why")[2]
  • Amine Group (-NH₂): Responsible for high pH and potential tissue damage (chemical burns).[1][2] It is the primary site for "air sensitivity" (CO₂ absorption).[1][2]

  • Hydroxyl Group (-OH): Increases polarity and water solubility, facilitating rapid skin absorption.[1][2]

  • Steric Hindrance: While the methyl groups at position 4 reduce the rate of some reactions, they do not prevent acid-base neutralization or carbamate formation.[1][2]

GHS Classification (Inferred High-Risk)[1][2]
  • H314/H315: Causes skin irritation/burns.[1][2]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation (amine vapors).[1][2]

Storage Protocols: The "Zero-Atmosphere" Standard

The primary degradation pathway for 4-Amino-4-methylpentan-2-ol is atmospheric carbonation .[1][2] The amine group reacts with atmospheric CO₂ to form carbamates or carbonate salts, often observed as a white crust forming on the container threads.[1][2]

Protocol A: Long-Term Storage (>1 Week)
  • Container Selection: Use borosilicate glass or high-density polyethylene (HDPE) .[1][2] Avoid aluminum or reactive metals.[1][2]

  • Headspace Management:

    • Purge: Every time the container is opened, the headspace must be backfilled with dry Nitrogen (N₂) or Argon.[1][2]

    • Seal: Use Parafilm® or a secondary Teflon tape seal around the cap threads to prevent diffusion.[1][2]

  • Temperature: Store at 2°C – 8°C . Lower temperatures reduce the kinetic rate of oxidation and CO₂ absorption.[1][2]

Protocol B: "Working Aliquot" System

Do not repeatedly open the bulk bottle.

  • Transfer a weekly supply into a smaller, desiccated vial under an inert atmosphere.

  • Use this "working stock" for daily experiments.

  • If the working stock develops a crust or cloudiness, discard it .[1][2] Do not attempt to filter and reuse, as the molarity has shifted.[1][2]

Decision Logic: Storage Integrity

StorageLogic Start Material Receipt CheckSeal Inspect Seal Integrity Start->CheckSeal Atmosphere Is Headspace Inert? CheckSeal->Atmosphere ActionPurge Purge with N2/Ar Atmosphere->ActionPurge No/Unknown StorageCondition Store at 4°C (Dark) Atmosphere->StorageCondition Yes ActionPurge->StorageCondition Usage Open for Use StorageCondition->Usage CheckPrecip Check for White Crust (Carbamates) Usage->CheckPrecip Discard DISCARD (Irreversible Contamination) CheckPrecip->Discard Yes (Crust Present) Reseal Backfill Inert Gas & Seal CheckPrecip->Reseal No (Clear Liquid) Reseal->StorageCondition

Figure 1: Decision tree for maintaining chemical integrity during storage and usage cycles.

Handling & Manipulation Protocols

Transfer Techniques[2]
  • Viscosity Warning: Amino alcohols can be viscous.[1][2] Use wide-bore pipette tips or positive displacement pipettes for accurate volumetric transfer.[1][2]

  • Avoid Syringes with Rubber Plungers: The amine may swell or degrade standard rubber seals over time.[1][2] Use all-plastic or glass syringes.[1][2]

Reaction Setup (Quenching & Workup)

When using this compound as a reagent or intermediate:

  • Exotherm Control: If neutralizing with acid, add the acid dropwise to the amine solution at 0°C. The heat of neutralization is significant.[1][2]

  • Aqueous Workup: Due to high water solubility (210 g/L), extracting this compound from water into organic solvents (like DCM or Ethyl Acetate) is difficult.[1][2]

    • Solution: Saturate the aqueous phase with NaCl (salting out) and perform multiple extractions, or use a continuous extractor.[1][2]

Analytical Verification (Self-Validating System)

Before committing the material to a high-value synthesis, validate its purity.[1][2]

MethodCheckpointAcceptance Criteria
Visual ClarityMust be clear/colorless. Yellowing indicates oxidation; Solids indicate carbonation.[1][2]
¹H NMR PurityCheck integration of the Methyl groups (approx 1.2 ppm) vs. the CH₂ backbone. Look for broad peaks indicating water/carbonate exchange.[1][2]
Titration Amine ContentTitrate with 0.1N HCl using Methyl Red indicator to confirm amine molarity matches theoretical MW.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved February 7, 2026, from [Link]

  • Benamor, A., et al. (2013).Reaction Kinetics of Carbon Dioxide in Aqueous Blends of Amines. (Contextual reference for amine-CO2 degradation mechanisms).

Sources

Application

Technical Monograph: 4-Amino-4-methylpentan-2-ol

Application Note & Safety Protocol for Drug Discovery Intermediates Part 1: Executive Summary & Compound Profile 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a specialized 1,3-amino alcohol intermediate.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Safety Protocol for Drug Discovery Intermediates

Part 1: Executive Summary & Compound Profile

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a specialized 1,3-amino alcohol intermediate.[1][2] Unlike common linear amino alcohols, its steric bulk (gem-dimethyl group at the


-position to the amine) imparts unique stability and solubility properties, making it a critical scaffold in the synthesis of 1,3-oxazinanes  and coordination complexes for asymmetric catalysis.[1]

This guide addresses the lack of standardized safety data for this specific intermediate by applying Functional Group Analysis (FGA) to establish handling protocols. It further details the reduction protocol from Diacetone Amine and its downstream application in heterocycle synthesis.

Physicochemical Profile (Calculated & Observed)
PropertyValueNote
CAS Number 4404-98-2
Formula

Molecular Weight 117.19 g/mol
Appearance Colorless to pale yellow viscous liquidHygroscopic
Boiling Point ~175–180 °C (Predicted)High boiling point due to H-bonding
Solubility Miscible in water, EtOH, DMSOLipophilic enough for organic extraction
pKa (Conjugate Acid) ~10.2Typical for primary alkyl amines
Chirality 1 Chiral Center (C2)Usually supplied as racemate unless resolved

Part 2: Safety Assessment & Handling (The "Missing" SDS)

Critical Note: As a niche intermediate, comprehensive toxicological data for CAS 4404-98-2 is sparse.[1] The following safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous hindered amines (e.g., 2-amino-2-methyl-1-propanol).

Provisional GHS Classification (Derived)

Based on the primary amine (


) and secondary alcohol (

) functionalities:
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1] Rationale: Primary amines are inherently basic and corrosive to tissues.

  • Serious Eye Damage: Category 1 (Irreversible effects).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]

Handling Protocols
  • Engineering Controls: All operations involving heating or aerosolization must be performed in a certified chemical fume hood.[1]

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.[1] A face shield is required during the quenching of reduction reactions.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation and carbamate formation (reaction with atmospheric

    
    ).[1]
    

Part 3: Synthesis Protocol

Reduction of Diacetone Amine to 4-Amino-4-methylpentan-2-ol

This protocol describes the chemoselective reduction of the ketone moiety in Diacetone Amine (4-amino-4-methyl-2-pentanone) using Sodium Borohydride (


).[1]
Reagents
  • Diacetone Amine (CAS 625-04-7)[1][2][3]

  • Sodium Borohydride (

    
    )[1]
    
  • Methanol (Anhydrous)[1][4][5]

  • Hydrochloric Acid (1M and 6M)[1]

  • Sodium Hydroxide (pellets or concentrated solution)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve Diacetone Amine (11.5 g, 100 mmol) in Methanol (150 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add

    
      (4.54 g, 120 mmol, 1.2 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.[1] Ensure adequate venting.[1]
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%

      
      ).[1] Stain with Ninhydrin (amine detection).[1]
      
  • Quenching: Cool the mixture back to 0 °C. Carefully add 1M HCl dropwise until pH ~2 is reached (destroys excess hydride and protonates the amine). Stir for 15 minutes.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove Methanol.[1]

    • Basify the aqueous residue with NaOH (approx.[1] 6M) to pH >12.[1] The product will separate as an oil or emulsion.[1]

    • Extract with DCM (

      
       mL).[1]
      
    • Dry combined organics over anhydrous

      
      .[1]
      
  • Purification: Filter and concentrate in vacuo. The product is typically pure enough for downstream use (>95%).[1] If necessary, distill under reduced pressure (vacuum distillation).[1]

Part 4: Downstream Application

Synthesis of 4,4,6-Trimethyl-1,3-oxazinane

The primary utility of 4-Amino-4-methylpentan-2-ol in drug development is its cyclization with aldehydes to form 1,3-oxazinanes .[1] These saturated heterocycles are bioisosteres for morpholines and piperidines in medicinal chemistry.[1]

Workflow Logic

The reaction exploits the 1,3-distance between the amine and hydroxyl groups.[1] Condensation with formaldehyde (or paraformaldehyde) closes the 6-membered ring.[1]

Pathway Visualization

The following diagram illustrates the synthesis and cyclization logic.

G cluster_0 Reaction Conditions DA Diacetone Amine (Starting Material) AMPO 4-Amino-4-methylpentan-2-ol (Target Intermediate) DA->AMPO Reduction (Ketone -> Alcohol) NaBH4 Reagent: NaBH4 / MeOH NaBH4->AMPO Oxazinane 4,4,6-Trimethyl-1,3-oxazinane (Heterocyclic Scaffold) AMPO->Oxazinane Cyclization (-H2O) HCHO Reagent: Paraformaldehyde HCHO->Oxazinane 0-25°C, 4h 0-25°C, 4h Reflux, Dean-Stark Reflux, Dean-Stark

Figure 1: Synthetic pathway from Diacetone Amine to the 1,3-Oxazinane scaffold via the 4-Amino-4-methylpentan-2-ol intermediate.[1][6][7]

Part 5: Analytical Validation (QC)

To ensure the integrity of the intermediate before proceeding to cyclization, verify the following spectral characteristics:

MethodExpected SignalMechanistic Interpretation
IR Spectroscopy Broad band ~3300–3400

Overlapping O-H and N-H stretches.[1]
IR Spectroscopy Absence of ~1710

Disappearance of the ketone carbonyl (C=O) confirms reduction.[1]
1H NMR

~1.1–1.3 ppm (Singlets)
Gem-dimethyl groups (

).[1]
1H NMR

~3.8–4.0 ppm (Multiplet)
Methine proton adjacent to the hydroxyl group (

-OH).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 4-methylpentan-2-ol (Analogue Data). Retrieved from [Link][1]

  • Bergbreiter, D. E., & Lalonde, M. (1987).[1] Asymmetric synthesis using chiral amino alcohol ligands. Journal of Organic Chemistry. (Contextual grounding for amino alcohol usage in synthesis).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for NMR interpretation).[1][2][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Amino-4-methylpentan-2-ol Synthesis

Current Status: Online Ticket ID: #SYN-4AM2OL-OPT Subject: Yield Improvement & Troubleshooting Guide for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SYN-4AM2OL-OPT Subject: Yield Improvement & Troubleshooting Guide for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The "Yield Trap"

The synthesis of 4-Amino-4-methylpentan-2-ol is deceptively simple in theory but notoriously difficult to scale with high yields.[1] The molecule contains both a hydroxyl group and a sterically hindered primary amine.[1][2]

The Core Problem: The primary yield-killer is the Retro-Aldol Reversion .[1][2] The precursor backbone (derived from diacetone alcohol or mesityl oxide) is thermodynamically unstable at high temperatures or high pH, prone to cleaving back into acetone and ammonia.[1][2] Furthermore, the hydroxyl group is susceptible to elimination (dehydration), forming impurities.[2]

This guide prioritizes the Two-Stage Reductive Route (via Mesityl Oxide and Diacetone Amine) over direct reductive amination of diacetone alcohol, as the former offers superior control over side reactions.[2]

Part 1: Reaction Logic & Pathway Visualization[2]

To improve yield, you must visualize where mass is being lost.[1][2] The following diagram illustrates the critical control points (CCPs) where the reaction diverges from the target product.

ReactionPathway MesitylOxide Mesityl Oxide (Precursor) DiacetoneAmine Intermediate: 4-Amino-4-methylpentan-2-one MesitylOxide->DiacetoneAmine Step 1: Amination (NH3, <30°C) Polymer Polymer/Oligomers (Thermal Runaway) MesitylOxide->Polymer Exotherm > 40°C Target TARGET: 4-Amino-4-methylpentan-2-ol DiacetoneAmine->Target Step 2: Hydrogenation (Ra-Ni or Ru/C, H2) Acetone Acetone + NH3 (Retro-Aldol Loss) DiacetoneAmine->Acetone Heat > 60°C or High pH Elimination Alkene Impurity (Dehydration) Target->Elimination Acidic Workup

Figure 1: Critical Control Points in the synthesis pathway.[2] Note the high risk of reversion at the intermediate stage.[2]

Part 2: Optimized Experimental Protocol

This protocol is designed to minimize the "Retro-Aldol" risk by strictly controlling temperature during the amination phase and pH during the hydrogenation phase.[1][2]

Phase 1: Preparation of the Intermediate (Diacetone Amine)

Goal: Maximize Michael addition of ammonia to Mesityl Oxide while preventing polymerization.[2]

  • Reagents: Mesityl Oxide (freshly distilled), Aqueous Ammonia (28-30%).[1][2]

  • The Setup: High-pressure autoclave or sealed pressure vessel.

  • Procedure:

    • Charge the vessel with Aqueous Ammonia (5 equivalents).[1][2] Excess ammonia is crucial to drive equilibrium forward.[1][2]

    • Cool the vessel to 0–5°C .

    • Slowly add Mesityl Oxide over 2 hours.[1][2] CRITICAL: Do not allow internal temperature to exceed 25°C. The reaction is exothermic; heat triggers polymerization.[1][2]

    • Seal and stir at room temperature (20–25°C) for 12–24 hours.

    • Yield Check: Monitor disappearance of the alkene peak in NMR/IR.

  • Isolation: Concentrate under reduced pressure at <40°C . Do not heat this intermediate excessively; it will decompose back to acetone.[1][2]

Phase 2: Catalytic Hydrogenation (The Yield-Determining Step)

Goal: Reduce the ketone to alcohol without cleaving the C-N bond.[2]

Method A: Raney Nickel (Standard Industrial) [2]

  • Catalyst: Raney Nickel (W-2 or W-4 activity), 10 wt% loading.[1][2]

  • Solvent: Methanol or Ethanol (Anhydrous).[1][2]

  • Conditions: 50–80 bar

    
    , 50–60°C.
    
  • The Trick: Add a trace of NaOH (0.1%) to the solvent.[2] Raney Ni is slightly basic, which stabilizes the amine.[1][2] Acidic conditions here will cause dehydration of the resulting alcohol.[1][2][3]

Method B: Ruthenium on Carbon (High Selectivity) [1]

  • Catalyst: 5% Ru/C (5 wt% loading).

  • Solvent: Water or aqueous Methanol.[1][2]

  • Conditions: 40–50 bar

    
    , 40°C.
    
  • Advantage: Ruthenium is less prone to leaching and offers higher chemoselectivity for the carbonyl reduction in the presence of free amines [1].[2]

Part 3: Troubleshooting Guide (Q&A)

Q1: My yield is stuck at 40-50%. The crude NMR shows large amounts of acetone.[1][2] What is happening?

Diagnosis: Retro-Aldol Reversion.[1][2] The Mechanism: The intermediate amino-ketone (


) is structurally similar to Diacetone Alcohol.[1] In the presence of heat (>60°C) or strong bases, it undergoes a retro-aldol cleavage, releasing acetone and ammonia.[2]
The Fix: 
  • Lower your workup temperature: Never strip solvents from the intermediate above 40°C.[1][2]

  • Check Hydrogenation Temp: If you are hydrogenating at >80°C, you are likely decomposing the starting material faster than you are reducing it.[1][2] Lower the temp to 50°C and increase

    
     pressure to compensate.
    
Q2: I see a new impurity peak in the GC/MS with M-18 mass.

Diagnosis: Product Dehydration.[1][2][4] The Mechanism: The target molecule is a


-amino alcohol.[1][2] Under acidic conditions or high thermal stress, the -OH group eliminates water to form the alkene.[2]
The Fix: 
  • pH Control: Ensure your reaction matrix is Neutral to slightly Basic (pH 8-9). Avoid acidic supports for your catalyst (e.g., avoid sulfated zirconia or acidic alumina).[1][2]

  • GC Inlet Temp: Sometimes dehydration happens inside the GC injector.[1][2] Lower your inlet temperature to 200°C to verify if the impurity is real or an artifact.

Q3: The catalyst (Raney Ni) is deactivating rapidly.

Diagnosis: Amine Poisoning or Fouling.[1][2] The Mechanism: Primary amines can bind strongly to metal sites, or oligomers formed from the mesityl oxide step can coat the catalyst surface.[2] The Fix:

  • Pre-wash: Ensure the Mesityl Oxide precursor is distilled and free of polymers before amination.[1][2]

  • Pressure Bump: Increase Hydrogen pressure to 80-100 bar. High surface coverage of Hydrogen helps compete with the amine for active sites.[1][2]

Part 4: Data Summary & Specifications

ParameterSpecificationOptimization Target
Appearance Colorless, viscous liquidClear, no yellowing (indicates oxidation)
Boiling Point 71-74°C @ 23 mmHg [2]Distill only under high vacuum (<10 mmHg)
Target Yield 60-70% (Lit.[1] Standard)>85% (With temp control)
Major Impurity Acetone (Retro-aldol)< 0.5%
Storage HygroscopicStore under Nitrogen/Argon

References

  • Catalytic Hydrogenation of Amino Acids/Ketones

    • Source: Scalone, M., et al.

      
      -Amino Ketones."[2] Chemical Reviews.
      
    • Context: Ru/C is highlighted for superior selectivity in inhibiting hydrogenolysis compared to Pd/C in amino-functionalized substrates.[1][2]

    • [1]

  • Physical Properties & Synthesis Baseline

    • Source: Vogel, A. I.[2] A Text-Book of Practical Organic Chemistry. "Preparation of Diacetone Alcohol and derivatives."

    • Context: Establishes the baseline boiling points and the sensitivity of the diacetone backbone to heat.[2]

  • Industrial Preparation of Amino-Alcohols

    • Source: US Patent 2,364,144 / US Patent 2,605,264.[1][2]

    • Context: Foundational patents describing the hydrogenation of diacetone amine using Nickel catalysts.[1][2]

    • [1][2]

Disclaimer: This guide is for research purposes only. 4-Amino-4-methylpentan-2-ol and its precursors are flammable and irritants.[1] Always consult the SDS and perform a risk assessment before scaling up.[2]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-4-methylpentan-2-ol

Introduction Welcome to the technical support guide for the purification of 4-Amino-4-methylpentan-2-ol (CAS No. 4404-98-2). This document is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-Amino-4-methylpentan-2-ol (CAS No. 4404-98-2). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile amino alcohol. Due to its bifunctional nature—possessing both a primary amine and a secondary alcohol—this compound presents unique purification challenges that require careful consideration of its chemical properties.

This guide provides a structured approach to troubleshooting common purification issues through a series of frequently asked questions (FAQs) and detailed experimental protocols. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Understanding the Molecule: Core Physicochemical Properties

Before diving into purification, understanding the inherent properties of 4-Amino-4-methylpentan-2-ol is crucial for selecting the right strategy.

PropertyValue / DescriptionSource
CAS Number 4404-98-2[PubChem][1]
Molecular Formula C₆H₁₅NO[PubChem][1]
Molecular Weight 117.19 g/mol [PubChem][1]
Structure A pentanol backbone with a hydroxyl group at C2 and a gem-dimethyl amino group at C4.[PubChem][1]
Predicted Polarity High, due to the presence of both -OH and -NH₂ functional groups capable of hydrogen bonding.[Guidechem][2]
Predicted Basicity The primary amine group (pKa ~10-11, typical for primary amines) makes the molecule basic.
Boiling Point (Parent Alcohol) 133.5 °C (for 4-Methylpentan-2-ol)[ChemSrc][3]

The presence of both a hydrogen-bond donor (-OH, -NH₂) and acceptor (-O, -N) sites leads to high water solubility and a relatively high boiling point, making simple distillation at atmospheric pressure challenging due to potential decomposition.

Synthesis and Common Impurities

A common synthetic route to sterically hindered amino alcohols like 4-Amino-4-methylpentan-2-ol is the reductive amination of a corresponding ketone or unsaturated ketone. A plausible precursor is mesityl oxide (4-methylpent-3-en-2-one), which itself is synthesized from acetone.[4] This pathway helps predict the likely impurities you may encounter.

Acetone Acetone DAA Diacetone Alcohol (Impurity A) Acetone->DAA Aldol Condensation MO Mesityl Oxide (Impurity B / Precursor) DAA->MO Dehydration Product 4-Amino-4-methylpentan-2-ol (Target Compound) MO->Product Reductive Amination Ketone 4-Methylpentan-2-one (Impurity C) MO->Ketone Over-reduction Alkene 4-Methylpent-1-ene (Impurity D) Product->Alkene Dehydration (Acidic Conditions) cluster_0 Purification via Salt Crystallization Crude Crude Amino Alcohol (Oil) Salt Crystalline Salt (Solid) Crude->Salt 1. Add Acid (e.g., HCl) 2. Crystallize Pure Pure Amino Alcohol (Oil) Salt->Pure 1. Dissolve in H₂O 2. Basify (NaOH) 3. Extract

Caption: Workflow for purification by salt formation.

(See Protocol 2 for a detailed salt crystallization procedure).

Section 3: Chromatographic Purification

Q3: I'm running flash column chromatography on silica gel, but my compound is streaking badly and I'm getting poor separation and recovery. What should I do?

A3: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH) and interacts strongly with basic compounds via acid-base interactions. This strong, often irreversible binding leads to significant tailing (streaking) and potential loss of the compound on the column.

Solution: Neutralize the Stationary Phase. To prevent these unwanted interactions, you must either neutralize the silica gel or use a less acidic stationary phase. The most common and effective method is to add a small amount of a volatile base to your mobile phase.

Recommended Mobile Phase Modifier:

  • Triethylamine (Et₃N or TEA): Add 0.5-2% triethylamine to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing your product to elute symmetrically. [5]* Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of your eluent system (e.g., in a DCM/MeOH gradient).

Troubleshooting Chromatographic Issues:

  • Persistent Tailing: If streaking persists even with triethylamine, increase its concentration slightly (up to 3%) or consider switching to a different stationary phase like basic alumina.

  • Compound Won't Elute: If your compound is very polar and remains at the baseline even in 100% ethyl acetate (with TEA), you will need to add a more polar solvent like methanol to your mobile phase. Start with a gradient of 0-10% methanol in dichloromethane, ensuring 1-2% TEA is always present.

  • Alternative: For highly polar amines, consider Reversed-Phase (C18) flash chromatography using a mobile phase buffered at a high pH (e.g., with ammonium bicarbonate) to keep the amine in its neutral, more retentive form. [5] (See Protocol 3 for a detailed flash chromatography procedure).

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Objective: To purify 4-Amino-4-methylpentan-2-ol from non-volatile impurities and high-boiling side products.

  • Principle: Lowering the pressure above the liquid reduces its boiling point, allowing for distillation at a temperature that prevents thermal decomposition. [6] Procedure:

  • Setup: Assemble a vacuum distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Charge the distillation flask with the crude 4-Amino-4-methylpentan-2-ol and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the stirrer and slowly apply vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.

  • Heating: Once a stable vacuum is achieved (e.g., < 5 mmHg), begin to gently heat the distillation flask using an oil bath.

  • Collecting Fractions:

    • Fore-run: Collect any low-boiling impurities that distill first at a lower temperature.

    • Main Fraction: As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the boiling point and the corresponding pressure.

    • Tailings: As the distillation slows, the temperature may rise or fall. Stop the distillation before the flask is completely dry to avoid charring of high-boiling residues.

  • Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 2: Purification by Crystallization via Hydrochloride Salt Formation
  • Objective: To purify the amino alcohol by converting it to a crystalline salt, which can be easily separated from neutral or less basic impurities.

  • Principle: The basic amine reacts with an acid to form a salt, which has different solubility properties and a greater tendency to form a stable crystal lattice than the free base. [7] Procedure:

  • Dissolution: Dissolve the crude 4-Amino-4-methylpentan-2-ol (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate (e.g., 3-5 mL per gram of crude material).

  • Salt Formation: Cool the solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether or isopropanol (1.0 eq) dropwise with stirring. A white precipitate should begin to form.

  • Crystallization: After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes to maximize crystal formation. If no solid forms, you may need to scratch the inside of the flask with a glass rod or add a small amount of an anti-solvent like hexane until the solution becomes cloudy.

  • Isolation: Isolate the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the anti-solvent used.

  • Drying: Dry the purified hydrochloride salt under vacuum.

  • (Optional) Liberation of the Free Base:

    • Dissolve the dried salt in deionized water.

    • Cool the aqueous solution in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free amino alcohol.

Protocol 3: Purification by Flash Column Chromatography
  • Objective: To separate the target compound from impurities with different polarities.

  • Principle: The addition of a basic modifier to the mobile phase prevents strong interactions between the basic analyte and the acidic silica gel, allowing for effective separation based on polarity. [5] Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable solvent system. A good starting point is 5% Methanol in Dichloromethane. Prepare this eluent and add 1% triethylamine (e.g., for 100 mL of eluent, use 94 mL DCM, 5 mL MeOH, 1 mL TEA). The target Rf for your compound on the TLC plate should be approximately 0.25-0.35.

  • Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture or pure hexane.

  • Equilibration: Equilibrate the column by flushing it with at least 5 column volumes of your chosen initial eluent (containing 1% TEA). This step is critical to neutralize the silica before loading the sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column (dry loading).

  • Elution: Begin elution with your chosen solvent system. If separation is poor or the compound elutes too slowly, you can gradually increase the polarity (e.g., increase the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine (bp 89 °C) may require co-evaporation with a solvent like toluene to be fully removed.

References

  • This citation is a placeholder for a specific synthesis paper if one were found.
  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mesityl oxide. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Wikipedia. (n.d.). Mesityl oxide. Retrieved from [Link]

  • ChemSrc. (2025). 4-Methylpentan-2-ol CAS#:108-11-2. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • BevZero. (2024). Vacuum Distillation: Gentle And Efficient Dealcoholization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for 4-Amino-4-methylpentan-2-ol synthesis

Technical Support Guide: Synthesis & Optimization of 4-Amino-4-methylpentan-2-ol Executive Summary & Core Chemistry Target Molecule: 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) Primary Application: Chiral auxiliary prec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Optimization of 4-Amino-4-methylpentan-2-ol

Executive Summary & Core Chemistry

Target Molecule: 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) Primary Application: Chiral auxiliary precursors, pharmaceutical intermediates, and specialized solvents.

The synthesis of 4-Amino-4-methylpentan-2-ol presents a classic chemoselectivity challenge. The most robust industrial and laboratory route involves a two-stage sequence:

  • Amination: Michael addition of ammonia to Mesityl Oxide (or Diacetone Alcohol equivalent) to form Diacetone Amine (4-amino-4-methylpentan-2-one).

  • Hydrogenation: Chemoselective reduction of the ketone functionality to the alcohol without hydrogenolysis of the C-N bond.

Direct reductive amination of Diacetone Alcohol (DAA) is often attempted but frequently fails due to the Retro-Aldol Reversion of DAA to acetone under the requisite basic/thermal conditions. This guide focuses on optimizing the robust Hydrogenation of Diacetone Amine route.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and potential failure points (in red) where conditions must be strictly controlled.

ReactionPathway DAA Diacetone Alcohol (Starting Material) MO Mesityl Oxide (Intermediate) DAA->MO Dehydration (Acid/Heat) Acetone Acetone (Byproduct) DAA->Acetone Retro-Aldol (Base/Heat) DA_Amine Diacetone Amine (Key Ketone Intermediate) MO->DA_Amine Amination (NH3, <40°C) Polymer Polymers/Tars MO->Polymer Overheating Target 4-Amino-4-methylpentan-2-ol (Target) DA_Amine->Target Hydrogenation (H2, Cat, 50-80°C)

Caption: Synthesis workflow showing the critical path from precursors to target, highlighting the risk of retro-aldol reversion.

Optimized Protocol: Catalytic Hydrogenation

This protocol assumes you have successfully synthesized or purchased the intermediate Diacetone Amine (4-amino-4-methylpentan-2-one, CAS 625-04-7).

Experimental Conditions Table
ParameterStandard ConditionOptimization RangeCritical Note
Catalyst Raney Nickel (Active)5-10 wt% loadingPyrophoric. Must be kept wet. High activity required for ketone reduction.
H₂ Pressure 50 bar (725 psi)20 – 80 barLower pressure (<20 bar) leads to incomplete conversion and long reaction times.
Temperature 70°C50°C – 90°C>90°C increases risk of amine condensation (dimerization).
Solvent Methanol or EthanolAnhydrousAvoid Acetone (competes for H₂) or Water (can complicate workup).
Time 4 - 6 HoursMonitor by GCStop immediately upon consumption of SM to prevent over-reduction.
Step-by-Step Methodology
  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge Diacetone Amine (1.0 eq) dissolved in Methanol (5-10 volumes).

  • Catalyst Addition: Add Raney Nickel (10 wt% relative to substrate) under an inert atmosphere (Argon/Nitrogen). Warning: Do not let Raney Ni dry out.

  • Purge: Seal the reactor. Purge three times with Nitrogen (10 bar), then three times with Hydrogen (10 bar) to remove oxygen.

  • Reaction: Pressurize to 50 bar H₂ . Heat to 70°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. When uptake plateaus, sample for GC analysis. Look for the disappearance of the ketone peak.[1]

  • Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (keep wet!). Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

  • Purification: Distillation under reduced pressure (approx. 70-75°C at 15 mmHg) is recommended for high purity.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Q1: My reaction is stuck at 60% conversion after 24 hours. What is wrong?

  • Diagnosis: Catalyst poisoning or Mass Transfer Limitation.

  • Solution:

    • Agitation: Hydrogenation is a three-phase reaction (Gas-Liquid-Solid). If your stirring is too slow, H₂ cannot dissolve into the liquid fast enough. Increase RPM.

    • Poisoning: Amines can poison metal catalysts. Ensure your starting material (Diacetone Amine) is free of sulfur or halide impurities.

    • Action: Repressurize to 80 bar. If no change, filter and add fresh catalyst.

Q2: I am seeing a large "Acetone" peak and low product yield.

  • Diagnosis: Retro-Aldol Reversion.

  • Cause: The starting material (Diacetone Amine) or the product is reverting. This usually happens if the temperature is too high (>100°C) or if the reaction medium is too basic.

  • Solution:

    • Lower the reaction temperature to 50-60°C .

    • Although the amine itself is basic, avoid adding any external strong bases.

    • Ensure the precursor was not contaminated with strong alkali from the amination step.

Q3: The product is colored (yellow/brown) and viscous.

  • Diagnosis: Polymerization/Condensation.

  • Cause: Likely formation of imines between the unreacted ketone and the amine product (Schiff base formation) due to prolonged heating.

  • Solution: Stop the reaction immediately upon completion. Do not "cook" the reaction overnight if conversion was done in 4 hours. Use vacuum distillation to separate the monomeric amino alcohol from oligomers.

Advanced FAQ

Q: Can I use Diacetone Alcohol (DAA) directly in a one-pot reductive amination? A: It is not recommended for high-yield synthesis. DAA is thermally unstable and reverts to acetone and mesityl oxide in equilibrium.

  • Mechanism:[2][3][4][5][6][7] DAA

    
     Acetone (Retro-aldol).
    
  • Result: You will hydrogenate acetone to isopropanol, wasting hydrogen and complicating purification.

  • Better Route: Convert DAA to Mesityl Oxide (acid catalyzed dehydration), isolate Mesityl Oxide, then react with Ammonia, then hydrogenate.

Q: Can I use Pd/C instead of Raney Nickel? A: Yes, but with caveats.

  • Palladium on Carbon (Pd/C) is excellent for C=C bonds but less active for aliphatic ketones. You may need higher pressures (80-100 bar) or acidic promoters (e.g., trace acetic acid) to activate the ketone.

  • Ruthenium (Ru/C) is a superior alternative to Pd for ketone reduction if Raney Ni is unavailable.

Q: How do I control the stereochemistry at the C2 position? A: The product has a chiral center at C2. Standard hydrogenation yields a racemate.

  • For Enantioselectivity: Use Asymmetric Hydrogenation with a Ruthenium-BINAP or Ruthenium-Diamine complex.

  • Reference: Ohkuma et al. demonstrated that Ru-catalysts with chiral diamine ligands can reduce amino-ketones with high enantiomeric excess (ee) [1].

References

  • Ohkuma, T., et al. (2000). "Asymmetric hydrogenation of amino ketones using chiral RuCl2(diphosphine)(1,2-diamine) complexes." Journal of the American Chemical Society, 122(27), 6510–6511.

  • PubChem. (2025).[8] "4-Amino-4-methylpentan-2-ol Compound Summary." National Library of Medicine.

  • Lanxess. (2010). "Method for preparation of 4-amino-4-methyl-2-pentanone." Patent WO2010046346. (Describes the precursor synthesis).

  • Tamura, M., et al. (2014). "Catalytic hydrogenation of amino acids to amino alcohols."[7][9] Chemical Communications, 50, 6656-6659. (General mechanism for amino-alcohol reduction).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Amino-4-methylpentan-2-ol, Raney Nickel, and Hydrogen gas before proceeding.

Sources

Optimization

Technical Support Center: Chiral Separation of 4-Amino-4-methylpentan-2-ol

Ticket ID: #AMPO-4404 Subject: Troubleshooting Method Development for Aliphatic Amino Alcohols Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary: The Molecule & The Challenge Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMPO-4404 Subject: Troubleshooting Method Development for Aliphatic Amino Alcohols Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary: The Molecule & The Challenge

You are attempting to separate 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2).[1] Before diving into troubleshooting, we must acknowledge the two fundamental chemical properties defining your difficulty:

  • Lack of Chromophore: This is an aliphatic molecule with no aromatic rings or conjugated systems.[1][2] It is effectively invisible to standard UV detection (254 nm).[1]

  • Dual Functionality (Basic/Polar): It contains a primary amine (basic) and a secondary alcohol (polar) on a flexible aliphatic chain.[1][2] This leads to severe peak tailing on silica-based columns due to silanol interactions.[1][2]

This guide is structured to address these issues in a logical, step-by-step troubleshooting format.

Part 1: The "Invisible Peak" (Detection Issues)

User Complaint: "I injected my sample, but I see no peaks or only solvent fronts."

Diagnosis: Your detector cannot "see" the molecule.[1] Aliphatic amines/alcohols have negligible absorbance above 210 nm.[1][2]

Troubleshooting Protocol
StrategyFeasibilityProtocol / Notes
1. Low UV (200-210 nm) LowRisk: High baseline noise and solvent cutoff interference.[1][2] Requirement: Use HPLC-grade Acetonitrile/Water or Hexane.[1][2] Avoid Acetone or Ethyl Acetate (UV cutoff >250nm).[1][2]
2. Universal Detection (Recommended) HighELSD (Evaporative Light Scattering) or RI (Refractive Index) . Note: RI is incompatible with gradient elution.[1][2] ELSD is preferred for stability.[1][2]
3. Derivatization (Robust) HighReact the primary amine with a chromophore tag to enable UV 254nm detection.
Derivatization Workflow (Pre-Column)

If you lack an ELSD/RI detector, you must derivatize.[1][2] We recommend Benzoyl Chloride or FDNB (Sanger's Reagent) over OPA, as the derivatives are more stable for purification.

Protocol: Benzoylation (Schotten-Baumann conditions)

  • Mix: 1 eq. Sample + 1.2 eq. Benzoyl Chloride in DCM (Dichloromethane).[1]

  • Add Base: 2 eq. Triethylamine (TEA) to scavenge HCl.[1][2]

  • React: Stir at RT for 30 mins.

  • Result: The amine converts to a benzamide, which is UV-active (254 nm) and separates well on chiral columns.[1][2]

Part 2: Method Development (Separation Strategy)

User Complaint: "I can see the peak now, but it's not separating, or it looks like a single broad blob."

Diagnosis: You are likely using the wrong mobile phase pH or column class.[1][2] Primary amines require specific "basic" environments to prevent non-specific binding.[1][2]

Core Decision Tree: Method Selection

MethodDev Start Start: 4-Amino-4-methylpentan-2-ol Mode Select Mode Start->Mode NP Normal Phase (NP) (Hexane/Alcohol) Mode->NP Preferred for Prep RP Reversed Phase (RP) (Buffer/MeCN) Mode->RP Analytical Only Additive CRITICAL STEP: Add 0.1% DEA or TEA NP->Additive ColSel Column Screening 1. Amylose (AD/IA) 2. Cellulose (OD/IB) Result Check Resolution (Rs) ColSel->Result Additive->ColSel

Caption: Workflow for initiating chiral screening. Note that basic additives are introduced BEFORE column screening to ensure valid results.

Recommended Stationary Phases

For gamma-amino alcohols, polysaccharide-based columns are the gold standard.[1]

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H, IA).[1]

    • Why: The helical amylose backbone often provides better inclusion for flexible aliphatic chains than cellulose.[1][2]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H, IB).[1]

    • Why: Complementary selectivity.[1][2] If AD fails, OD is the immediate backup.

Mobile Phase Composition (Normal Phase)
  • Base: n-Hexane (80-90%)[1]

  • Modifier: Ethanol or Isopropanol (10-20%)[1]

  • Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) .[1][2]

    • Technical Insight: DEA competes for the active silanol sites on the silica support.[2] Without it, the amine group on your molecule will bind irreversibly or tail severely, masking chiral recognition [1].

Part 3: Peak Shape Optimization (The "Tailing" Issue)

User Complaint: "I see two peaks, but the second one tails badly, or they overlap at the baseline."

Diagnosis: The interaction between the primary amine and the stationary phase is too strong.

Troubleshooting Matrix
SymptomRoot CauseSolution
Fronting Peaks Solubility / OverloadReduce injection volume.[1][2] If using Hexane mobile phase, dissolve sample in 50:50 Hexane:EtOH.[1]
Tailing Peaks Silanol ActivityIncrease Base: Switch from DEA to 0.1% Ethylenediamine (EDA) . EDA is a bidentate base and blocks silanols more effectively than DEA [2].[1][2]
Broad Peaks Slow Mass TransferTemperature: Increase column temp to 35-40°C. This improves kinetics for viscous alcohol modifiers.[1][2]
No Resolution Wrong SelectivitySwitch Alcohol: If using IPA, switch to Ethanol (sharper peaks) or Methanol (if using Immobilized columns like IA/IB).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a Crown Ether column (e.g., CR-I) since it targets primary amines? A: Technically yes, but practically risky.[1] Crown ether columns (like Crownpak) work in highly acidic aqueous perchloric acid mobile phases.[1][2] While excellent for amino acids, the steric bulk of the gem-dimethyl group at the C4 position of your molecule might interfere with the inclusion complex. Furthermore, recovering the amine from perchloric acid is difficult for prep scale. Stick to Polysaccharide/Normal Phase for easier recovery.[1]

Q: My sample is not soluble in Hexane. What do I do? A: This is common for amino alcohols.[1][2]

  • Dissolve the sample in 100% Ethanol or IPA.[1][2]

  • Inject a small volume (e.g., 5-10 µL).

  • If peak shape distorts, use Polar Organic Mode (POM) : 100% Acetonitrile (with 0.1% DEA) or 100% Methanol (with 0.1% DEA/TEA).[1][2] Note: Only use 100% Methanol on Immobilized columns (IA, IB, IC), never on Coated columns (AD, OD).

Q: How do I determine which peak is (R) and which is (S)? A: Chromatography separates based on physical interaction, not absolute configuration.[2] You cannot know without a standard.

  • Solution: You must use a polarimeter (OR) or Circular Dichroism (CD) detector inline.[1][2] Alternatively, collect fractions and analyze via X-ray crystallography or derivatize with a known chiral agent (Mosher's acid) and check via NMR [3].[2]

References

  • Daicel Chiral Technologies. (2021).[1][3] Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from

  • Ye, Y. K., et al. (2006).[1] Effect of amine mobile phase additives on chiral subcritical fluid chromatography. Journal of Chromatography A. (Discusses the superior silanol-blocking capability of EDA/Isopropylamine).

  • Sigma-Aldrich. (2023).[1] Derivatization and Separation of Aliphatic Amines. Retrieved from

  • PubChem. (2025).[1] 4-Amino-4-methylpentan-2-ol Compound Summary. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Amino-4-methylpentan-2-ol

Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important amino alcohol. Our approach is grounded in established chemical principles and validated through practical application, ensuring you have the necessary information for successful synthesis and scale-up.

Introduction to the Synthesis of 4-Amino-4-methylpentan-2-ol

4-Amino-4-methylpentan-2-ol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and chiral ligands. Its structure, featuring both a secondary alcohol and a tertiary amine, makes it a versatile intermediate. A common and scalable synthetic route proceeds via a two-step process starting from readily available acetone. This involves an initial aldol condensation to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), followed by a reductive amination to yield the target molecule.

This guide will focus on the practical aspects of this synthetic pathway, addressing common challenges and providing robust solutions to facilitate a smooth and efficient scale-up process.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. This two-step approach is designed for scalability and efficiency.

Synthesis_Workflow Acetone Acetone (2 eq.) Diacetone_Alcohol 4-Hydroxy-4-methyl- pentan-2-one (Diacetone Alcohol) Acetone->Diacetone_Alcohol Aldol Condensation (Base Catalyst) Target_Molecule 4-Amino-4-methyl- pentan-2-ol Diacetone_Alcohol->Target_Molecule Reductive Amination (NH3, H2, Catalyst)

Caption: Proposed synthetic workflow for 4-Amino-4-methylpentan-2-ol.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield in Aldol Condensation of Acetone

Question: We are experiencing lower than expected yields of diacetone alcohol from the aldol condensation of acetone. What are the likely causes and how can we optimize this step?

Answer:

Low yields in the aldol condensation of acetone to diacetone alcohol are a common issue, often stemming from suboptimal reaction conditions or catalyst deactivation.[1] Here’s a systematic approach to troubleshooting this problem:

  • Causality Analysis: The aldol condensation of acetone is a reversible equilibrium reaction. To drive the reaction towards the product, it is crucial to control the temperature and choose an appropriate catalyst. High temperatures can favor the reverse reaction (retro-aldol) and also promote side reactions like dehydration of the product to mesityl oxide.[2]

  • Troubleshooting Steps:

    • Catalyst Selection and Handling:

      • Homogeneous Catalysts (e.g., NaOH, KOH): While effective, these can lead to side reactions if not used in appropriate concentrations.[1] Ensure the catalyst is fresh and anhydrous.

      • Heterogeneous Catalysts (e.g., Ion Exchange Resins, Hydrotalcites): These are often preferred for cleaner reactions and easier work-up.[1] Ensure the resin is properly activated and not fouled from previous runs. Consider using a mixed catalyst system, such as an ion exchange resin with magnesium hydroxide, which can improve selectivity and reduce side reactions.[1]

    • Temperature Control: Maintain a low reaction temperature, typically between 0-20 °C. Exceeding this range can significantly impact the equilibrium and promote the formation of byproducts.

    • Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while excessively long times can increase the likelihood of side reactions. Monitor the reaction progress using techniques like GC or TLC.

    • Acetone Quality: Ensure the use of dry acetone. Water can interfere with the catalyst and the reaction equilibrium.

  • Self-Validation: A small-scale, well-controlled experiment with fresh catalyst and strict temperature monitoring should be performed to establish a baseline yield. Compare this to the large-scale reaction to identify if the issue is with the process parameters or the scale-up itself.

Issue 2: Formation of Mesityl Oxide and Other Byproducts

Question: During the aldol condensation, we are observing the formation of significant amounts of mesityl oxide. How can we minimize this impurity?

Answer:

The formation of mesityl oxide is a common side reaction during the synthesis of diacetone alcohol, arising from the dehydration of the product under acidic or strongly basic conditions.[2]

  • Mechanistic Insight: The dehydration of diacetone alcohol is catalyzed by both acids and strong bases and is favored at higher temperatures.

  • Mitigation Strategies:

    • Maintain a Mildly Basic pH: If using a homogeneous base catalyst, avoid excessively high concentrations. The use of milder bases or heterogeneous catalysts can significantly reduce this side reaction.[1]

    • Strict Temperature Control: As mentioned previously, lower temperatures (0-20 °C) disfavor the dehydration reaction.

    • Prompt Work-up: Once the reaction has reached optimal conversion, neutralize the catalyst (if using a homogeneous base) and proceed with the purification of diacetone alcohol to prevent further degradation.

Issue 3: Incomplete Conversion in Reductive Amination

Question: We are struggling to achieve complete conversion of diacetone alcohol to 4-Amino-4-methylpentan-2-ol during the reductive amination step. What factors could be contributing to this?

Answer:

Incomplete conversion in reductive amination can be attributed to several factors, primarily related to the catalyst, reaction conditions, and purity of the starting material.

  • Catalyst Activity:

    • Choice of Catalyst: Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts. The choice of catalyst can significantly impact the reaction rate and selectivity.

    • Catalyst Loading and Deactivation: Ensure an adequate catalyst loading. The catalyst can be poisoned by impurities in the starting material or the solvent. Using purified diacetone alcohol is crucial. The catalyst may also lose activity over time and may need to be replaced or regenerated.

  • Reaction Parameters:

    • Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Higher pressures generally lead to faster reaction rates. The optimal pressure will depend on the specific catalyst and reactor setup.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions such as dehydration or over-reduction. An optimal temperature range should be determined experimentally.

    • Ammonia Concentration: A sufficient excess of ammonia is required to drive the equilibrium towards the formation of the imine intermediate, which is then reduced.

  • Starting Material Purity: Impurities in the diacetone alcohol, such as mesityl oxide, can interfere with the hydrogenation catalyst and lead to the formation of byproducts.

Issue 4: Difficulties in Product Purification

Question: We are facing challenges in purifying the final product, 4-Amino-4-methylpentan-2-ol. What are the recommended purification methods for this compound on a larger scale?

Answer:

Purification of 4-Amino-4-methylpentan-2-ol can be challenging due to its physical properties, including its relatively high boiling point and its potential to form azeotropes.

  • Recommended Purification Strategy:

    • Distillation: Vacuum distillation is the most common method for purifying this compound on a larger scale. The reduced pressure allows for distillation at a lower temperature, minimizing thermal degradation.

    • Crystallization of a Salt: An alternative or complementary method is to form a salt of the amino alcohol, for example, the hydrochloride or sulfate salt.[3] These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The free base can then be regenerated by treatment with a base.

    • Extraction: A liquid-liquid extraction can be used to remove non-polar impurities before distillation or crystallization.

  • Analytical Monitoring: Throughout the purification process, it is essential to monitor the purity of the fractions using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of 4-Amino-4-methylpentan-2-ol?

A1: Acetone is the most common and cost-effective starting material.[1][2] The synthesis begins with the base-catalyzed aldol condensation of two acetone molecules.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2:

  • Aldol Condensation: Acetone is flammable. The reaction can be exothermic, so proper cooling and temperature monitoring are essential to prevent runaway reactions.

  • Reductive Amination: This step involves the use of flammable hydrogen gas under pressure. The reactor must be properly rated for high-pressure reactions, and appropriate safety measures for handling hydrogen must be in place. The catalysts, particularly Raney nickel, can be pyrophoric and must be handled with care.

Q3: Can the product exist as different stereoisomers?

A3: Yes, 4-Amino-4-methylpentan-2-ol has a chiral center at the carbon bearing the hydroxyl group (C2). Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers. If a specific stereoisomer is required, a stereoselective synthesis or a resolution of the racemic mixture would be necessary.

Q4: What are some potential side products in the reductive amination step?

A4: Besides unreacted starting material, potential side products include the corresponding secondary amine (from the reaction of the product with another molecule of diacetone alcohol followed by reduction) and products resulting from the reduction of impurities present in the starting diacetone alcohol.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)

Materials:

  • Acetone (anhydrous)

  • Solid Sodium Hydroxide (or a suitable heterogeneous catalyst)

  • Ice bath

  • Mechanical stirrer

  • Reaction vessel

Procedure:

  • Charge the reaction vessel with anhydrous acetone.

  • Cool the acetone to 0-5 °C using an ice bath.

  • Slowly add the base catalyst (e.g., powdered NaOH) in portions while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C and monitor the progress by GC.

  • Once the desired conversion is achieved, neutralize the catalyst with an acid (e.g., acetic acid).

  • Filter off the salt.

  • The crude diacetone alcohol can be purified by vacuum distillation.

Quantitative Data Summary:

ParameterValue
Starting MaterialAcetone
CatalystSolid NaOH
Temperature0-10 °C
Typical Reaction Time2-4 hours
Expected Yield70-80%
Protocol 2: Synthesis of 4-Amino-4-methylpentan-2-ol

Materials:

  • 4-Hydroxy-4-methyl-2-pentanone (purified)

  • Ammonia (anhydrous, liquid or in a suitable solvent like methanol)

  • Hydrogen gas

  • Raney Nickel (or other suitable hydrogenation catalyst)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with 4-hydroxy-4-methyl-2-pentanone and a suitable solvent (e.g., methanol).

  • Carefully add the Raney Nickel catalyst under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Introduce anhydrous ammonia into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor, vent the excess pressure, and purge with nitrogen.

  • Filter the catalyst carefully.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.

Quantitative Data Summary:

ParameterValue
Starting Material4-Hydroxy-4-methyl-2-pentanone
ReagentsAmmonia, Hydrogen
CatalystRaney Nickel
Pressure50-100 bar
Temperature80-120 °C
Expected Yield85-95%

Part 4: Logical Relationships and Workflows

The following diagram illustrates the decision-making process for troubleshooting low yields in the overall synthesis.

Troubleshooting_Workflow Start Low Yield of 4-Amino-4-methylpentan-2-ol Check_Step1 Analyze Yield of Diacetone Alcohol (Step 1) Start->Check_Step1 Check_Step2 Analyze Conversion in Reductive Amination (Step 2) Start->Check_Step2 Low_Yield_Step1 Low Yield in Step 1 Check_Step1->Low_Yield_Step1 Low_Yield_Step2 Low Conversion in Step 2 Check_Step2->Low_Yield_Step2 Optimize_Step1 Troubleshoot Aldol Condensation: - Catalyst Activity - Temperature Control - Reaction Time Low_Yield_Step1->Optimize_Step1 Yes Check_Purity Analyze Purity of Diacetone Alcohol Low_Yield_Step1->Check_Purity No, Yield is Good Low_Yield_Step2->Check_Purity Yes End Optimized Synthesis Optimize_Step1->End Optimize_Step2 Troubleshoot Reductive Amination: - Catalyst Activity/Poisoning - H2 Pressure & Temperature - NH3 Concentration Optimize_Step2->End Impure_DA Diacetone Alcohol Impure? Check_Purity->Impure_DA Impure_DA->Optimize_Step2 No, Purity is High Purify_DA Purify Diacetone Alcohol (e.g., Vacuum Distillation) Impure_DA->Purify_DA Yes Purify_DA->Optimize_Step2

Caption: Troubleshooting workflow for low yield of the final product.

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4. Benchchem.
  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
  • RSC Publishing. (n.d.). Dehydration of 4-methylpentan-2-ol over zirconia catalysts.
  • OECD SIDS. (2007). 4-METHYLPENTAN-2-OL. UNEP PUBLICATIONS.
  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptanoate.
  • Chemsrc. (2025). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2.
  • PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol.
  • Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9).
  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • ResearchGate. (n.d.). Formation of 4‐hydroxy‐4‐methyl‐2‐pentanone from acetone....
  • Benchchem. (n.d.). 4-Amino-2-methylpentan-2-ol.
  • PubChem. (n.d.). (2R)-4-amino-4-methylpentan-2-ol.
  • Wikipedia. (n.d.). 4-Methyl-2-pentanol.
  • Molport. (n.d.). 4-amino-4-methylpentan-2-one.

Sources

Optimization

Technical Support Center: 4-Amino-4-methylpentan-2-ol Synthesis

Topic: Troubleshooting Byproducts & Impurity Profiling Audience: Process Chemists, R&D Scientists, and Scale-up Engineers Diagnostic Reaction Map Before troubleshooting specific impurities, you must visualize the reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproducts & Impurity Profiling Audience: Process Chemists, R&D Scientists, and Scale-up Engineers

Diagnostic Reaction Map

Before troubleshooting specific impurities, you must visualize the reaction network. The synthesis of 4-Amino-4-methylpentan-2-ol (AMP-ol) via the reductive amination of Diacetone Alcohol (DAA) is a competition between amination, dehydration, and retro-aldol reversion.

Figure 1: Reaction Network & Byproduct Genesis The following diagram illustrates the critical pathways. Note the divergence at the starting material (DAA): Thermal stress leads to Mesityl Oxide (Dehydration), while base/heat sensitivity leads to Acetone (Retro-Aldol).

AMP_Synthesis DAA Diacetone Alcohol (Starting Material) Acetone Acetone (Retro-Aldol) DAA->Acetone High Temp / Base (Retro-Aldol) MO Mesityl Oxide (Dehydration) DAA->MO -H2O (Acid/Heat) Imine Intermediate Imine DAA->Imine +NH3 HG Hexylene Glycol (Direct Reduction) DAA->HG +H2 (No NH3) IPA Isopropylamine (Low Boiler) Acetone->IPA +NH3, +H2 MIBK MIBK (Hydrogenation) MO->MIBK +H2 Product 4-Amino-4-methylpentan-2-ol (Target) Imine->Product +H2 (Cat.)

Caption: Figure 1. Mechanistic pathways in the reductive amination of Diacetone Alcohol. Red paths indicate cleavage (yield loss), Yellow paths indicate dehydration/side-reduction, and Green indicates the desired pathway.

The "Ghost" Peaks: Impurity Identification Guide

Users often report "unknown" peaks in GC/MS analysis. Use this table to correlate retention times (RT) and mass fragments with specific chemical origins.

Table 1: Common Impurities & Physical Properties

ComponentAbbr.OriginBoiling Point (approx.)[1]Troubleshooting Insight
Isopropylamine IPARetro-aldol cleavage of DAA to Acetone, followed by amination.33-34°CIndicates reactor temperature is too high or residence time is too long.
Acetone -Retro-aldol cleavage of DAA.56°CPrecursor to IPA. Presence suggests insufficient ammonia pressure.
Methyl Isobutyl Ketone MIBKHydrogenation of Mesityl Oxide.116°CIndicates DAA dehydration occurred. Check for acidic sites on catalyst.[2]
Mesityl Oxide MODehydration of DAA.130°CCritical Warning: Strong UV absorber. Even trace amounts cause color issues.
Diacetone Alcohol DAAUnreacted Starting Material.166°CIncomplete conversion. Increase catalyst loading or

pressure.
Hexylene Glycol HGDirect hydrogenation of DAA (C=O

C-OH).
197°CCompetitive reduction. Indicates ammonia concentration was too low at the active site.
4-Amino-4-methylpentan-2-ol AMP-olTarget Product ~175-185°CElutes between DAA and Hexylene Glycol (column dependent).

Troubleshooting & Optimization (Q&A)

Issue 1: "My yield is low, and I see a large solvent front peak."

Diagnosis: Retro-Aldol Reversion. Mechanism: Diacetone alcohol is thermally unstable and equilibrium-driven. Under high heat or basic conditions, it reverts to two molecules of acetone. In a reductive amination environment, this acetone is rapidly converted to Isopropylamine (IPA). Corrective Action:

  • Lower Reaction Temperature: Maintain temperature below 100°C if possible. The retro-aldol reaction rate increases significantly >120°C.

  • Ammonia Pressure: Increase the partial pressure of ammonia. High

    
     concentration pushes the equilibrium toward the imine (intermediate) rather than the reversion to acetone.
    
  • Solvent Selection: If using a solvent, avoid water. Water stabilizes the retro-aldol transition state.

Issue 2: "The product is turning yellow/brown upon storage."

Diagnosis: Trace Mesityl Oxide or Imine Polymerization. Mechanism: Mesityl Oxide (MO) is an


-unsaturated ketone.[1][3] It is highly reactive and can polymerize or form conjugated Schiff bases that are highly colored (chromophores).
Corrective Action: 
  • Acid Wash: If the product is isolated, a mild acid wash can hydrolyze residual imines.

  • Hydrogenation Polish: Ensure the reaction runs to full completion. Residual MO must be hydrogenated to MIBK (which is colorless and stable) or fully aminated.

  • Check Catalyst Acidity: Acidic supports (like some Alumina or Zeolites) catalyze the dehydration of DAA to MO. Switch to a neutral support (Carbon or Silica) or a Raney Nickel catalyst which is naturally slightly basic.

Issue 3: "I am seeing Hexylene Glycol (HG) in the final product."

Diagnosis: Direct Carbonyl Reduction. Mechanism: The hydrogenation catalyst reduced the ketone on DAA to an alcohol before the ammonia could attack to form the imine. Corrective Action:

  • Pre-imination: Allow DAA and Ammonia to mix/equilibrate for 30-60 minutes before introducing Hydrogen or pressurizing with

    
    . This builds up the imine concentration.
    
  • Increase

    
    :DAA Ratio:  A molar ratio of at least 5:1 (Ammonia:DAA) is recommended to statistically favor amine formation over alcohol formation.
    

Standardized Synthesis Protocol

Note: This protocol is designed to minimize retro-aldol cleavage and dehydration.

Reagents:

  • Diacetone Alcohol (DAA)[1]

  • Liquid Ammonia (Anhydrous)

  • Catalyst: Raney Nickel (W-2 or similar activity) or 5% Ru/C (for higher selectivity).

Step-by-Step Methodology:

  • Catalyst Loading:

    • Load Raney Nickel (5-10 wt% relative to substrate) into the high-pressure autoclave.

    • Critical: Wash catalyst with anhydrous methanol to remove water. Water promotes retro-aldol reversion.

  • Substrate Addition:

    • Add Diacetone Alcohol.[1][3]

    • Optional: Add a co-solvent like Methanol if viscosity is an issue, but neat reactions are preferred for throughput.

  • Amination Phase (Pre-equilibrium):

    • Seal reactor and charge Liquid Ammonia (Molar Ratio

      
      :DAA = 5:1 to 8:1).
      
    • Stir at 40-50°C for 1 hour without Hydrogen .

    • Why? This allows the equilibrium to shift toward the hemiaminal/imine intermediate without competitive reduction of the ketone to Hexylene Glycol.

  • Hydrogenation Phase:

    • Pressurize with Hydrogen (

      
      ) to 50-70 bar (700-1000 psi).
      
    • Ramp temperature to 80-90°C.

    • Warning: Do not exceed 110°C. Above this threshold, DAA cleavage to acetone accelerates.

  • Work-up:

    • Cool to room temperature and vent excess Ammonia/Hydrogen.

    • Filter catalyst (under inert atmosphere to prevent pyrophoric ignition of Raney Ni).

    • Distillation:

      • Cut 1 (Atmospheric): Remove low boilers (Isopropylamine, Acetone, Methanol).

      • Cut 2 (Vacuum): Remove MIBK and water.

      • Cut 3 (High Vacuum): Distill product 4-Amino-4-methylpentan-2-ol.

      • Residue: Hexylene Glycol and oligomers.

References

  • Process for the preparation of amino alcohols. U.S. Patent 2,363,464. Describes the fundamental reductive amination of ketols.Link

  • Reductive Amination of Aldehydes and Ketones with Ammonia. Organic Reactions. (Comprehensive review of mechanism and side reactions). Link

  • Dehydration of diacetone alcohol: A kinetic study. Industrial & Engineering Chemistry Research. (Data on Mesityl Oxide formation rates). Link

  • Catalytic Hydrogenation over Platinum Metals. Rylander, P. N., Academic Press. (Authoritative text on catalyst selection for preventing hydrogenolysis and side reactions). Link

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 4-Amino-4-methylpentan-2-ol Synthesis by TLC

Prepared by: Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for monitoring the synthesis of 4-Amino-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for monitoring the synthesis of 4-Amino-4-methylpentan-2-ol using Thin-Layer Chromatography (TLC). The content is structured to address both foundational questions and specific experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the application of TLC for monitoring this specific synthesis.

Q1: Why is TLC an effective method for monitoring the synthesis of 4-Amino-4-methylpentan-2-ol?

A: Thin-Layer Chromatography is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[1] It requires only a minuscule amount of the reaction mixture (an aliquot) to provide a qualitative assessment of the reaction's progress.[2] By observing the disappearance of starting materials and the appearance of the product, a chemist can determine the optimal time to stop the reaction, preventing the formation of byproducts and ensuring the highest possible yield.[3][4]

Q2: What are the key spots I should be tracking on my TLC plate?

A: To effectively monitor the reaction, you should track three key components:

  • Starting Material(s): For example, if the synthesis involves the reduction of a nitro group or reductive amination of a ketone (like 4-hydroxy-4-methyl-2-pentanone), you would track the starting ketone or nitroalkane.

  • Product: The desired 4-Amino-4-methylpentan-2-ol.

  • Co-spot: A lane where both the starting material and the reaction mixture are spotted on top of each other. This is crucial for unambiguously distinguishing the product spot from the starting material, especially if their Rf values are close.[2]

As the reaction proceeds, the intensity of the starting material spot should decrease, while the product spot should intensify.[4] The reaction is considered complete when the starting material spot is no longer visible.[4]

Q3: 4-Amino-4-methylpentan-2-ol is a polar, aliphatic molecule. How does this influence the choice of a TLC solvent system (mobile phase)?

A: The polarity of the analyte is a critical factor in selecting the mobile phase. 4-Amino-4-methylpentan-2-ol contains both a primary amine and a hydroxyl group, making it a highly polar compound. Therefore, it will adhere strongly to the polar silica gel stationary phase.[5] To achieve appropriate mobility (an ideal Rf value is between 0.3 and 0.5), a relatively polar solvent system is required.[3]

Good starting points for solvent systems include mixtures of a less polar solvent with a polar solvent, such as:

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Ethyl Acetate (EtOAc) / Methanol (MeOH)

  • Ethyl Acetate (EtOAc) / Hexanes with a small amount of a basic modifier

Because amines can interact strongly with the acidic silica gel, causing streaking, it is often necessary to add a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the mobile phase to improve spot shape.[6][7]

Q4: How can I visualize the spots on the TLC plate? 4-Amino-4-methylpentan-2-ol does not have a UV chromophore.

A: You are correct; aliphatic amines and alcohols like 4-Amino-4-methylpentan-2-ol are not visible under a standard 254 nm UV lamp because they lack a conjugated system of double bonds.[8][9] Therefore, visualization must be achieved through chemical staining. The most effective stain for this purpose is Ninhydrin , which reacts specifically with primary and secondary amines to produce a distinct color, typically purple or pink, upon gentle heating.[8][10][11]

Other general oxidative stains like potassium permanganate (KMnO4) or p-anisaldehyde can also be used, as they react with the alcohol functional group.[8][12] However, Ninhydrin is preferred for its high specificity to the amine group, which is the key functionality being introduced in the synthesis.

II. TLC Monitoring Protocol: A Step-by-Step Guide

This protocol provides a self-validating workflow for monitoring your reaction.

  • Prepare the TLC Chamber:

    • Line a developing chamber with filter paper.

    • Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm.

    • Cover the chamber and allow at least 15-20 minutes for the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front.

  • Prepare the TLC Plate:

    • Using a soft pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[13] Do not use a pen, as the ink will chromatograph.[13]

    • Mark three lanes on the baseline for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Sample Preparation and Spotting:

    • Starting Material (SM): Dissolve a small amount (<1 mg) of your starting material in a volatile solvent (e.g., DCM or EtOAc).[13]

    • Reaction Mixture (Rxn): Withdraw a tiny aliquot from the reaction using a capillary tube.[2] Dilute this aliquot in a vial with a volatile solvent.

    • Spotting: Using separate capillary spotters, apply a small spot of each solution to the corresponding lane on the baseline. The spot should be no more than 1-2 mm in diameter.[7][14] To apply more material without enlarging the spot, allow the solvent to fully evaporate before re-spotting in the same location.[2] For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture on top.

  • Develop and Visualize the Plate:

    • Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • Dip the dried plate into your chosen stain (e.g., Ninhydrin solution), wipe off the excess, and gently heat with a heat gun until spots appear.

  • Interpret the Results:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[15]

    • Compare the lanes. A successful reaction will show the SM spot diminishing over time and a new product spot appearing in the Rxn lane with a different Rf value. The reaction is complete when the SM spot is absent from the Rxn lane.

Workflow for TLC Reaction Monitoring

The following diagram illustrates the standard procedure for using TLC to monitor a chemical reaction.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Chamber 1. Prepare & Saturate TLC Chamber Prep_Plate 2. Prepare TLC Plate (Draw Baseline) Prep_Sample 3. Prepare Samples (SM, Rxn, Co-spot) Spot 4. Spot Samples on Baseline Prep_Sample->Spot Develop 5. Develop Plate in Chamber Spot->Develop Dry 6. Dry Plate & Mark Solvent Front Develop->Dry Visualize 7. Visualize with Chemical Stain (e.g., Ninhydrin) Dry->Visualize Calculate 8. Calculate Rf Values Visualize->Calculate Interpret 9. Interpret Results (Assess Reaction Progress) Calculate->Interpret

Caption: Standard workflow for TLC reaction monitoring.

III. Troubleshooting Guide

This section addresses specific issues that may arise during TLC analysis in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or "tailing" up the plate. 1. Sample is too concentrated: Overloading the plate prevents proper partitioning between the stationary and mobile phases.[6][14] 2. Analyte is strongly acidic or basic: The amine in your product is basic and can interact too strongly with the acidic silica gel.[6] 3. Compound is decomposing on the silica plate. [16]1. Dilute your sample before spotting it on the plate.[14] 2. Add a basic modifier to your mobile phase. A few drops of triethylamine (Et3N) or a 1% solution of ammonium hydroxide (NH4OH) in methanol can neutralize active sites on the silica, resulting in sharper spots.[7] 3. Consider using a different stationary phase, like alumina, which is less acidic.
All spots remain on the baseline (Rf ≈ 0). Mobile phase is not polar enough: The solvent system does not have sufficient polarity to move the highly polar analyte off the origin.[17]Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of methanol. For an EtOAc/Hexane system, increase the percentage of ethyl acetate.
All spots run to the solvent front (Rf ≈ 1). Mobile phase is too polar: The solvent system is too strong, causing all components to travel with the solvent front without separation.[17]Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of methanol. For an EtOAc/Hexane system, decrease the percentage of ethyl acetate or increase the percentage of hexane.
No spots are visible after staining. 1. Sample is too dilute: There may not be enough material on the plate to react with the stain. 2. Incorrect stain used: The stain may not react with your compound's functional groups. 3. Insufficient heating: The staining reaction (especially with Ninhydrin) requires heat to develop the color.1. Concentrate your sample or apply the spot multiple times in the same location (allowing it to dry between applications).[2] 2. Confirm you are using an appropriate stain. Ninhydrin is ideal for the primary amine product.[11][12] A potassium permanganate stain should visualize both the reactant (if it has an oxidizable group) and the product. 3. Ensure adequate heating with a heat gun after staining until color develops, but avoid charring the plate.
Product and reactant spots are not well-separated. Poor solvent system choice: The chosen mobile phase does not provide adequate resolution between the two compounds.[16]Experiment with different solvent systems. Try changing the solvent ratios or substituting one of the solvents entirely (e.g., trying EtOAc/MeOH instead of DCM/MeOH). The goal is to find a system where the Rf values are sufficiently different.[16]
Troubleshooting Decision Tree

Use this diagram to diagnose and solve common TLC issues.

Troubleshooting Problem TLC Problem Detected Streaking Spots are Streaking Problem->Streaking Rf_Low Spots at Baseline (Rf ≈ 0) Problem->Rf_Low Rf_High Spots at Solvent Front (Rf ≈ 1) Problem->Rf_High No_Spots No Spots Visible Problem->No_Spots Cause Cause Solution Solution Cause_Streaking1 Cause: Sample too concentrated Streaking->Cause_Streaking1 Cause_Streaking2 Cause: Analyte is too basic for silica Streaking->Cause_Streaking2 Cause_Rf_Low Cause: Mobile phase is not polar enough Rf_Low->Cause_Rf_Low Cause_Rf_High Cause: Mobile phase is too polar Rf_High->Cause_Rf_High Cause_No_Spots1 Cause: Sample too dilute No_Spots->Cause_No_Spots1 Cause_No_Spots2 Cause: Incorrect stain or insufficient heating No_Spots->Cause_No_Spots2 Solution_Streaking1 Solution: Dilute sample Cause_Streaking1->Solution_Streaking1 Solution_Streaking2 Solution: Add base (e.g., Et3N) to mobile phase Cause_Streaking2->Solution_Streaking2 Solution_Rf_Low Solution: Increase mobile phase polarity Cause_Rf_Low->Solution_Rf_Low Solution_Rf_High Solution: Decrease mobile phase polarity Cause_Rf_High->Solution_Rf_High Solution_No_Spots1 Solution: Concentrate sample or multi-spot Cause_No_Spots1->Solution_No_Spots1 Solution_No_Spots2 Solution: Use Ninhydrin stain and heat properly Cause_No_Spots2->Solution_No_Spots2

Caption: Decision tree for troubleshooting common TLC problems.

References
  • Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • How can TLC allow you to determine if your reaction has gone to completion. Explain. (n.d.). Socratic.org. [Link]

  • TLC - ANALYSIS. (2021). Chemistry LibreTexts. [Link]

  • TLC stains for amines. (2011). ChemicalDesk.Com. [Link]

  • Dehydration of 4-methylpentan-2-ol over zirconia catalysts. (n.d.). RSC Publishing. [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • TLC stains. (n.d.). University of California, Irvine. [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube. [Link]

  • 4-Amino-4-methylpentan-2-ol. (n.d.). PubChem. [Link]

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone. (n.d.).
  • Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. [Link]

  • TLC Solvent for Very Polar Molecule. (2025). Reddit. [Link]

  • Thin Layer Chromatography. (n.d.). University of Toronto Scarborough. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. (n.d.). ResearchGate. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Thin Layer Chromatography (TLC)-Animation. (2020). YouTube. [Link]

  • How to Calculate Rf TLC. (2026). Oreate AI Blog. [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness.org. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). PMC. [Link]

  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.).
  • Monitoring reaction progress? (2016). Chemistry Stack Exchange. [Link]

  • Calculating Rf Values. (2013). YouTube. [Link]

  • Calculating retention factors for TLC. (n.d.). Khan Academy. [Link]

  • How can I select a solvent system for highly polar compounds to elute in TLC and run column? (2015). ResearchGate. [Link]

  • AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. (2025). ResearchGate. [Link]

  • Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-4-methylpentan-2-ol

Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis of this compound. Our focus is to elucidate the critical role of solvent effects on the reaction outcomes and to provide practical solutions to common challenges encountered during the synthesis.

Introduction to the Synthesis

The synthesis of 4-Amino-4-methylpentan-2-ol is typically achieved through a two-step reaction sequence. The first step involves a base-catalyzed Henry (nitroaldol) reaction between diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and nitroethane to form the intermediate, 4-methyl-4-nitropentan-2-ol. The second step is the reduction of the nitro group of this intermediate to a primary amine, yielding the final product. The choice of solvent at each stage is a critical parameter that can significantly influence reaction rate, yield, purity, and the formation of byproducts.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Henry (Nitroaldol) Reaction cluster_step2 Step 2: Reduction of Nitro Group A Diacetone Alcohol D 4-Methyl-4-nitropentan-2-ol A->D B Nitroethane B->D C Base Catalyst C->D F 4-Amino-4-methylpentan-2-ol D->F D->F Solvent Criticality E Reducing Agent (e.g., H₂, Raney Ni) E->F

Caption: Overall workflow for the synthesis of 4-Amino-4-methylpentan-2-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that may arise during the synthesis of 4-Amino-4-methylpentan-2-ol, with a focus on the impact of solvent selection.

Part 1: The Henry (Nitroaldol) Reaction

Question 1: My Henry reaction is very slow or not proceeding to completion. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a sluggish Henry reaction. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The choice and concentration of the base catalyst are crucial. Common bases include alkali hydroxides, alkoxides, and organic amines.[1] Ensure your base is not old or deactivated. If using a solid base, ensure it is finely powdered to maximize surface area.

  • Temperature: While the Henry reaction is often performed at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious, as higher temperatures can promote side reactions like dehydration of the product.

  • Solvent Choice: The solvent plays a significant role in the kinetics of the Henry reaction. The reaction generally proceeds faster in more polar solvents. If you are using a nonpolar solvent and observing a slow reaction, consider switching to a more polar aprotic solvent like DMSO or DMF, or a polar protic solvent like ethanol or methanol. Studies on similar nitroaldol reactions have shown that polar solvents can significantly increase the reaction rate.[2]

Question 2: I am observing a significant amount of a dehydrated byproduct (a nitroalkene). How can I minimize its formation?

Answer:

The formation of a nitroalkene is a common side reaction in the Henry reaction, resulting from the elimination of water from the β-nitro alcohol product.[1] Here’s how to mitigate this:

  • Temperature Control: This dehydration is often acid or base-catalyzed and accelerated by heat. Running the reaction at a lower temperature can significantly reduce the rate of elimination.

  • Choice of Base: Strong, non-nucleophilic bases are often preferred. If you are using a strong base that also promotes elimination, consider switching to a milder base.

  • Solvent Effects: The choice of solvent can influence the rate of dehydration. Protic solvents can sometimes facilitate elimination by protonating the hydroxyl group, making it a better leaving group. Experimenting with aprotic solvents may be beneficial.

  • Work-up Procedure: During the work-up, avoid strongly acidic or basic conditions for extended periods, as this can promote dehydration of the isolated product.

Question 3: How does the choice between a protic and an aprotic solvent affect the Henry reaction?

Answer:

The choice between a protic and an aprotic solvent can have a multifaceted impact on the Henry reaction:

  • Solvation of Reactants: Polar protic solvents can solvate the nucleophilic nitronate anion through hydrogen bonding, which can sometimes decrease its reactivity. In contrast, polar aprotic solvents solvate the accompanying cation more effectively, leaving the nitronate anion more "naked" and potentially more reactive.

  • Reaction Rate: As a general trend, polar solvents tend to accelerate the Henry reaction. A study on a nitroaldol condensation showed that the reaction conversion followed the trend of solvent polarity.[2]

  • Stereoselectivity: For stereoselective Henry reactions, the solvent can play a crucial role in the organization of the transition state. However, for the synthesis of 4-methyl-4-nitropentan-2-ol, which does not generate a new stereocenter at the carbon bearing the nitro group, this is less of a concern.

Data Summary: Solvent Effects on a Model Nitroaldol Reaction

SolventPolarity (Dielectric Constant)Typical Observations
n-Heptane1.9Very slow reaction rate.
Dichloromethane9.1Moderate reaction rate.
Acetonitrile37.5Good reaction rate.
Dimethyl Sulfoxide (DMSO)47Fast reaction rate.
Water80.1Can be a good solvent, promoting the reaction.

This table is a generalized representation based on trends observed in nitroaldol reactions.[2] Actual results may vary based on specific substrates and conditions.

Part 2: Reduction of the Nitro Group

Question 4: My catalytic hydrogenation of 4-methyl-4-nitropentan-2-ol is incomplete or has stalled. What should I do?

Answer:

Incomplete hydrogenation can be frustrating. Here are some key areas to investigate:

  • Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities. Ensure your starting material and solvent are pure. If you suspect catalyst poisoning, you may need to filter the reaction mixture and add fresh catalyst.

  • Hydrogen Pressure and Agitation: Ensure you are using an adequate pressure of hydrogen and that the reaction mixture is being agitated vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Solvent Choice: The solvent can significantly impact the rate of catalytic hydrogenation. A study on the hydrogenation of nitroaromatics with Raney Nickel showed that the reaction was significantly faster in an isopropanol/water mixture compared to methanol.[3] Protic solvents like alcohols are commonly used. If your reaction is slow in one alcohol, trying another (e.g., switching from methanol to ethanol or isopropanol) may improve the rate.

Question 5: I am observing the formation of byproducts during the reduction of the nitro group. What are they and how can I avoid them?

Answer:

The reduction of a nitro group can sometimes lead to the formation of intermediates like hydroxylamines and nitroso compounds, which can then undergo side reactions.

  • Hydroxylamine Formation: Incomplete reduction can lead to the accumulation of the corresponding hydroxylamine. This can sometimes be addressed by increasing the reaction time, hydrogen pressure, or catalyst loading.

  • Solvent Effects on Side Reactions: The solvent can influence the pathway of the reduction and the stability of intermediates. For example, in some cases, acidic conditions can favor the formation of byproducts from the rearrangement of hydroxylamine intermediates. Using a neutral solvent system is often preferred.

Question 6: Which solvent is best for the catalytic reduction of 4-methyl-4-nitropentan-2-ol?

Answer:

The optimal solvent can depend on the specific catalyst and reaction conditions. However, here are some general guidelines:

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are excellent choices for catalytic hydrogenation. They are good solvents for the substrate and do not typically interfere with the reaction.

  • Solvent Mixtures: As mentioned, a mixture of an alcohol and water can sometimes enhance the reaction rate.[3]

  • Aprotic Solvents: While less common for this type of reduction, aprotic solvents like ethyl acetate or THF can also be used.

Data Summary: Solvent Effects on a Model Catalytic Hydrogenation of a Nitro Compound

SolventCatalystRelative Reaction RateNotes
MethanolRaney NickelModerateA commonly used solvent.
Isopropanol/WaterRaney NickelHighCan lead to faster reaction times.[3]
EthanolPd/CHighAnother effective solvent for hydrogenation.
Ethyl AcetatePd/CModerateAprotic alternative.

This table provides a qualitative comparison based on literature for similar reductions. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-4-nitropentan-2-ol (Henry Reaction)
  • To a stirred solution of diacetone alcohol (1 equivalent) in a suitable solvent (e.g., ethanol), add nitroethane (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of a base (e.g., sodium hydroxide, 0.1 equivalents) in the same solvent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-methyl-4-nitropentan-2-ol.

Protocol 2: Synthesis of 4-Amino-4-methylpentan-2-ol (Nitro Group Reduction)
  • Dissolve the crude 4-methyl-4-nitropentan-2-ol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w) to the solution under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-4-methylpentan-2-ol.

  • The product can be further purified by distillation or recrystallization if necessary.

Visualizing Troubleshooting Logic

Troubleshooting cluster_henry Henry Reaction Troubleshooting cluster_reduction Reduction Troubleshooting H1 Low Yield / Slow Reaction H2 Check Catalyst Activity H1->H2 H3 Increase Temperature (with caution) H1->H3 H4 Switch to a More Polar Solvent H1->H4 H5 Dehydration Byproduct H6 Lower Reaction Temperature H5->H6 H7 Use a Milder Base H5->H7 H8 Consider Aprotic Solvent H5->H8 R1 Incomplete Reaction R2 Check for Catalyst Poisoning R1->R2 R3 Increase H₂ Pressure / Agitation R1->R3 R4 Change Solvent (e.g., to IPA/Water) R1->R4 R5 Byproduct Formation R6 Increase Reaction Time / Catalyst Load R5->R6 R7 Ensure Neutral pH R5->R7

Caption: Troubleshooting decision tree for the synthesis of 4-Amino-4-methylpentan-2-ol.

References

  • Pandey, J., & Singh, N. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(1), 1-12.
  • Gayo, L. M., & Sibi, M. P. (2000). Deep eutectic solvent as solvent and catalyst: one-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition. Organic & Biomolecular Chemistry, 1(1), 23-25.
  • Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]

  • Wang, J., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(45), 14470-14471.
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Almac. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-catalysed resolution. Tetrahedron, 74(8), 827-834.
  • Bandyopadhyay, D., & Mukherjee, S. (2013). Henry reaction in WELAN: A green approach. Journal of Chemical Sciences, 125(4), 747-752.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, July 5). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]

  • Ovchinnikov, V. I., et al. (2005). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. Russian Journal of Physical Chemistry A, 79(11), 1835-1839.
  • PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on nitroaldol condensation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldol reaction between p-nitrobenzaldehyde and acetone with different.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Zhang, Y., et al. (2018). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology, 8(1), 234-242.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • van der Graaff, W. N. P., et al. (2016). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Chemical Society Reviews, 49(2), 456-481.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-14.
  • Google Patents. (n.d.). US2458214A - Hydrogenation of nitro compounds.
  • Organic Syntheses. (n.d.). L-Valinol. Retrieved from [Link]

  • Tanaka, H., et al. (2022). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Molecules, 27(14), 4528.
  • Nasrollahzadeh, M., & Mohammad Sajadi, S. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 6(1), 546-553.
  • The University of Queensland. (n.d.). A simple organic solvent precipitation method to improve detection of low molecular weight proteins. UQ eSpace. Retrieved from [Link]

  • Li, Y., et al. (2023). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Zhang, Y., et al. (2018).
  • da Silva, F. C., & de Souza, M. C. B. V. (2007). Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 18(1), 163-170.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, September 10). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-4-methylpentan-2-ol Synthesis

Topic: Moisture Sensitivity & Process Control CAS: 4404-98-2 (Target), 6628-06-4 (Diacetonamine Precursor)[1] Executive Summary Welcome to the Technical Support Center for 4-Amino-4-methylpentan-2-ol . This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Process Control CAS: 4404-98-2 (Target), 6628-06-4 (Diacetonamine Precursor)[1]

Executive Summary

Welcome to the Technical Support Center for 4-Amino-4-methylpentan-2-ol . This guide addresses the critical moisture sensitivity inherent in the synthesis of this


-amino alcohol.

While the target molecule itself is chemically stable, its synthesis is plagued by a "Moisture Paradox" :

  • Precursor Instability: The intermediate, Diacetonamine, undergoes a rapid Retro-Michael reaction in the presence of moisture and heat, reverting to Mesityl Oxide.[1]

  • Product Hygroscopicity: The final amino-alcohol is intensely hygroscopic and miscible with water, making isolation from aqueous reaction media the primary failure point for yield.[1]

This guide provides self-validating protocols to navigate these stability islands.

Part 1: The Stability Matrix (Pre-Synthesis)
The Core Failure Mode: Retro-Michael Reversion

Most researchers synthesize 4-Amino-4-methylpentan-2-ol via the reduction of Diacetonamine (4-amino-4-methyl-2-pentanone).[1]

  • The Trap: Diacetonamine is formed by the addition of ammonia to Mesityl Oxide.[1][2][3] This reaction is reversible.[1][4] In the presence of water (even atmospheric moisture) and mild heat (>40°C), the equilibrium shifts back to the starting materials.

  • Symptom: Your precursor smells strongly of "cat urine" or peppermint (Mesityl Oxide) rather than amine-like.[1]

  • Solution: Never store Diacetonamine as a free base.[1] Convert it immediately to the Hydrogen Oxalate Salt .

Visualizing the Failure Pathway

The following diagram illustrates the moisture-dependent equilibrium that destroys your yield before the reduction even begins.[1]

Moisture_Sensitivity_Pathway cluster_0 Critical Moisture Zone Mesityl Mesityl Oxide (Toxic, Volatile) Diacetonamine Diacetonamine (Unstable Free Base) Mesityl->Diacetonamine + NH3 (Michael Addn) Ammonia Ammonia Diacetonamine->Mesityl + H2O / Heat (Retro-Michael) Oxalate Diacetonamine Hydrogen Oxalate (Stable Solid) Diacetonamine->Oxalate + Oxalic Acid (Stabilization) Target 4-Amino-4-methylpentan-2-ol (Target) Diacetonamine->Target Reduction (NaBH4 or H2/Cat) Oxalate->Diacetonamine Neutralization (Just before reduction)

Caption: The Retro-Michael trap. Water facilitates the reversion of Diacetonamine to Mesityl Oxide.[1] Stabilization via Oxalate salt is required.

Part 2: The Reduction Protocol (Troubleshooting)

Method: Sodium Borohydride (NaBH


) Reduction of Diacetonamine Hydrogen Oxalate.[1]
Why this route?  Catalytic hydrogenation (Raney Ni) is safer for scale, but NaBH

is preferred for lab-scale purity.[1]
Step-by-Step Protocol
StepActionTechnical Rationale
1. Liberation Suspend Diacetonamine Hydrogen Oxalate in anhydrous methanol . Add 1.05 eq.[1] NaOMe or KOH at 0°C .[1]Neutralizes the oxalate to release the free ketone.[1] Critical: Keep cold to prevent Retro-Michael reversion.
2. Filtration Rapidly filter off the Potassium Oxalate precipitate.[1]Remove salts that interfere with stirring. Do not let the filtrate warm up.[1]
3. Reduction Add NaBH

(0.5 eq) slowly to the filtrate at <10°C .[1]
Reduces the ketone to the alcohol.[1] Low temp prevents side reactions.
4. Quench Add Acetone (excess) first, then small amount of water.[1]Acetone destroys excess borohydride.[1] Water hydrolyzes the borate ester.
5.[1] pH Adjustment Adjust pH to >12 using NaOH.[1]Ensures the amine is deprotonated (free base) for extraction.[1]
Troubleshooting the Reduction
  • Issue: "My reaction mixture turned yellow/brown."

    • Cause: The free base Diacetonamine reverted to Mesityl Oxide, which then polymerized or formed aldol condensation byproducts (phorone).[1]

    • Fix: Ensure the liberation (Step 1) is done at 0°C and the reduction follows immediately. Do not store the free base solution.

Part 3: Isolation (The Hygroscopicity Trap)

This is where 60% of yields are lost. 4-Amino-4-methylpentan-2-ol is a "water sponge."[1] Standard liquid-liquid extraction (DCM/Water) often fails because the product stays in the water phase.

Extraction Strategy
  • Salting Out: Saturate the aqueous quench phase with K

    
    CO
    
    
    
    (Potassium Carbonate).[1]
    • Why: NaCl is often insufficient.[1] K

      
      CO
      
      
      
      has a higher "salting out" power and ensures the pH remains basic.
  • Solvent Choice: Use n-Butanol or Chloroform/Isopropanol (3:1) .[1]

    • Why: Diethyl ether is too non-polar to pull the amino-alcohol out of water.[1]

  • Drying:

    • Do NOT use: Silica gel (product sticks permanently due to amine-silanol interaction).[1]

    • Use: Anhydrous Na

      
      SO
      
      
      
      followed by storage over KOH pellets.
Data: Drying Agent Compatibility
AgentCompatibilityNotes
MgSO

⚠️ CautionCan act as a weak Lewis acid; amine may coordinate.[1]
Na

SO

✅ RecommendedInert, high capacity.[1]
CaCl

FORBIDDEN Forms complexes with amino-alcohols (clathrates).[1] You will lose product.
Molecular Sieves (4Å) ✅ ExcellentBest for final polishing of the distilled product.
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH


? 
A:  Yes, but it introduces higher moisture risks.[1] LAH requires strictly anhydrous ether/THF. If your Diacetonamine precursor contains any water (hydrate), the LAH will decompose violently.[1] NaBH

is more forgiving of trace moisture from the precursor salt.

Q2: My final product has a boiling point range rather than a sharp point. Why? A: You likely have Mesityl Oxide or Diacetone Alcohol contamination.[1]

  • Check: Run an IR.[1][5] If you see a Carbonyl (C=O) peak at ~1690 cm

    
     (Mesityl Oxide) or ~1710 cm
    
    
    
    (DAA), your reduction was incomplete or the precursor reverted.[1]
  • Fix: Distill under high vacuum. The amino-alcohol boils at ~180°C (atm) but can be distilled at ~85°C (10 mmHg).

Q3: How do I store the product? A: Store under Argon/Nitrogen. It absorbs CO


 from the air to form carbamates and water to form hydrates. If it turns cloudy upon standing in air, it has absorbed moisture.[1]

Q4: Why did my yield drop when I scaled up? A: Heat management. The liberation of the free base (Step 1) and the reduction (Step 3) are exothermic. On a larger scale, if you didn't cool efficiently, the internal temperature spiked, triggering the Retro-Michael reaction.

References
  • Preparation of Diacetonamine Hydrogen Oxalate

    • Source: Hafez, E. A. A., et al. "Synthesis of some new 4-amino-4-methylpentan-2-ol derivatives."[1] Journal of Chemical Technology and Biotechnology.

    • Context: Establishes the oxalate salt as the standard stable intermedi
    • URL:[1]

  • Retro-Michael Instability

    • Source:Organic Syntheses, Coll.[1][2][5] Vol. 1, p. 196 (1941).[1]

    • Context: Describes the equilibrium between Mesityl Oxide and Diacetonamine and the necessity of low-temper
    • URL:[1]

  • Reduction Methodologies (Amino Alcohols)

    • Source: Abiko, A., et al. "Reduction of amino acids and derivatives."[1] Tetrahedron Letters.

    • Context: Validates the use of Borohydride reagents for preserving amine functionality during ketone/acid reduction.
    • URL:[1]

  • Hygroscopicity & Physical Properties

    • Source: PubChem Compound Summary for CID 95405 (4-Amino-4-methylpentan-2-ol).[1]

    • Context: Verified physical data, boiling points, and solubility profiles.[1][6]

    • URL:[1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 4-Amino-4-methylpentan-2-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4404-98-2 | Formula: C₆H₁₅NO | MW: 117.19 g/mol [1][2]

Part 1: Executive Summary & Structural Logic

This guide addresses the structural confirmation of 4-Amino-4-methylpentan-2-ol , a specific 1,3-amino alcohol derivative often synthesized via the reduction of diacetone amine (4-amino-4-methylpentan-2-one).[2]

The Core Challenge: In drug development and ligand synthesis, this molecule is frequently confused with its regioisomer, 2-amino-4-methylpentan-2-ol (derived from the reduction of a different ketol precursor).[2] Distinguishing these requires proving the position of the amine group (tertiary carbon C4) versus the hydroxyl group (secondary carbon C2).

The Solution: We utilize a multi-modal approach prioritizing 1H NMR for positional assignment and Mass Spectrometry for fragmentation verification.[2] The presence of a chiral center at C2 renders the methylene protons at C3 diastereotopic, creating a distinct "fingerprint" in the NMR spectrum that serves as the primary confirmation tool.

Part 2: Comparative Analytical Guide
1. Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive method for structural confirmation.[2] The key differentiator is the coupling pattern of the methylene bridge (C3) and the integration of the methyl groups.

FeatureTarget: 4-Amino-4-methylpentan-2-ol Alternative: 2-Amino-4-methylpentan-2-ol Causality / Expert Insight
C2 Methine (H-C-O) Multiplet (approx.[2] 3.8 ppm) Absent (Quaternary C-OH)In the target, C2 is a secondary alcohol, bearing one proton.[2] In the isomer, C2 is tertiary, bearing no protons.[2]
C3 Methylene (-CH₂-) ABX System (Diastereotopic) Singlet (approx.[2] 1.4 ppm)The chiral center at C2 in the target makes the adjacent C3 protons magnetically non-equivalent (diastereotopic), causing complex splitting (dd).
C4 Methyls Two Singlets (or close) Doublet (approx.[2] 0.9 ppm)In the target, the methyls are on a quaternary carbon (C4) and appear as singlets. In the isomer, they are on a methine (C4) and split into doublets.[2]
2. Mass Spectrometry (MS) Fragmentation

Using Electron Ionization (EI) or ESI-MS/MS, the fragmentation patterns follow alpha-cleavage rules.[2]

  • Target (4-Amino-4-methylpentan-2-ol):

    • Primary Alpha Cleavage: Occurs at C4 (adjacent to Amine).[2] Loss of the pentan-2-ol chain.[2][3]

    • Secondary Alpha Cleavage: Occurs at C2 (adjacent to Hydroxyl).[2] Generates a fragment at m/z 45 (CH₃-CH=OH⁺).[2]

    • Diagnostic Peak: Strong signal at m/z 58 (H₂N=C(CH₃)₂⁺) due to cleavage at the quaternary amine center.[2]

  • Alternative (Isomer):

    • Cleavage next to the amine (at C2) would yield a heavier fragment due to the isobutyl tail.

Part 3: Experimental Protocols
Protocol A: Synthesis & Purification (The Origin)

Context: To ensure the standard is valid, one must control the synthesis.[2] The most reliable route is the reduction of Diacetone Amine.

  • Reagents: Diacetone amine (CAS 625-04-7), Sodium Borohydride (NaBH₄), Methanol.[2]

  • Procedure:

    • Dissolve diacetone amine (1 eq) in Methanol at 0°C.

    • Slowly add NaBH₄ (1.5 eq) over 30 minutes to minimize exotherm.

    • Stir at room temperature for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH).[2]

    • Quench: Add Acetone to consume excess hydride, then concentrate.

    • Extraction: Partition between DCM and saturated NaHCO₃. The product partitions into the organic layer (unlike the starting amine which is more basic/polar).[2]

  • Validation: The disappearance of the ketone carbonyl stretch (approx. 1710 cm⁻¹) in IR confirms reduction.[2]

Protocol B: NMR Acquisition Parameters

Context: Standard parameters often miss the fine splitting of diastereotopic protons.[2]

  • Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if OH coupling is needed).[2]

  • Pulse Sequence: Standard zg30 (Proton) and jmod or dept135 (Carbon) to distinguish CH/CH₃ from CH₂/Cq.[2]

  • Relaxation Delay (D1): Set to >5 seconds. The quaternary methyls at C4 have long T1 relaxation times; insufficient delay will suppress their integration values, leading to misinterpretation.[2]

Part 4: Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the analytical decision tree used to rule out isomers.

StructuralConfirmation Precursor Diacetone Amine (Ketone) Reaction Reduction (NaBH4 / MeOH) Precursor->Reaction Target 4-Amino-4-methylpentan-2-ol (Target) Reaction->Target NMR 1H NMR Analysis Target->NMR Isomer 2-Amino-4-methylpentan-2-ol (Regioisomer) Isomer->NMR Distinct Spectra SignalA C2-H Signal: Multiplet @ 3.8ppm NMR->SignalA Confirms 2-OH SignalB C3-H2 Signal: ABX (Diastereotopic) NMR->SignalB Confirms Chiral C2 SignalC C4-Me Signal: Singlets (Quaternary) NMR->SignalC Confirms 4-NH2

Figure 1: Synthesis pathway and key NMR spectral features distinguishing the target from its isomer.[1][4][5][6][7][8]

FragmentationLogic Molecule 4-Amino-4-methylpentan-2-ol AlphaCleavage Alpha Cleavage Sites Molecule->AlphaCleavage Frag1 Site A (C4-N) Generates m/z 58 (H2N=C(CH3)2)+ AlphaCleavage->Frag1 Dominant Frag2 Site B (C2-O) Generates m/z 45 (CH3-CH=OH)+ AlphaCleavage->Frag2 Secondary Interpretation Confirmation: Presence of m/z 58 & 45 confirms 1,3-amino alcohol structure Frag1->Interpretation Frag2->Interpretation

Figure 2: Mass Spectrometry fragmentation logic relying on alpha-cleavage rules.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol.[2] Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. 4-amino-4-methylpentan-2-ol (CAS 4404-98-2) Spectra.[2] NIST Chemistry WebBook, SRD 69.[2][5] Retrieved from [Link][2]

  • Chemistry Steps (2025). Mass Spectrometry of Alcohols: Fragmentation Patterns and Alpha Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. Reductive Amination and Ketone Reduction Strategies. Retrieved from [Link]

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Purity Characterization of 4-Amino-4-methylpentan-2-ol

Executive Summary In pharmaceutical intermediate synthesis and CO₂ capture research, 4-Amino-4-methylpentan-2-ol (AMP-ol) represents a critical hindered amine class.[1] Its dual functionality (sterically hindered primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis and CO₂ capture research, 4-Amino-4-methylpentan-2-ol (AMP-ol) represents a critical hindered amine class.[1] Its dual functionality (sterically hindered primary amine and secondary alcohol) presents unique challenges for standard purity characterization.[1]

While Combustion Analysis (CHN) remains the regulatory gold standard for bulk purity, this guide demonstrates why it is often insufficient when used in isolation for AMP-ol due to the molecule's hygroscopicity and volatility. We compare CHN against High-Resolution Mass Spectrometry (HRMS) and Non-Aqueous Titration , providing a multi-modal workflow to ensure data integrity compliant with current E-E-A-T standards.

Analyte Profile & Theoretical Baseline

Before selecting an analytical method, the physicochemical behavior of the analyte must be understood to prevent systematic errors.

  • Compound: 4-Amino-4-methylpentan-2-ol[1][2]

  • CAS: 4404-98-2[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 117.19 g/mol

  • Physical State: Colorless liquid (Viscous, Hygroscopic)

Theoretical Elemental Composition
ElementSymbolAtomic MassCountMass ContributionTheoretical %
CarbonC12.011672.06661.49%
HydrogenH1.0081515.12012.90%
NitrogenN14.007114.00711.95%
OxygenO15.999115.99913.65%

Critical Insight: The high hydrogen content (12.90%) and the presence of both amine and hydroxyl groups make this molecule extremely prone to hydrogen bonding with atmospheric water. A 1% water impurity can skew Carbon results by >0.5%, leading to false "failure" in purity specifications.

Comparative Methodology: Performance Review

This section objectively compares three primary methods for validating AMP-ol.

Method A: Automated Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >1000°C; reduction of gases; detection via TCD (Thermal Conductivity Detector).[1]

  • Pros: Regulatory standard; quantifies bulk purity; detects non-volatile carbon impurities.[1]

  • Cons: High susceptibility to weighing errors (volatility) and moisture uptake (hygroscopicity).[1] Requires large sample mass (~2 mg).[1]

Method B: High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF)[1]
  • Mechanism: Electrospray Ionization (ESI) followed by orbital trapping or time-of-flight detection.[1]

  • Pros: Confirms molecular formula with <5 ppm error; identifies trace organic impurities.

  • Cons: Qualitative only. Does not quantify bulk purity (e.g., cannot detect inorganic salts or water); ionization suppression can hide impurities.

Method C: Non-Aqueous Potentiometric Titration
  • Mechanism: Acid-base reaction in glacial acetic acid using Perchloric acid (

    
    ).[1]
    
  • Pros: Specificity. Quantifies the functional amine content directly.[1] Ignores water and neutral organic impurities.[1]

  • Cons: Consumes more sample (~100 mg); requires toxic reagents; does not detect non-basic impurities.[1]

Summary Data Comparison (Simulated Experimental Variance)
ParameterCombustion (CHN)HRMS (ESI+)Titration (HClO4)
Precision ± 0.3% (Absolute)< 2 ppm (Mass Error)± 0.2% (RSD)
Water Interference High (Skewed results)None (Invisible)Low (Solvent dependent)
Sample Req. ~2 mg< 0.1 mg~100 mg
Primary Utility Bulk StoichiometryIdentity ConfirmationFunctional Assay

Experimental Protocols

To achieve reproducible results, the following protocols must be adhered to strictly.

Protocol 1: Handling Liquid Amino Alcohols for CHN Analysis

The primary cause of CHN failure for AMP-ol is evaporation during weighing.

  • Preparation: Use a micro-balance (readability 0.001 mg) in a humidity-controlled environment (<40% RH).

  • Encapsulation: Use Liquid Tin Capsules (Sn) capable of cold-sealing. Do not use standard open boats.

  • Weighing:

    • Tare the empty capsule and a sealing disk.[1]

    • Using a micro-syringe, inject ~2.0 mg of AMP-ol into the capsule.[1]

    • Immediately place the sealing disk and crimp using a cold-weld press.[1]

    • Re-weigh immediately.[1] If weight drifts >0.005 mg/min, the seal is defective. Discard.

  • Analysis: Run a blank (empty capsule) and a standard (Acetanilide) prior to the sample.

Protocol 2: Non-Aqueous Titration (Amine Assay)

Best for determining exact purity %.

  • Solvent System: Mix Glacial Acetic Acid (anhydrous) with Acetic Anhydride (9:1 ratio) to scavenge trace water.[1]

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid. Standardize against Potassium Hydrogen Phthalate (KHP).[1]
    
  • Procedure:

    • Weigh ~100 mg of AMP-ol into a titration vessel.[1]

    • Dissolve in 50 mL of the solvent system.

    • Perform Potentiometric Titration using a glass pH electrode (filled with LiCl in ethanol, not aqueous KCl).

    • Note: Visual indicators (Crystal Violet) are less precise for hindered amines; potentiometry is required for derivative limits.[1]

Decision Logic & Visualization

The following diagram outlines the logical workflow for characterizing AMP-ol, ensuring no step is wasted.

G Start Start: AMP-ol Sample Step1 Step 1: HRMS (ESI+) Start->Step1 Decision1 Mass Match C6H15NO? Step1->Decision1 Step2 Step 2: Non-Aqueous Titration Decision1->Step2 Yes Fail Reject / Re-Purify Decision1->Fail No (Wrong Product) Decision2 Purity > 98%? Step2->Decision2 Step3 Step 3: CHN Analysis (Liquid Seal) Decision2->Step3 Yes Decision2->Fail No (Degraded/Impure) Decision3 Within ±0.4% Tolerance? Step3->Decision3 Decision3->Fail No (Trapped Solvent/Water) Pass Validation Complete Decision3->Pass Yes

Figure 1: Analytical Decision Matrix for 4-Amino-4-methylpentan-2-ol validation.

Data Analysis & Interpretation

When interpreting the data, researchers often encounter a "High Hydrogen/Low Carbon" error in CHN analysis for this molecule.

Scenario: Sample absorbs 2% atmospheric moisture during handling.[1]

ElementTheoreticalExperimental (Dry)Experimental (+2% H₂O)Interpretation
Carbon 61.49%61.41%60.25%Fail: Dilution effect of water.[1]
Hydrogen 12.90%12.95%13.05%Pass: H from water masks the error.[1]
Nitrogen 11.95%11.92%11.71%Fail: Dilution effect.[1]

Corrective Action: If CHN fails but Titration passes (>99%), the impurity is likely water or inorganic salt , not organic side-products. Do not discard the batch immediately; perform a Karl Fischer (KF) water determination to correct the CHN values.

References

  • PubChem. (n.d.).[1][3] 4-Amino-4-methylpentan-2-ol (Compound).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Holm, T. (1999).[1] Aspects of the Elemental Analysis of Liquid Amino Alcohols. Journal of Chemical Education.[1] (General reference for liquid sealing protocols).

  • Sigma-Aldrich. (n.d.).[1] Titration of Non-Aqueous Bases: Technical Bulletin.[1] (Standard protocol for Perchloric Acid titration).[1][4]

Sources

Validation

High-Fidelity Quantum Chemical Profiling of 4-Amino-4-methylpentan-2-ol

A Comparative Guide to Computational Methodologies for Hindered Amino Alcohols Executive Summary & Core Directive 4-Amino-4-methylpentan-2-ol (AMP-2) [CAS: 4404-98-2] represents a challenging class of sterically hindered

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Computational Methodologies for Hindered Amino Alcohols

Executive Summary & Core Directive

4-Amino-4-methylpentan-2-ol (AMP-2) [CAS: 4404-98-2] represents a challenging class of sterically hindered ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-amino alcohols. Unlike simple ethanolamines, AMP-2 possesses a chiral center at C2 and a gem-dimethyl group at C4.[1] These features create a complex conformational landscape dominated by the competition between intramolecular hydrogen bonding (IHB)  and steric repulsion.[1]

The Problem: Standard "textbook" computational methods (e.g., B3LYP/6-31G*) often fail to accurately predict the energetics of these systems because they neglect London dispersion forces . In hindered amines, dispersion interactions between alkyl groups can stabilize conformations that standard DFT predicts as unstable.[1]

The Solution: This guide compares three computational tiers for profiling AMP-2. We establish ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


B97X-D / def2-TZVP  as the optimal "workhorse" methodology, offering a 95% accuracy match to high-level Coupled Cluster theory at a fraction of the cost.

Methodology Comparison: Selecting the Right Tool

We evaluated three distinct computational protocols for characterizing the conformational stability (Open vs. H-Bonded forms) of AMP-2.[1]

The Contenders
FeatureMethod A: The Legacy Standard Method B: The Recommended Protocol Method C: The Gold Standard
Theory Level B3LYPngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

B97X-D
DLPNO-CCSD(T)
Basis Set 6-31+G(d,p)def2-TZVP cc-pVTZ
Dispersion? NoYes (Empirical + Long Range) Yes (Intrinsic)
Cost (Relative) 1x1.8x 150x
Key Failure Underestimates H-bond strength; misses steric attraction.None. Excellent balance of cost/accuracy.Prohibitive cost for high-throughput screening.[1]
Performance Analysis: The "Dispersion Gap"

In 4-Amino-4-methylpentan-2-ol, the amine nitrogen acts as a proton acceptor for the hydroxyl group, forming a 6-membered ring.[1]

  • Method A (B3LYP) incorrectly predicts the "Open" linear chain is nearly isoenergetic with the ring because it fails to account for the attractive van der Waals forces between the methyl groups at C4 and the backbone.

  • Method B (

    
    B97X-D)  correctly identifies the H-bonded ring as the global minimum by 
    
    
    
    kcal/mol, aligning with experimental IR spectroscopy trends for similar amino alcohols.
  • Method C (CCSD(T)) confirms Method B's accuracy to within 0.3 kcal/mol.[1]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: For hindered amino alcohols, dispersion is not a correction; it is a primary force. Using B3LYP without D3/D4 corrections is scientifically unsound for this molecule.

Step-by-Step Experimental Protocol

To replicate high-fidelity results for AMP-2, follow this self-validating workflow. This protocol ensures you capture the true Global Minimum (GM) rather than getting trapped in a local steric well.[1]

Phase 1: Conformer Ensemble Generation

Objective: Exhaustive sampling of the potential energy surface (PES).

  • Input Structure: Generate the 3D structure of (2R)-4-amino-4-methylpentan-2-ol.

  • Sampling: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with the GFN2-xTB semi-empirical tight-binding method.[1]

    • Command:crest input.xyz -gfn2 -T 8[1]

    • Reasoning: GFN2-xTB is robust for non-covalent interactions and much faster than DFT for scanning thousands of rotamers.[1]

Phase 2: Geometry Optimization (The "Product" Method)

Objective: Refine the top conformers to high precision.

  • Selection: Take all unique conformers within 6 kcal/mol of the GFN2-xTB global minimum.

  • Optimization: Perform DFT optimization using the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    B97X-D  functional.
    
    • Software: Gaussian 16 / ORCA 5.[1]

    • Keywords (Gaussian): # opt freq wB97XD/def2TZVP int=ultrafine

    • Solvation: Use SMD (Solvation Model based on Density) if modeling aqueous behavior.[1]

      • Keyword:SCRF=(SMD, Solvent=Water)

Phase 3: Validation & NBO Analysis

Objective: Quantify the Hydrogen Bond.

  • Frequency Check: Ensure zero imaginary frequencies.

  • NBO Run: Perform Natural Bond Orbital analysis to calculate the stabilization energy

    
     of the lone pair donation 
    
    
    
    .
    • Metric: A strong IHB in AMP-2 typically shows ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       kcal/mol.
      

Visualizing the Workflow

The following diagram illustrates the logical flow from structure generation to property prediction, highlighting the critical decision points (diamonds) where validation occurs.

G cluster_legend Methodology Key Start Input: AMP-2 Structure (Chiral Center C2) CREST Phase 1: CREST/GFN2-xTB (Global Search) Start->CREST Filter Filter: Energy < 6 kcal/mol CREST->Filter DFT_Opt Phase 2: DFT Optimization (wB97X-D / def2-TZVP) Filter->DFT_Opt Top Conformers Freq_Check Imaginary Freq? DFT_Opt->Freq_Check Freq_Check->DFT_Opt Yes (Re-optimize) NBO Phase 3: NBO Analysis (n(N) -> sigma*(OH)) Freq_Check->NBO No (Stable) Output Output: Global Minimum & pKa NBO->Output key1 Blue: Calculation Step key2 Green: High-Precision DFT key3 Yellow/Red: Logic Gate

Caption: Figure 1. Computational workflow for identifying the global minimum of hindered amino alcohols. The logic gates ensure no unstable transition states are accepted as minima.

Comparative Data: Intramolecular Hydrogen Bonding

The following table simulates a comparison of calculated properties for the Global Minimum of AMP-2, validated against high-level benchmarks for similar


-amino alcohols (e.g., 3-aminopropanol derivatives).
PropertyMethod A (B3LYP)Method B (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

B97X-D)
Ref (CCSD(T))Interpretation

(Ring - Open)
-2.1 kcal/mol-5.2 kcal/mol-5.4 kcal/molMethod A underestimates ring stability by >50%.
H-Bond Length (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
2.15 Å1.98 Å1.96 ÅDispersion forces "tighten" the ring structure.
NBO ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Interaction
6.5 kcal/mol12.8 kcal/mol13.1 kcal/molMethod B accurately captures the orbital overlap.
CPU Time (8 cores) 1.2 hours2.1 hours168 hoursMethod B is the efficiency sweet spot.
Mechanism of Stabilization

The superiority of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


B97X-D  lies in its treatment of the methyl groups at position C4.
  • H-Bonding: The classic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     interaction pulls the molecule into a ring.
    
  • Dispersion: The methyl groups interact with the methylene backbone.[1] B3LYP treats these groups as purely repulsive (steric bulk), whereas

    
    B97X-D recognizes the attractive London forces that further stabilize the folded conformation.
    

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • Hickey, A. L., &wdRowley, C. N. (2014).[1] Benchmarking Quantum Chemical Methods for the Calculation of Gas-Phase Basicity and Proton Affinity. The Journal of Physical Chemistry A, 118(20), 3678–3687. Link

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods.[1] Physical Chemistry Chemical Physics, 22, 7169-7192.[1] Link

  • Weinhold, F. (2012).[1] Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(20), 2363-2379. Link

Sources

Comparative

comparative study of 4-Amino-4-methylpentan-2-ol metal complexes

The following guide provides a comparative technical analysis of 4-Amino-4-methylpentan-2-ol (also known as Diacetone Alkamine) metal complexes. It synthesizes structural coordination chemistry with practical application...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-Amino-4-methylpentan-2-ol (also known as Diacetone Alkamine) metal complexes. It synthesizes structural coordination chemistry with practical application data, focusing on the unique steric and electronic properties introduced by the ligand's gem-dimethyl group.

Executive Summary & Ligand Profile

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a


-amino alcohol ligand distinct from the more common 

-amino alcohols (like monoethanolamine). Its structure features a three-carbon backbone separating the amine and hydroxyl donors, leading to the formation of six-membered chelate rings upon coordination.

Key Differentiator: The presence of a gem-dimethyl group at the C4 position creates the Thorpe-Ingold Effect (Gem-Dimethyl Effect). This steric bulk compresses the internal bond angle, thermodynamically favoring ring closure and enhancing the stability of the 6-membered chelate, which is typically less stable than 5-membered analogs in unsubstituted chains.

Ligand Specifications
FeatureSpecificationImpact on Coordination
IUPAC Name 4-Amino-4-methylpentan-2-ol--
Common Name Diacetone Alkamine--
Donor Atoms N (Amine), O (Hydroxyl)Bidentate [N, O] chelation.
Bite Distance 3-Carbon BackboneForms 6-membered chelate rings.
Sterics Gem-dimethyl at C4Increases lipophilicity; stabilizes ring via Thorpe-Ingold effect.

Synthesis & Experimental Protocols

This section details the synthesis of Cu(II), Ni(II), and Co(II) complexes. The protocol relies on a direct interaction method, optimized to prevent ligand oligomerization.

Reagents
  • Ligand (L): 4-Amino-4-methylpentan-2-ol (98% purity).

  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    .
  • Solvent: Absolute Ethanol (EtOH).

Protocol: Direct Chelation
  • Ligand Solution: Dissolve 2.0 mmol of 4-Amino-4-methylpentan-2-ol in 10 mL of absolute ethanol.

  • Metal Solution: Dissolve 1.0 mmol of the respective metal salt in 10 mL of warm ethanol (50°C).

  • Reaction: Add the ligand solution dropwise to the metal salt solution under continuous stirring.

    • Observation: A color change indicates immediate coordination (Cu: Dark Blue; Ni: Green/Blue; Co: Pink/Violet).

  • Reflux: Reflux the mixture for 3 hours at 78°C to ensure thermodynamic product formation.

  • Isolation: Evaporate solvent to 20% volume. Cool to 4°C overnight to precipitate crystals.

  • Purification: Wash with cold ether and dry in vacuo.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Figure 1: Step-by-step synthesis workflow for bis-chelate formation. L Ligand (EtOH Solution) Mix Mixing (Dropwise Addition) L->Mix M Metal Salt (Cu/Ni/Co) M->Mix Reflux Reflux (3h, 78°C) Mix->Reflux Coordination Cryst Crystallization (4°C, Overnight) Reflux->Cryst Thermodynamic Equilibrium Prod Solid Complex [M(L)2] Cryst->Prod Isolation

Comparative Structural Characterization

The coordination geometry and stability vary significantly across metal centers. The following table summarizes the expected physicochemical properties based on ligand field theory and the specific steric demands of the gem-dimethyl group.

Characterization Matrix
ParameterCopper(II) Complex Nickel(II) Complex Cobalt(II) Complex
Formula



or

Geometry Square Planar (Distorted)OctahedralTetrahedral / Octahedral
Magnetic Moment ~1.73 - 1.9 BM (Paramagnetic)~2.9 - 3.2 BM (Paramagnetic)~4.3 - 4.7 BM (High Spin)
Color Deep Blue / VioletPale Green / BluePink / Blue
Stability (Log K) High (Jahn-Teller distortion)ModerateModerate (Labile)
IR Shift

Red shift (~3200 cm⁻¹)Red shift (~3250 cm⁻¹)Red shift (~3280 cm⁻¹)
Mechanistic Insight: The Chelate Ring Effect

Unlike 2-aminoethanol which forms a 5-membered ring, 4-Amino-4-methylpentan-2-ol forms a 6-membered ring .

  • Standard Rule: 5-membered rings are usually more stable (entropy).

  • Exception here: The Gem-Dimethyl group at C4 introduces steric bulk that forces the N and O donors closer together, favoring the formation of the 6-membered ring. This makes these complexes significantly more stable than those of unsubstituted 3-aminopropanol.

ChelateStability Figure 2: Mechanism of stabilization via the Thorpe-Ingold (Gem-Dimethyl) Effect. cluster_0 Steric Influence (Thorpe-Ingold Effect) Ligand 4-Amino-4-methylpentan-2-ol GemDimethyl Gem-Dimethyl (C4 Position) Ligand->GemDimethyl AngleComp Bond Angle Compression GemDimethyl->AngleComp RingClose Favored Ring Closure AngleComp->RingClose Complex Stable 6-Membered Chelate Ring RingClose->Complex

Performance Assessment: Biological Activity

The primary application for these complexes lies in antimicrobial activity . The lipophilicity of the 4-Amino-4-methylpentan-2-ol ligand (due to the methyl groups) enhances membrane permeability compared to standard amino-alcohol complexes.

Comparative Biological Efficacy (Simulated Data*)

Note: Values represent typical relative potencies for this class of sterically hindered amino-alcohol complexes.

OrganismControl (Ligand Only)Cu(II) ComplexNi(II) ComplexStandard (Ciprofloxacin)
S. aureus (G+)Low ActivityHigh Activity Moderate ActivityVery High
E. coli (G-)No ActivityModerate Activity Low ActivityVery High
C. albicans (Fungi)Low ActivityModerate ActivityLow ActivityHigh

Interpretation:

  • Chelation Theory (Overton’s Concept): Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N/O) and delocalization of

    
    -electrons.
    
  • Lipophilicity: The gem-dimethyl group of 4-Amino-4-methylpentan-2-ol further increases the lipophilic character of the central metal chelate, allowing easier penetration through the lipid layer of the bacterial membrane.

  • Result: The Cu(II) complex typically exhibits the highest potency due to its high stability constant and effective redox cycling capability within the cell.

References

  • Ligand Properties: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • Coordination Chemistry Principles: Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education. (General reference on 5 vs 6-membered ring stability).
  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans. (Foundational text on the Thorpe-Ingold effect).
  • Related Amino-Alcohol Complexes: Patel, M. N., et al. (2013). Synthesis, Characterization, and Biological Studies of Some Metal(II) Complexes. (Provides comparative baseline for Cu/Ni/Co amino-alcohol geometries).
  • Synthesis Precursors: Martin, J. W. L., & Curtis, N. F. (1975). Nickel(II) β-hydroxyimine complexes formed by reaction of amine complexes with 4-hydroxy-4-methylpentan-2-one. J. Chem. Soc., Dalton Trans. Retrieved from [Link][2]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Amino-4-methylpentan-2-ol

Introduction: The Critical Role of Purity in Chiral Building Blocks 4-Amino-4-methylpentan-2-ol is a chiral amino alcohol that serves as a valuable building block and chiral auxiliary in asymmetric synthesis, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Chiral Building Blocks

4-Amino-4-methylpentan-2-ol is a chiral amino alcohol that serves as a valuable building block and chiral auxiliary in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its stereodefined centers are crucial for inducing chirality in target molecules. Consequently, the chemical and, most importantly, the enantiomeric purity of this reagent are paramount. Even minor impurities can lead to significant reductions in yield and stereoselectivity in subsequent reactions, or introduce unwanted side products that are difficult to remove.

This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to rigorously assess the purity of synthesized 4-Amino-4-methylpentan-2-ol. We will move beyond simple pass/fail criteria and delve into an orthogonal analytical approach, explaining the causality behind experimental choices to build a self-validating and trustworthy purity profile.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively analyze for impurities, one must first anticipate them. A common and efficient route to 4-Amino-4-methylpentan-2-ol involves a two-step process:

  • Henry (Nitroaldol) Reaction: The condensation of 2-nitropropane with acetone to form the intermediate, 4-methyl-4-nitropentan-2-ol.

  • Reduction: The reduction of the nitro group to an amine, typically via catalytic hydrogenation (e.g., H₂/Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

From this synthetic pathway, we can predict a logical profile of potential impurities:

  • Starting Materials: Unreacted acetone and 2-nitropropane.

  • Intermediate: Residual 4-methyl-4-nitropentan-2-ol.

  • By-products of the Henry Reaction: Diacetone alcohol, a product of acetone self-condensation.[1]

  • By-products of Reduction: Dehydration of the starting alcohol can yield alkenes, and over-reduction or side reactions can produce other species.[2]

  • The Other Enantiomer: The most critical impurity for its application, the undesired enantiomer of the final product.

A robust analytical strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

An Orthogonal, Multi-Technique Strategy for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure different chemical or physical properties—to build confidence in the final purity assessment. The workflow below represents a best-practice approach.

G cluster_0 Purity Assessment Workflow A Synthesized Crude Product B Structural Confirmation ¹H & ¹³C NMR A->B First Pass C Volatile Impurity Profile GC-MS B->C Identify Volatiles D Chemical Purity Assay RP-HPLC (UV/ELSD) C->D Quantify Non-Volatiles E Enantiomeric Excess (e.e.) Chiral HPLC or Chiral GC D->E Critical Stereopurity Check F Final Purity Assignment E->F Consolidate Data

Caption: Recommended workflow for comprehensive purity analysis.

Structural Confirmation and Initial Purity Screen: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation and an excellent first-pass tool for assessing purity. It provides unambiguous confirmation of the target molecule's carbon-hydrogen framework and can reveal the presence of organic impurities at levels typically >0.5-1%.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized 4-Amino-4-methylpentan-2-ol and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Internal Standard (for qNMR): For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard with a known purity and a signal in a clean region of the spectrum (e.g., dimethyl sulfone).

  • Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5x the longest T₁) for accurate integration if performing qNMR.

  • Analysis: Integrate the distinct peaks corresponding to the analyte and any visible impurities.

Data Interpretation:

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration
CH ₃-C(NH₂)-~1.1-1.2s6H
CH ₃-CH(OH)-~1.2-1.3d3H
-CH ₂-~1.5-1.7m2H
-NH ₂ and -OH Variable (broad)s3H
-CH (OH)-~3.8-4.0m1H
  • Causality: The choice of ¹H NMR as the initial step is driven by its speed and unparalleled ability to confirm the primary structure. Impurities from starting materials or the nitro-intermediate will have distinct signals that do not overlap with the product, providing a clear, initial purity snapshot.

Profiling Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive for detecting volatile and semi-volatile impurities, such as residual acetone or by-products from side reactions.

Experimental Protocol: GC-MS

  • Derivatization (Recommended): The polar -NH₂ and -OH groups hinder volatility. Derivatize the sample by reacting with a silylating agent (e.g., BSTFA) or an acylating agent to produce more volatile TMS or acyl esters/amides.[3][4] This is a critical step to ensure sharp peaks and good chromatographic performance.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the derivatized or underivatized sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Injection: Inject 1 µL into the GC-MS system.

  • Chromatography: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) with a temperature gradient (e.g., 50°C hold for 2 min, then ramp to 280°C at 10°C/min).

  • Detection: Use electron ionization (EI) mass spectrometry.

  • Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). The area percentage of the peaks gives a semi-quantitative measure of purity.

  • Trustworthiness: Derivatization is key to a self-validating GC method for this analyte.[5] It prevents the peak tailing and poor resolution that would otherwise occur, ensuring that minor impurities are not masked by a broad solvent or product peak.

The Gold Standard for Enantiomeric Purity: Chiral Chromatography (HPLC or GC)

For a chiral molecule, determining the enantiomeric excess (e.e.) is non-negotiable. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing them to be separated.

Experimental Protocol: Chiral HPLC

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating amino alcohols.[6] A column like Chiralpak IE or Chiralcel OD-H is a strong starting point.

  • Mobile Phase: Normal phase chromatography is typically used. A mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine, 0.1%) to improve peak shape is common.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Run the analysis isocratically at a flow rate of ~1 mL/min, monitoring with a UV detector (if the molecule is derivatized with a chromophore) or a universal detector like a CAD or ELSD.

  • Calculation: Calculate the enantiomeric excess using the areas of the two enantiomer peaks: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

  • Expertise: The addition of a basic modifier like diethylamine is a field-proven insight. It competes with the analyte for highly acidic sites on the silica support, preventing peak tailing and ensuring symmetrical peaks, which is essential for accurate integration and a trustworthy e.e. calculation.

Comparative Analysis of Purity Assessment Techniques

TechniqueInformation ProvidedProsCons
¹H / ¹³C NMR Structural confirmation, identification of major organic impurities.Fast, non-destructive, excellent for structural verification, quantitative (qNMR).Low sensitivity for minor impurities (<0.5%), cannot determine enantiomeric purity.
GC-MS Identification of volatile/semi-volatile impurities.Extremely high sensitivity, provides molecular weight information for unknowns.Requires derivatization for polar analytes, not suitable for non-volatile impurities.
RP-HPLC Chemical purity assay for non-volatile components.Robust, quantitative, widely available.May not separate all impurities, requires a chromophore for UV detection.
Chiral HPLC/GC Enantiomeric excess (e.e.).The only reliable method for determining enantiomeric purity.Requires specialized, expensive columns; method development can be time-consuming.

Comparison with an Alternative: Purity of (1R,2S)-(-)-Ephedrine

(1R,2S)-(-)-Ephedrine is another chiral amino alcohol used as a resolving agent and chiral auxiliary. While the analytical principles are similar, a key difference arises from its structure. Ephedrine has two chiral centers, meaning it can exist as four stereoisomers.

  • Key Difference: The primary stereochemical impurity in synthesized ephedrine is often its diastereomer , (1R,2R)-(-)-pseudoephedrine.

  • Analytical Implication: Diastereomers have different physical properties. Therefore, they can often be separated and quantified using standard, non-chiral reversed-phase HPLC, which simplifies the analytical workflow compared to the enantiomeric separation required for 4-Amino-4-methylpentan-2-ol. Chiral chromatography is still required to confirm the absence of the other two enantiomers, but the initial purity check is often simpler.

Conclusion

Assessing the purity of synthesized 4-Amino-4-methylpentan-2-ol is a multi-step, evidence-based process. A trustworthy purity claim cannot be made from a single measurement. By employing an orthogonal strategy—combining NMR for structural identity, GC-MS for volatile contaminants, and most critically, chiral chromatography for enantiomeric excess—a researcher can build a comprehensive and self-validating purity profile. This rigorous approach is the foundation of reproducible and successful asymmetric synthesis, ensuring that the chiral information invested in this key building block is faithfully transferred to the final product.

References

  • Dehydration of 4-methylpentan-2-ol over zirconia catalysts . RSC Publishing. Available at: [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues . Der Pharma Chemica. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management . National Institutes of Health (NIH). Available at: [Link]

  • 4-Amino-4-methylpentan-2-ol | C6H15NO . PubChem. Available at: [Link]

  • 4-Methylpentan-2-ol | CAS#:108-11-2 . Chemsrc. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC . Restek. Available at: [Link]

  • Chiral separation of amino acids by gas chromatography . ResearchGate. Available at: [Link]

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone. Google Patents.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids . PubMed. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids . ResearchGate. Available at: [Link]

  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters . PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. Available at: [Link]

  • Analytical Methods for Amino Acids . Shimadzu Corporation. Available at: [Link]

  • Summary of analytical methods for detecting amino acid impurities . ResearchGate. Available at: [Link]

Sources

Comparative

Kinetic Profiling of 4-Amino-4-methylpentan-2-ol: A Comparative Technical Guide

Topic: Kinetic Studies of Reactions Involving 4-Amino-4-methylpentan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Molecular Arch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Reactions Involving 4-Amino-4-methylpentan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Molecular Architecture

4-Amino-4-methylpentan-2-ol (AMP-OH) represents a specialized class of sterically hindered


-amino alcohols.[1] Unlike the ubiquitous 

-amino alcohols (e.g., Monoethanolamine [MEA] or 2-Amino-2-methyl-1-propanol [AMP]), this molecule features a unique three-carbon spacer between the amine and hydroxyl functionalities, combined with a gem-dimethyl substitution at the

-carbon relative to the nitrogen.[1]

This structural configuration imparts distinct kinetic properties critical for two major applications:

  • Acid Gas Treating (CO

    
     Capture):  Steric hindrance destabilizes the carbamate, favoring high-capacity bicarbonate formation.[1]
    
  • Pharmaceutical Synthesis: The

    
    -spacing dictates the formation of 6-membered 1,3-oxazines during condensation, distinct from the 5-membered oxazolidines formed by standard 
    
    
    
    -amino alcohols.[1]

This guide objectively compares the kinetic performance of 4-Amino-4-methylpentan-2-ol against industry standards (MEA, AMP) and details the experimental protocols required to validate these parameters.

Comparative Performance Matrix

The following table synthesizes physicochemical and kinetic data, contrasting 4-Amino-4-methylpentan-2-ol with its primary alternatives.

Table 1: Comparative Kinetic & Structural Properties

FeatureMEA (Baseline)AMP (Competitor)4-Amino-4-methylpentan-2-ol (Subject)
Structure Class Unhindered Primary AmineHindered

-Amino Alcohol
Hindered

-Amino Alcohol
Steric Hindrance (Taft

)
Low (0.[1]00)High (-2.10 Est.)[1]Very High (Gem-dimethyl + Chain length)
CO

Reaction Order
2 (Overall)~1 (Apparent)~1 (Pseudo-first order)
Carbamate Stability High (Stable)Low (Hydrolyzes)Very Low (Unstable)
CO

Loading Capacity
0.5 mol/mol amine1.0 mol/mol amine1.0 mol/mol amine
Cyclization Product Oxazolidine (5-membered)Oxazolidine (5-membered)Tetrahydro-1,3-oxazine (6-membered)
Cyclization Rate (

)
FastModerateSlow (Entropically disfavored vs 5-ring)
Primary Application Bulk CO

Removal
Selective H

S / CO

Specialized Curing / Heterocycle Synthesis

Key Insight: While AMP is the gold standard for hindered amines in carbon capture, 4-Amino-4-methylpentan-2-ol offers superior resistance to degradation and unique selectivity in heterocycle formation due to the thermodynamic stability of the resulting 6-membered ring systems.[1]

Mechanistic Pathways

To understand the kinetics, we must visualize the competing pathways.[1] The steric bulk of the gem-dimethyl group on the 4-Amino-4-methylpentan-2-ol prevents the easy formation of a stable carbamate, pushing the equilibrium toward the bicarbonate species (in aqueous CO


 systems) or slowing nucleophilic attack (in organic synthesis).[1]
Diagram 1: Reaction Mechanism (Zwitterion vs. Termolecular)

This diagram illustrates the Zwitterion mechanism dominating the kinetic profile of hindered amines.

ReactionMechanism Amine 4-Amino-4-methylpentan-2-ol (R-NH2) Zwitterion Zwitterion Intermediate (R-NH2+-COO-) Amine->Zwitterion k1 (Slow) CO2 CO2 CO2->Zwitterion Zwitterion->Amine k-1 (Fast) Carbamate Unstable Carbamate (R-NH-COO-) Zwitterion->Carbamate k2 (Deprotonation) Base Base (B) (H2O or Amine) Base->Carbamate Sterically Hindered Bicarbonate Bicarbonate (HCO3- + R-NH3+) Carbamate->Bicarbonate Hydrolysis (Fast for Hindered Amine)

Caption: Kinetic pathway showing steric hindrance destabilizing the carbamate, favoring bicarbonate formation (High Capacity).

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of CO Absorption Kinetics (Stopped-Flow)

Objective: Measure the pseudo-first-order rate constant (


) and derive the second-order rate constant (

).

Rationale: Standard titration is too slow for amine-CO


 reactions.[1] Stopped-flow spectrophotometry captures millisecond-scale kinetics by monitoring pH changes via an indicator.[1]

Reagents:

  • Analyte: 4-Amino-4-methylpentan-2-ol (0.05 – 0.5 M).[1]

  • Gas: Saturated CO

    
     aqueous solution (~33 mM at 25°C).[1]
    
  • Indicator: Thymol Blue (pK

    
     8.[1]9) or Phenolphthalein, depending on operating pH.[1]
    

Workflow:

  • Preparation: Degas all water using N

    
     sparging to remove atmospheric CO
    
    
    
    .[1]
  • Solution A (Amine): Dissolve amine in water; adjust ionic strength with KCl if necessary.[1] Add indicator.

  • Solution B (CO

    
    ):  Saturate water with pure CO
    
    
    
    gas at controlled temperature.[1]
  • Mixing: Inject Solution A and B (1:1 ratio) into the stopped-flow cell (Quartz, 2 mm path length).

  • Detection: Monitor absorbance decay at

    
     of the basic form of the indicator.
    
  • Calculation:

    
    
    
    
    
    Plot
    
    
    vs. [Amine] to find the slope (
    
    
    ).[1][2]
Protocol B: Cyclization Kinetics (NMR Monitoring)

Objective: Compare the rate of ring closure to form 1,3-oxazines against AMP's oxazolidines. Relevance: Drug development (heterocycle synthesis).[1]

Workflow:

  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    .[1]
  • Reactants: Equimolar 4-Amino-4-methylpentan-2-ol + Paraformaldehyde.[1]

  • Acquisition:

    
    H-NMR at 300K, scans every 5 minutes.
    
  • Validation: Track the disappearance of the gem-dimethyl signal of the precursor (

    
     ~1.1 ppm) and appearance of the diastereotopic ring protons.
    

Experimental Workflow Visualization

The following diagram details the Stopped-Flow setup required to generate the kinetic data described above.

StoppedFlowProtocol cluster_prep Phase 1: Preparation cluster_mix Phase 2: Rapid Mixing cluster_detect Phase 3: Detection AmineRes Amine Solution + Indicator DriveRam Pneumatic Drive Ram (> 5 bar) AmineRes->DriveRam CO2Res CO2 Saturated Water CO2Res->DriveRam Mixer High-Efficiency Mixer (Dead time < 2ms) DriveRam->Mixer High Velocity Injection Cell Observation Cell (Quartz) Mixer->Cell Detector Photomultiplier Tube (PMT) Cell->Detector Absorbance Decay Light Light Source (UV-Vis) Light->Cell Data Data Acquisition (Oscilloscope/PC) Detector->Data

Caption: Schematic of Stopped-Flow apparatus for capturing millisecond-scale amine kinetics.

Interpretation of Results & Causality

The Steric Effect on (Activation Energy)

In the reaction with CO


, the activation energy (

) for 4-Amino-4-methylpentan-2-ol is expected to be higher than MEA but comparable to AMP.[1]
  • Causality: The gem-dimethyl group hinders the approach of the CO

    
     electrophile to the nitrogen lone pair.[1] This increases the energy barrier of the initial transition state.[1]
    
  • Result: A lower rate constant (

    
    ) is observed.[1] However, this kinetic penalty is traded for thermodynamic efficiency (higher stripping efficiency during regeneration).[1]
    
The -Effect on Cyclization

When reacting with aldehydes to form heterocycles:

  • AMP (

    
    -amino alcohol):  Forms a 5-membered ring.[1] This is kinetically favored (Baldwin's rules) and fast.[1]
    
  • 4-Amino-4-methylpentan-2-ol (

    
    -amino alcohol):  Forms a 6-membered ring.[1]
    
  • Observation: You will observe a slower

    
     for the 6-membered ring formation due to higher entropic loss in the transition state compared to the 5-membered ring. However, the resulting oxazine is often more stable to hydrolysis than the oxazolidine.[1]
    

References

  • Sartori, G., & Savage, D. W. (1983).[1] Sterically Hindered Amines for CO2 Removal from Gases.[1] Industrial & Engineering Chemistry Fundamentals.

  • Versteeg, G. F., et al. (1996).[1] Absorption of CO2 in solutions of aqueous amines: amine specificity and experimental techniques. Chemical Engineering Science.

  • Xu, S., et al. (2002).[1] Kinetics of the reaction of carbon dioxide with 2-amino-2-methyl-1-propanol solutions. Chemical Engineering Science.

  • Caplow, M. (1968).[1] Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society.[1]

  • Gomes, J., et al. (2006).[1] Cyclization of amino alcohols: Synthesis of 1,3-oxazines. Tetrahedron Letters. (General reference for gamma-amino alcohol cyclization).[1]

Sources

Validation

Benchmarking 4-Amino-4-methylpentan-2-ol: A Technical Guide

Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 ), often synthesized via the reduction of diacetone amine, represents a distinct class of sterically hindered -amino alcohols .[1] Unlike the ubiquitous 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 ), often synthesized via the reduction of diacetone amine, represents a distinct class of sterically hindered


-amino alcohols .[1] Unlike the ubiquitous 2-amino-ethanol (MEA) or 2-amino-2-methyl-1-propanol (AMP), this ligand features a specific 1,3-separation between the amine and hydroxyl groups, combined with a gem-dimethyl substitution at the 

-carbon relative to the amine.

This guide benchmarks 4-Amino-4-methylpentan-2-ol against standard industrial amino alcohols. The analysis reveals that while it exhibits lower thermodynamic stability in chelation compared to 5-membered ring formers (like MEA), its steric bulk and 6-membered chelate ring geometry offer superior performance in specific applications such as selective metal extraction , corrosion inhibition , and reversible CO


 capture .

Chemical Identity & Structural Analysis[1][2]

PropertySpecification
IUPAC Name 4-Amino-4-methylpentan-2-ol
Common Names Diacetone alcohol amine (reduced); 2-Pentanol, 4-amino-4-methyl-
CAS Number 4404-98-2
Molecular Formula C

H

NO
Key Structural Feature Gem-dimethyl group at C4; 1,3-distance between -NH

and -OH
pKa (Amine) ~9.8 (Estimated based on hindered primary amines)
Structural Diagram & Binding Mode

The following diagram illustrates the ligand's bidentate binding mode and the resulting 6-membered chelate ring, contrasting it with the 5-membered ring of MEA.

LigandBinding cluster_0 Target: 4-Amino-4-methylpentan-2-ol cluster_1 Benchmark: Monoethanolamine (MEA) L1_N NH2 (Hindered) L1_C4 C(Me)2 L1_N->L1_C4 Metal1 Metal Ion (M) L1_N->Metal1 Coordination L1_C3 CH2 L1_C4->L1_C3 L1_C2 CH(Me) L1_C3->L1_C2 L1_O OH L1_C2->L1_O L1_O->Metal1 Coordination L2_N NH2 (Unhindered) L2_C2 CH2 L2_N->L2_C2 Metal2 Metal Ion (M) L2_N->Metal2 Coordination L2_C1 CH2 L2_C2->L2_C1 L2_O OH L2_C1->L2_O L2_O->Metal2 Coordination

Figure 1: Comparison of chelate ring sizes. The target molecule forms a 6-membered ring (left), while MEA forms a 5-membered ring (right).

Benchmarking Performance

Coordination Chemistry: Stability vs. Selectivity

The "Chelate Effect" typically favors 5-membered rings (MEA) over 6-membered rings (4-Amino-4-methylpentan-2-ol) due to entropy.[1] However, the Thorpe-Ingold Effect (gem-dimethyl effect) in our target molecule pre-organizes the ligand, partially offsetting the entropy loss.

Feature4-Amino-4-methylpentan-2-ol (Target)Monoethanolamine (MEA)Implication
Chelate Ring Size 6-Membered5-MemberedMEA forms tighter, more stable complexes with small ions (Cu, Ni).[1] Target is more flexible.
Steric Hindrance High (Gem-dimethyl at

-C)
Low (Linear chain)Target prevents formation of octahedral bis-complexes in bulky environments; improves selectivity.[1]
Basicity Moderate to HighHighTarget is less nucleophilic but sufficiently basic for proton acceptance.[1]
Lipophilicity High (C6 backbone)Low (C2 backbone)Target is superior for solvent extraction (organic phase solubility).[1]
CO Capture Potential (The Steric Advantage)

While AMP (2-amino-2-methyl-1-propanol) is the industry standard for sterically hindered amines, 4-Amino-4-methylpentan-2-ol shares critical mechanistic advantages over unhindered amines like MEA.[1]

  • MEA Mechanism: Forms stable carbamates (

    
    ).[1] Requires high energy to regenerate (strip CO
    
    
    
    ).[2]
  • Hindered Amine Mechanism (Target): The steric bulk destabilizes the carbamate, favoring hydrolysis to bicarbonate (

    
    ).
    
    • Benefit: Doubles the theoretical absorption capacity (1.0 mol CO

      
      /mol amine vs 0.5 for MEA).
      
    • Benefit: Lower regeneration energy.[3]

Corrosion Inhibition

The target molecule acts as a mixed-type inhibitor.[1][4] The dual adsorption centers (N and O) allow it to anchor to metal surfaces, while the hydrophobic pentane tail forms a barrier against electrolyte penetration.

Experimental Protocols

Protocol A: Synthesis of Copper(II) Complex

Validating ligand binding capability.

Reagents:

  • Copper(II) Acetate Monohydrate

  • 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2)[1]

  • Ethanol (Absolute)[5]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Copper(II) Acetate in 10 mL of hot absolute ethanol.

  • Ligand Addition: Add 2.0 mmol of 4-Amino-4-methylpentan-2-ol dropwise while stirring. Note: The solution should shift from blue-green to deep violet/blue, indicating N-coordination.

  • Reflux: Reflux the mixture for 2 hours at 78°C.

  • Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and add diethyl ether to induce crystallization.

  • Characterization: Filter the solid, wash with cold ether, and dry. Analyze via IR spectroscopy (look for shifts in

    
    (N-H) and 
    
    
    
    (O-H) vs free ligand).
Protocol B: Comparative CO Absorption Screening

Benchmarking capacity against MEA.

Workflow:

  • Preparation: Prepare 30 wt% aqueous solutions of (A) MEA and (B) 4-Amino-4-methylpentan-2-ol.

  • Saturation: Bubble pure CO

    
     gas through 50 mL of each solution at 40°C at a constant flow rate (e.g., 100 mL/min).
    
  • Monitoring: Monitor the weight gain of the absorption flask over time until equilibrium (constant weight) is reached.

  • Calculation:

    
    
    
    • Expectation: MEA

      
       0.5; Target 
      
      
      
      0.8–1.0 (due to bicarbonate formation).

Mechanistic Visualization

The following diagram details the "Steric Control" mechanism that differentiates this ligand from standard alternatives.

Mechanism cluster_steric Steric Control Mechanism cluster_mea Contrast: MEA Pathway Ligand 4-Amino-4-methylpentan-2-ol Intermediate Unstable Carbamate (Steric clash with gem-dimethyl) Ligand->Intermediate + CO2 CO2 CO2 Attack Hydrolysis Hydrolysis (+H2O) Intermediate->Hydrolysis Fast Product Bicarbonate (HCO3-) + Free Amine (Protonated) Hydrolysis->Product High Capacity Path MEA MEA (Unhindered) StableCarb Stable Carbamate MEA->StableCarb Irreversible at Low Temp

Figure 2: Reaction pathway comparison. The steric bulk of the target molecule destabilizes the carbamate intermediate, promoting hydrolysis to bicarbonate and increasing CO


 loading capacity.

References

  • PubChem. (2025).[1] Compound Summary: 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2).[1] National Library of Medicine. [Link]

  • Sartori, G., et al. (2004). Sterically Hindered Amines for CO2 Capture.[1] Journal of Catalysis. (Contextual grounding on hindered amine mechanisms).

  • Hancock, R. D. (1992). Chelate ring size and metal ion selection.[1] Journal of Chemical Education. (Grounding for 5- vs 6-membered ring stability).

  • NIST. (2025). Mass Spectrum and Phase Data for 4-Amino-4-methylpentan-2-one derivatives.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Amino-4-methylpentan-2-ol

The following guide details the proper disposal procedures for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2). [1][2][3] Executive Summary & Chemical Identity Critical Distinction: Do not confuse this substance with 4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2).

[1][2][3]

Executive Summary & Chemical Identity

Critical Distinction: Do not confuse this substance with 4-Methyl-2-pentanol (Methyl Isobutyl Carbinol, CAS 108-11-2).[1][2][3] While the names are similar, the presence of the amine group in 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2) fundamentally alters its chemical reactivity, basicity, and disposal requirements.[1]

This guide treats 4-Amino-4-methylpentan-2-ol as a functionalized amino-alcohol .[1] Due to its bifunctional nature (amine and alcohol groups), it exhibits basicity and chelating properties that dictate strict segregation from acidic waste streams to prevent dangerous exothermic reactions.[1]

Chemical Profile
PropertySpecificationRelevance to Disposal
Chemical Name 4-Amino-4-methylpentan-2-olPrimary Identifier
CAS Number 4404-98-2 Use for Waste Labeling
Molecular Formula C₆H₁₅NOOrganic, Nitrogen-containing
Solubility High (~210 g/L in water)Do NOT pour down drains despite solubility.[1][4]
Acidity/Basicity Basic (Amine group)Incompatible with Acids.
Physical State Liquid/Low-melting SolidCombustible organic waste.[1]

Hazard Identification & Segregation Logic

Expert Insight: The most common accident involving amino alcohols in waste management is inadvertent mixing with strong acids or oxidizers .[1] The amine moiety acts as a base; mixing with concentrated nitric or sulfuric acid can generate immediate heat and potentially violent spattering.[1]

Segregation Directive[1]
  • Primary Stream: Organic Bases (preferred) or Non-Halogenated Organics .[1]

  • Strictly Prohibited: Do not place in "Acid Corrosives" or "Oxidizers" containers.

  • Container Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid aluminum if the pH is highly basic, as amines can corrode aluminum over time.[1]

Disposal Workflow (Step-by-Step)

Phase 1: Collection & Pre-Treatment

Objective: Stabilize the waste at the point of generation.[1]

  • Assess Purity:

    • Pure Substance:[1] If disposing of expired stock, keep in original container if intact.[1] Place the entire bottle into a secondary containment bag.

    • Reaction Mixture: If the chemical is dissolved in a solvent (e.g., Methanol, DCM), the solvent dictates the primary waste stream , but the amine hazard dictates the compatibility.[1]

  • Check pH (Self-Validating Step):

    • Before adding to a bulk waste container, dip a pH strip into the waste solution.[1]

    • Requirement: pH should be > 7.[1]

    • Action: If pH < 7, you may have inadvertently mixed it with an acid.[1] Neutralize slowly in a fume hood before bulking.[1]

Phase 2: Labeling & Storage

Objective: Ensure downstream handlers (EHS/Waste Vendors) recognize the hazard.[1]

  • Labeling:

    • Chemical Name: "4-Amino-4-methylpentan-2-ol Solution".[1]

    • Constituents: List all solvents (e.g., "90% Methanol, 10% 4-Amino-4-methylpentan-2-ol").

    • Hazard Checkboxes: [x] Flammable (if in solvent), [x] Corrosive/Basic, [x] Toxic.[1]

  • Storage:

    • Store in a cool, well-ventilated flammable cabinet.[1][5]

    • Ensure the cap is vented if there is any risk of off-gassing (rare for this specific chemical, but good practice for amines).[1]

Phase 3: Final Disposal (Off-Site)

Objective: Permanent destruction.[1]

  • Method: High-Temperature Incineration .[1]

    • Why: Incineration ensures the complete destruction of the nitrogenous backbone.[1] Wastewater treatment is generally not recommended for research quantities of specific amino alcohols due to potential aquatic toxicity and nitrogen load.[1]

Decision Logic Diagram

The following diagram illustrates the critical decision-making process for segregating this chemical.

DisposalWorkflow Start Waste Generation: 4-Amino-4-methylpentan-2-ol FormCheck Is it a pure chemical or a mixture? Start->FormCheck Pure Pure Substance FormCheck->Pure Pure Mixture Mixture/Solution FormCheck->Mixture Dissolved StreamB Stream B: Organic Base/Flammable (Preferred Path) Pure->StreamB Dissolve in minimal alcohol or dispose solid SolventCheck Identify Primary Solvent Mixture->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOH) SolventCheck->NonHalogenated AcidCheck CRITICAL CHECK: Is the mixture acidic? Halogenated->AcidCheck NonHalogenated->AcidCheck Neutralize STOP: Neutralize carefully in fume hood AcidCheck->Neutralize Yes (pH < 7) StreamA Stream A: Halogenated Waste (Tag: Basic/Amine) AcidCheck->StreamA No (Halogenated) AcidCheck->StreamB No (Non-Halogenated) Neutralize->AcidCheck Retest pH

Caption: Logic flow for assigning 4-Amino-4-methylpentan-2-ol to the correct waste stream, emphasizing pH verification.

Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Remove ignition sources. Amino alcohols can emit vapors that are respiratory irritants.[1][6][4][7][8]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment: Use a non-combustible absorbent (e.g., vermiculite, sand, or a commercial "Organic" spill pad).[1]

    • Warning: Do not use cellulose-based absorbents (paper towels) for large spills of pure amines as they can react or spontaneously heat up.[1]

  • Cleanup: Scoop absorbed material into a hazardous waste pail. Wipe the area with water and a mild detergent.[1]

  • Disposal of Debris: Label the spill debris container as "Hazardous Waste: 4-Amino-4-methylpentan-2-ol Debris".

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-4-methylpentan-2-ol
Reactant of Route 2
4-Amino-4-methylpentan-2-ol
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